Ac-YVAD-CHO acetate
Description
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Properties
Molecular Formula |
C25H36N4O10 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid;acetic acid |
InChI |
InChI=1S/C23H32N4O8.C2H4O2/c1-12(2)20(23(35)24-13(3)21(33)26-16(11-28)10-19(31)32)27-22(34)18(25-14(4)29)9-15-5-7-17(30)8-6-15;1-2(3)4/h5-8,11-13,16,18,20,30H,9-10H2,1-4H3,(H,24,35)(H,25,29)(H,26,33)(H,27,34)(H,31,32);1H3,(H,3,4)/t13-,16-,18-,20-;/m0./s1 |
InChI Key |
BWQDODQMGYONOO-HZUAXBBDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C.CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Ac-YVAD-CHO Acetate in the Inhibition of Pyroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyroptosis is a highly inflammatory form of programmed cell death initiated by inflammasomes and executed by the gasdermin family of proteins. A key mediator of the canonical pyroptosis pathway is caspase-1, a cysteine protease responsible for the cleavage of gasdermin D (GSDMD) and the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. The tetrapeptide aldehyde Ac-Tyr-Val-Ala-Asp-CHO (Ac-YVAD-CHO), and its acetate salt, is a potent, reversible, and selective inhibitor of caspase-1. This technical guide provides an in-depth overview of the mechanism of action of Ac-YVAD-CHO acetate in suppressing pyroptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, cell biology, and drug development.
Introduction to Pyroptosis and the Role of Caspase-1
Pyroptosis is a lytic and pro-inflammatory form of regulated cell death distinct from apoptosis and necrosis.[1][2] It is a critical component of the innate immune response to pathogen infection and other danger signals.[2] The process is primarily mediated by inflammatory caspases, most notably caspase-1.[1][3]
The canonical pyroptosis pathway is initiated by the assembly of multiprotein complexes called inflammasomes in response to pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs). Inflammasome activation leads to the proximity-induced auto-cleavage and activation of pro-caspase-1 into its active form, caspase-1.
Activated caspase-1 has two major downstream functions in pyroptosis:
-
Cytokine Maturation: It cleaves the inactive precursors of the pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, biologically active forms.
-
Pore Formation: It cleaves gasdermin D (GSDMD), a member of the gasdermin family of proteins. This cleavage separates the N-terminal pore-forming domain (GSDMD-N) from the C-terminal repressor domain (GSDMD-C). The GSDMD-N fragments then translocate to the plasma membrane, where they oligomerize to form large pores, leading to cell swelling, lysis, and the release of mature cytokines and other cellular contents.
Given its central role, caspase-1 represents a key therapeutic target for modulating inflammatory responses associated with pyroptosis.
This compound: A Selective Caspase-1 Inhibitor
Ac-YVAD-CHO is a synthetic tetrapeptide that acts as a potent and selective inhibitor of caspase-1 (also known as IL-1β converting enzyme or ICE). The peptide sequence (YVAD) mimics the cleavage site in pro-IL-1β, allowing it to bind to the active site of caspase-1. The aldehyde group (-CHO) forms a reversible covalent bond with the active site cysteine of the enzyme, thereby blocking its catalytic activity. The N-terminal acetylation enhances its cell permeability.
Mechanism of Action:
By binding to and inhibiting caspase-1, this compound effectively blocks the downstream events of the canonical pyroptosis pathway. Specifically, it prevents:
-
The proteolytic processing and activation of pro-IL-1β and pro-IL-18.
-
The cleavage of GSDMD, thereby inhibiting the formation of pores in the plasma membrane.
This dual action not only prevents lytic cell death but also suppresses the release of potent pro-inflammatory cytokines, making Ac-YVAD-CHO a valuable tool for studying pyroptosis and a potential lead compound for anti-inflammatory therapies.
Quantitative Data on Ac-YVAD-CHO Inhibition
The efficacy of Ac-YVAD-CHO and its derivatives (e.g., Ac-YVAD-CMK) in inhibiting caspase-1 and pyroptosis has been quantified in numerous studies. The following tables summarize key quantitative data.
| Inhibitor | Target | Ki (nM) | Organism | Reference(s) |
| Ac-YVAD-CHO | Caspase-1/ICE | 0.76 | Human | |
| Ac-YVAD-CHO | Caspase-1/ICE | 3.0 | Mouse |
Table 1: Inhibitory Constant (Ki) of Ac-YVAD-CHO for Caspase-1.
| Inhibitor | Target Caspase | Ki (nM) | Selectivity vs. Caspase-1 | Reference(s) |
| Ac-YVAD-CHO | Caspase-4 | 163-970 | ~214-1276 fold lower | |
| Ac-YVAD-CHO | Caspase-5 | 163-970 | ~214-1276 fold lower | |
| Ac-YVAD-CHO | Caspase-8 | 163-970 | ~214-1276 fold lower | |
| Ac-YVAD-CHO | Caspase-9 | 163-970 | ~214-1276 fold lower | |
| Ac-YVAD-CHO | Caspase-10 | 163-970 | ~214-1276 fold lower | |
| Ac-YVAD-CHO | Caspase-2 | >10,000 | >13,157 fold lower | |
| Ac-YVAD-CHO | Caspase-3 | >10,000 | >13,157 fold lower | |
| Ac-YVAD-CHO | Caspase-6 | >10,000 | >13,157 fold lower | |
| Ac-YVAD-CHO | Caspase-7 | >10,000 | >13,157 fold lower |
Table 2: Selectivity of Ac-YVAD-CHO for Caspase-1 over other Caspases.
| Inhibitor | Cell Type | Stimulus | Assay | Concentration | Inhibition | Reference(s) |
| Ac-YVAD-CHO | LPS-treated THP-1 cell homogenates | - | Caspase-1 and IL-1β activation | 5 µM | Effective inhibition | |
| Ac-YVAD-CHO | C3H/HeN mice | LPS | Death | 10 mg/kg | Prevents LPS-induced death | |
| Ac-YVAD-CMK | Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) | Nigericin | IL-1β secretion | 10-50 µM | Dose-dependent inhibition | |
| Ac-YVAD-CMK | Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) | Nigericin | LDH release (pyroptosis) | 30 µM | Partial inhibition | |
| Ac-YVAD-CMK | Alveolar Macrophages (in vivo, mouse model) | LPS | Lung injury, IL-1β and IL-18 release | Not specified | Significant reduction | |
| Ac-YVAD-CMK | Rat model of sepsis | Cecal Ligation and Puncture (CLP) | Serum IL-1β, IL-18, IL-6, TNF-α | Not specified | Significant decrease | |
| Ac-YVAD-CHO | Rat striatum (in vivo) | Quinolinic acid | Caspase-1 activity and apoptosis | 2-8 µg (intrastriatal infusion) | Significant inhibition |
Table 3: In Vitro and In Vivo Efficacy of Ac-YVAD-CHO and Derivatives in Inhibiting Pyroptosis and Inflammation.
Signaling Pathways and Experimental Workflows
Canonical Pyroptosis Signaling Pathway and Inhibition by Ac-YVAD-CHO
Caption: Canonical pyroptosis pathway and the inhibitory action of Ac-YVAD-CHO on Caspase-1.
Experimental Workflow for Studying Pyroptosis Inhibition
Caption: A typical experimental workflow for investigating the inhibition of pyroptosis.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the inhibitory effect of Ac-YVAD-CHO on pyroptosis. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.
Induction of Pyroptosis in Macrophages and Inhibition with Ac-YVAD-CHO
Materials:
-
Macrophage cell line (e.g., THP-1) or primary bone marrow-derived macrophages (BMDMs).
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and antibiotics.
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
Lipopolysaccharide (LPS).
-
Pyroptosis inducer (e.g., Nigericin, ATP).
-
This compound.
-
Vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding and Differentiation (for THP-1 cells):
-
Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
-
Priming:
-
Prime the macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of Ac-YVAD-CHO (e.g., 10, 25, 50 µM) or vehicle control for 1-2 hours.
-
-
Induction of Pyroptosis:
-
Stimulate the cells with a pyroptosis inducer, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for the desired time (e.g., 1-2 hours).
-
-
Sample Collection:
-
After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the cell culture supernatant for LDH and cytokine analysis.
-
Lyse the remaining adherent cells for protein analysis.
-
Lactate Dehydrogenase (LDH) Release Assay
The release of the cytosolic enzyme LDH into the supernatant is a common indicator of plasma membrane rupture and, therefore, pyroptotic cell death.
Procedure:
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Briefly, transfer a portion of the collected cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 30 minutes).
-
Add the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
Cytokine (IL-1β/IL-18) Measurement by ELISA
Procedure:
-
Use commercially available ELISA kits for human or mouse IL-1β and IL-18.
-
Follow the manufacturer's protocol.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected cell culture supernatants and standards to the wells.
-
Incubate, then wash the plate.
-
Add the detection antibody.
-
Incubate, then wash.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate, then wash.
-
Add the substrate solution and incubate until color develops.
-
Add a stop solution and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
Western Blot for Caspase-1 and GSDMD Cleavage
Procedure:
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against caspase-1 (to detect both pro-caspase-1 and the cleaved p20 subunit) and GSDMD (to detect the full-length and the N-terminal cleavage product) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of caspase-1. Its ability to block the key effector functions of caspase-1—cytokine maturation and GSDMD cleavage—makes it an indispensable tool for studying the mechanisms of pyroptosis. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize Ac-YVAD-CHO in their investigations of pyroptosis and its role in health and disease. Further research into the therapeutic potential of caspase-1 inhibitors like Ac-YVAD-CHO is warranted for a range of inflammatory conditions.
References
The Genesis of a Potent Caspase-1 Inhibitor: A Technical Guide to Ac-YVAD-CHO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the history, discovery, and experimental validation of Acetyl-Tyrosyl-Valyl-Alanyl-Aspartal, commonly known as Ac-YVAD-CHO. As a highly potent and selective reversible inhibitor of caspase-1, this tetrapeptide aldehyde has been instrumental in elucidating the role of the inflammasome in inflammatory processes. This document details the seminal synthesis, presents key quantitative data on its inhibitory activity, and provides comprehensive experimental protocols for its characterization. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of its biological context and laboratory application.
Introduction: The Dawn of Caspase-1 Inhibition
The story of Ac-YVAD-CHO is intrinsically linked to the discovery and characterization of caspases, a family of cysteine-aspartic proteases that play critical roles in apoptosis and inflammation. Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a key player in the inflammatory response, responsible for the proteolytic processing of the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active forms. The quest for selective inhibitors of caspase-1 was driven by the therapeutic potential of modulating its activity in a host of inflammatory diseases.
History and Discovery
The pioneering work in the development of potent caspase-1 inhibitors led to the synthesis of peptide aldehydes. In 1992, K.T. Chapman from Merck Research Laboratories published a seminal paper in Bioorganic & Medicinal Chemistry Letters detailing the synthesis of a series of peptide aldehydes, among which was a potent reversible inhibitor of ICE[1]. This research laid the groundwork for what would become widely known as Ac-YVAD-CHO.
Ac-YVAD-CHO, also referred to as L-709049, is an N-acetylated tetrapeptide corresponding to the YVAD sequence, which mimics the cleavage site in pro-IL-1β recognized by caspase-1. The C-terminal aldehyde (CHO) group acts as a "warhead," forming a reversible covalent bond with the active site cysteine of caspase-1, thereby inhibiting its enzymatic activity.
Quantitative Inhibitory Activity
Ac-YVAD-CHO exhibits high affinity and selectivity for caspase-1. The following table summarizes key quantitative data from various studies.
| Parameter | Species | Value | Reference(s) |
| Ki | Human | 0.76 nM | [1] |
| IC50 | Human | 2.5 µM (for IL-1β production) | |
| IC50 | Mouse | 0.7 µM (for IL-1β production) | |
| Selectivity (Ki) | Caspase-4 | 163-970 nM | [1] |
| Selectivity (Ki) | Caspase-5 | 163-970 nM | [1] |
| Selectivity (Ki) | Caspase-8 | 163-970 nM | [1] |
| Selectivity (Ki) | Caspase-9 | 163-970 nM | |
| Selectivity (Ki) | Caspase-10 | 163-970 nM | |
| Selectivity (Ki) | Caspase-2, -3, -6, -7 | >10,000 nM |
Experimental Protocols
Synthesis of Ac-YVAD-CHO
The synthesis of Ac-YVAD-CHO is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. While the original 1992 paper provides the foundational methodology, a generalized protocol is outlined below.
Workflow for Solid-Phase Peptide Synthesis of Ac-YVAD-CHO
References
Ac-YVAD-CHO Acetate: A Comprehensive Technical Guide for Drug Discovery and Inflammation Research
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the structure, chemical properties, and biological applications of Ac-YVAD-CHO acetate, a pivotal tool for investigating the roles of caspase-1 in inflammation and apoptosis.
Chemical Structure and Properties
Ac-YVAD-CHO is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a potent, reversible inhibitor of caspase-1. The acetate salt form is commonly used to improve its solubility and stability.
Structure
-
Systematic Name: N-acetyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxyl-1-formylethyl]-L-alaninamide
-
Synonyms: Caspase-1 Inhibitor I, L-709049, N-Ac-Tyr-Val-Ala-Asp-CHO
-
Chemical Formula: C₂₃H₃₂N₄O₈
-
Molecular Weight: 492.5 g/mol
-
SMILES: CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C
-
InChI Key: LPIARALSGDVZEP-SJVNDZIOSA-N
Chemical Properties
The following table summarizes the key chemical and physical properties of Ac-YVAD-CHO.
| Property | Value |
| Appearance | Crystalline solid |
| Purity | ≥95% |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 5 mg/mL[1] |
| Storage | Store at -20°C for long-term stability (≥ 4 years)[1] |
Mechanism of Action and Biological Activity
Ac-YVAD-CHO is a highly selective and potent inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE). The aldehyde group of Ac-YVAD-CHO forms a reversible covalent bond with the cysteine residue in the active site of caspase-1, thereby blocking its enzymatic activity.
Quantitative Data on Inhibitory Activity
The inhibitory potency of Ac-YVAD-CHO against various caspases is summarized below.
| Target Enzyme | Inhibition Constant (Ki) / IC50 | Species |
| Caspase-1 (ICE) | Ki = 0.76 nM[1] | Human |
| Caspase-1 (ICE) | Ki = 3.0 nM | Mouse |
| Caspase-4 | Ki = 163-970 nM[1] | Human |
| Caspase-5 | Ki = 163-970 nM[1] | Human |
| Caspase-8 | Ki = 163-970 nM | Human |
| Caspase-9 | Ki = 163-970 nM | Human |
| Caspase-10 | Ki = 163-970 nM | Human |
| Caspase-2, -3, -6, -7 | Ki > 10,000 nM | Human |
| IL-1β production | IC50 = 0.7 µM | Human |
| IL-1β production | IC50 = 2.5 µM | Mouse |
Signaling Pathway
Ac-YVAD-CHO exerts its effects by inhibiting the inflammasome signaling pathway, which is a critical component of the innate immune response. The inflammasome is a multi-protein complex that, upon activation by pathogens or danger signals, activates caspase-1. Activated caspase-1 then cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms.
Caption: The inflammasome signaling pathway and the inhibitory action of Ac-YVAD-CHO.
Experimental Protocols
The following are detailed methodologies for key experiments involving Ac-YVAD-CHO.
In Vitro Caspase-1 Activity Assay (Fluorometric)
This protocol is adapted from commercially available caspase-1 inhibitor screening kits.
Materials:
-
Recombinant human caspase-1
-
Caspase-1 substrate (e.g., Ac-YVAD-AFC)
-
Ac-YVAD-CHO (positive control inhibitor)
-
Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Ac-YVAD-CHO in DMSO.
-
Create a serial dilution of the test compound and Ac-YVAD-CHO in Assay Buffer.
-
Dilute the recombinant caspase-1 in ice-cold Assay Buffer to the desired concentration.
-
Dilute the Ac-YVAD-AFC substrate in Assay Buffer.
-
-
Assay Protocol:
-
To appropriate wells of the 96-well plate, add 5 µL of the diluted test compound or Ac-YVAD-CHO. For control wells (100% activity), add 5 µL of the solvent used for the compounds.
-
Add 5 µL of the diluted caspase-1 enzyme to all wells except the background control wells (add 10 µL of Assay Buffer to these).
-
Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the diluted Ac-YVAD-AFC substrate to all wells.
-
Cover the plate and incubate for 1-2 hours at room temperature, protected from light.
-
Read the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.
-
Caption: Experimental workflow for an in vitro caspase-1 activity assay.
Cellular Assay for Inhibition of IL-1β Secretion
This protocol describes the use of Ac-YVAD-CHO to block IL-1β secretion from cultured monocytic cells (e.g., THP-1).
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
LPS (Lipopolysaccharide)
-
ATP (Adenosine triphosphate) or Nigericin
-
Ac-YVAD-CHO
-
Human IL-1β ELISA kit
-
24-well tissue culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 with 10% FBS.
-
Differentiate the THP-1 cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
-
Inhibition and Stimulation:
-
Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Pre-treat the cells with various concentrations of Ac-YVAD-CHO (or vehicle control) for 1 hour.
-
Stimulate the inflammasome by adding ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.
-
-
IL-1β Measurement:
-
Carefully collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Quantify the amount of IL-1β secreted under each condition.
-
Determine the inhibitory effect of Ac-YVAD-CHO on IL-1β secretion.
-
Caption: Workflow for a cellular assay to measure the inhibition of IL-1β secretion.
Safety and Handling
Ac-YVAD-CHO should be handled in a laboratory setting by trained personnel. It is recommended to wear personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
Understanding the binding affinity of Ac-YVAD-CHO acetate to caspase-1.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding characteristics of N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-L-alaninamide (Ac-YVAD-CHO) to Caspase-1. Ac-YVAD-CHO is a potent, reversible, and specific tetrapeptide inhibitor of Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE). Its high affinity and selectivity make it an invaluable tool for studying the intricate roles of Caspase-1 in inflammatory pathways and pyroptotic cell death.
Binding Affinity and Selectivity
Ac-YVAD-CHO demonstrates a high affinity for Caspase-1, with its inhibitory constant (Ki) in the nanomolar range. Its selectivity is a key feature, showing significantly weaker inhibition against other caspase family members. This specificity is crucial for dissecting the precise functions of Caspase-1 in complex biological systems.
Table 1: Quantitative Inhibition Data for Ac-YVAD-CHO
| Target Enzyme | Species | Inhibition Constant (Ki) | IC50 |
| Caspase-1 (ICE) | Human | 0.76 nM [1][2] | 0.7 µM (for IL-1β production) [2] |
| Caspase-1 (ICE) | Mouse | 3.0 nM [2] | 2.5 µM (for IL-1β production) [2] |
| Caspase-4 | Human | 163 - 970 nM | Not Reported |
| Caspase-5 | Human | 163 - 970 nM | Not Reported |
| Caspase-8 | Human | 163 - 970 nM | Not Reported |
| Caspase-9 | Human | 163 - 970 nM | Not Reported |
| Caspase-10 | Human | 163 - 970 nM | Not Reported |
| Caspase-2 | Human | >10,000 nM | Not Reported |
| Caspase-3 | Human | >10,000 nM | Not Reported |
| Caspase-6 | Human | >10,000 nM | Not Reported |
| Caspase-7 | Human | >10,000 nM | Not Reported |
Experimental Protocols
The determination of Ac-YVAD-CHO's binding affinity relies on precise experimental methodologies. Below are detailed protocols for common assays used to characterize its inhibitory activity.
1. Fluorometric Caspase-1 Inhibition Assay
This is a common method for determining the IC50 value of an inhibitor.
-
Principle: The assay utilizes a specific, fluorogenic substrate for Caspase-1, Ac-YVAD-AFC. When cleaved by active Caspase-1, the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) is released, which can be quantified by measuring its fluorescence. The inhibitor's potency is determined by its ability to reduce the fluorescent signal.
-
Materials:
-
Recombinant Human Caspase-1
-
Caspase Assay Buffer (containing DTT)
-
Ac-YVAD-CHO (inhibitor)
-
Ac-YVAD-AFC (fluorogenic substrate)
-
96-well microplate (black, for fluorescence)
-
Fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm)
-
-
Procedure:
-
Reagent Preparation: Prepare a 1X Caspase Assay Buffer. Dilute the Caspase-1 enzyme and the Ac-YVAD-AFC substrate in the assay buffer to their working concentrations. Prepare a serial dilution of Ac-YVAD-CHO.
-
Assay Setup: In a 96-well plate, add the diluted Caspase-1 enzyme to wells designated for 100% initial activity and inhibitor testing. Add an equivalent volume of the appropriate solvent (e.g., DMSO) to the 100% activity wells and the serially diluted inhibitor to the test wells.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the diluted Caspase-1 substrate (Ac-YVAD-AFC) to all wells to start the reaction.
-
Incubation: Cover the plate and incubate for 1-2 hours at room temperature.
-
Measurement: Read the fluorescence of the plate using an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control. Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
2. Cell-Free Inflammasome Activation Assay
This assay reconstitutes inflammasome activation in vitro to measure inhibitor efficacy in a more complex environment.
-
Principle: Cell lysates from lipopolysaccharide (LPS)-primed THP-1 monocytes contain all the necessary components for inflammasome assembly and Caspase-1 activation. Spontaneous activation occurs upon incubation at 37°C, leading to the proteolytic processing of pro-caspase-1 and its substrate, pro-IL-1β. The effect of Ac-YVAD-CHO is measured by its ability to prevent this processing.
-
Materials:
-
THP-1 human monocytic cell line
-
Lipopolysaccharide (LPS)
-
Lysis buffer
-
Ac-YVAD-CHO
-
Antibodies for Caspase-1 and IL-1β for Western blot analysis
-
-
Procedure:
-
Cell Culture and Priming: Culture THP-1 cells and prime them with LPS to induce the expression of pro-IL-1β and NLRP3.
-
Lysate Preparation: Harvest the cells and prepare concentrated cell-free extracts using an appropriate lysis buffer.
-
Inhibitor Treatment: Aliquot the cell-free extracts and add Ac-YVAD-CHO at the desired concentration (e.g., 5 µM) or a vehicle control.
-
Inflammasome Activation: Incubate the lysates at 37°C for a defined period (e.g., 60-120 minutes) to allow for inflammasome assembly and caspase activation.
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the processing of pro-caspase-1 to its active p20/p10 subunits and the cleavage of pro-IL-1β to its mature p17 form via Western blotting.
-
Visualizing the Experimental and Biological Context
Experimental Workflow for Fluorometric Inhibition Assay
The following diagram outlines the logical steps of the fluorometric assay used to quantify Caspase-1 inhibition.
Caption: Workflow for Caspase-1 fluorometric inhibition assay.
Canonical Inflammasome Signaling Pathway and Inhibition
Caspase-1 is activated via the assembly of a multi-protein complex called the inflammasome. This pathway is a cornerstone of the innate immune response.
Caption: Canonical inflammasome pathway and Ac-YVAD-CHO inhibition point.
References
An In-depth Technical Guide to the Role of Ac-YVAD-CHO in Elucidating Caspase-1 Mediated Apoptotic Pathways
Audience: Researchers, scientists, and drug development professionals.
This technical guide delves into the specific application of N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartal (Ac-YVAD-CHO) in the study of programmed cell death. While primarily recognized as a potent, reversible, and selective inhibitor of caspase-1, Ac-YVAD-CHO serves as a critical tool to dissect a nuanced form of apoptosis that is dependent on this inflammatory caspase.
Caspase-1 is the archetypal inflammatory caspase, renowned for its central role in pyroptosis, a highly inflammatory form of programmed cell death.[1][2] It executes pyroptosis by cleaving Gasdermin D (GSDMD), leading to pore formation and lytic cell death.[2] However, a growing body of evidence reveals that under specific cellular contexts, particularly when the canonical pyroptotic pathway is disabled, caspase-1 can initiate a distinct apoptotic cascade. Ac-YVAD-CHO is instrumental in isolating and studying this specific pathway by inhibiting caspase-1 activity and thus attenuating the downstream apoptotic events it mediates.
The GSDMD-Independent Apoptotic Pathway Mediated by Caspase-1
In cells deficient in GSDMD, the primary substrate for pyroptosis, caspase-1 can switch its substrate preference to engage the classical apoptotic machinery.[1] Studies have shown that in this context, activated caspase-1 can cleave Bid, a pro-apoptotic Bcl-2 family protein.[1] Truncated Bid (tBid) then translocates to the mitochondria, inducing the release of cytochrome c. This event triggers the formation of the apoptosome and the activation of the initiator caspase-9, which in turn activates the executioner caspase-3, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.
Therefore, the pathway studied using Ac-YVAD-CHO is not one of apoptosis induction by the compound itself, but rather the inhibition of a specific, caspase-1-dependent apoptotic pathway. This allows researchers to confirm the role of caspase-1 in a given cell death phenomenon and to distinguish it from other apoptotic routes.
Quantitative Data Presentation
The following tables summarize key quantitative parameters of Ac-YVAD-CHO and its effects in experimental models where it was used to study caspase-1-dependent apoptosis and inflammation.
Table 1: Inhibitor Specificity and Potency
| Parameter | Value | Reference(s) |
| Target | Caspase-1 (Interleukin-1β Converting Enzyme, ICE) | |
| Ki for Caspase-1 | 0.76 nM | |
| Ki for Caspase-4, -5, -8, -9, -10 | 163-970 nM | |
| Ki for Caspase-2, -3, -6, -7 | >10,000 nM |
Table 2: Experimental Effects of Ac-YVAD-CHO in Pre-clinical Models
| Experimental Model | Treatment | Observed Effect | Quantitative Change | Reference(s) |
| Rat Endotoxemia | Inhaled Ac-YVAD-CHO (5 mg) + LPS | Inhibition of inflammatory cytokines | -58% reduction in plasma IL-1β-51% reduction in plasma IL-18 | |
| Quinolinic Acid (QA)-induced striatal apoptosis in rats | Intrastriatal infusion of Ac-YVAD-CHO (2-8 µg) + QA | Inhibition of apoptosis | Attenuated internucleosomal DNA fragmentation and p53 protein levels | |
| Cerebral Ischemia in rats | Intracerebroventricular injection of Ac-YVAD.cmk (300 ng/rat) | Neuroprotection | Almost complete inhibition of caspase-1-like activity at 24 hr | |
| Sepsis-induced Acute Kidney Injury in mice | AC-YVAD-CMK treatment | Inhibition of pyroptosis and inflammation | Significant decrease in serum IL-1β, IL-18, IL-6, and TNF-α |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the study of caspase-1-mediated apoptosis using Ac-YVAD-CHO.
1. Caspase-1 Activity Assay
This protocol is designed to measure the enzymatic activity of caspase-1 in cell or tissue lysates, and to assess the inhibitory effect of Ac-YVAD-CHO.
-
Materials:
-
Tissue/cell homogenates
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC)
-
Ac-YVAD-CHO inhibitor
-
Assay buffer (containing DTT)
-
96-well black microplate
-
Fluorometer (Ex/Em: ~400/505 nm)
-
-
Procedure:
-
Prepare cell or tissue lysates on ice using a suitable lysis buffer.
-
Centrifuge the lysates to pellet debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
For inhibitor-treated samples, pre-incubate the lysate with the desired concentration of Ac-YVAD-CHO (e.g., 5 µM) for 30 minutes at 37°C.
-
Add the caspase-1 substrate Ac-YVAD-AMC to each well to a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer. The increase in fluorescence corresponds to caspase-1 activity.
-
2. Analysis of Apoptosis by DNA Fragmentation
This method, used to detect one of the hallmarks of late apoptosis, was employed to show that Ac-YVAD-CHO could inhibit quinolinic acid-induced cell death.
-
Materials:
-
Striatal tissue samples
-
DNA extraction kit
-
RNase A
-
Proteinase K
-
Agarose gel
-
Gel electrophoresis system
-
DNA stain (e.g., ethidium bromide)
-
UV transilluminator
-
-
Procedure:
-
Isolate genomic DNA from treated (e.g., QA + Ac-YVAD-CHO) and control striatal tissue using a commercial kit or standard phenol-chloroform extraction.
-
Treat the extracted DNA with RNase A to remove RNA contamination.
-
Quantify the DNA concentration.
-
Load equal amounts of DNA (e.g., 5-10 µg) into the wells of a 1.5-2% agarose gel.
-
Run the gel electrophoresis until the dye front has migrated sufficiently.
-
Stain the gel with ethidium bromide and visualize the DNA under UV light.
-
Apoptosis is indicated by a characteristic "ladder" pattern of DNA fragments in multiples of ~180-200 bp. Inhibition by Ac-YVAD-CHO is demonstrated by the absence or reduction of this laddering.
-
3. Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This is a standard method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cell suspension
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
Annexin V Binding Buffer (containing calcium)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in cell culture using a relevant stimulus (e.g., ATP/LPS for inflammasome activation). Include a condition pre-treated with Ac-YVAD-CHO.
-
Harvest cells (including supernatant for detached cells) and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Caspase-1 signaling dichotomy: Pyroptosis vs. Apoptosis.
Caption: Workflow for studying Caspase-1-mediated apoptosis.
References
The Specificity of Ac-YVAD-CHO as an Interleukin-1β Converting Enzyme Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous physiological and pathological processes. Its maturation and activation are critically dependent on the proteolytic activity of Interleukin-1β Converting Enzyme (ICE), also known as caspase-1. The specific inhibition of caspase-1 is a key therapeutic strategy for a multitude of inflammatory diseases. Ac-YVAD-CHO is a synthetic tetrapeptide aldehyde that acts as a potent, reversible, and specific inhibitor of caspase-1. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the specificity of Ac-YVAD-CHO, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Interleukin-1β Processing
Interleukin-1β is initially synthesized as an inactive 31 kDa precursor, pro-IL-1β, which lacks a signal sequence for conventional secretion.[1][2] Its processing into the biologically active 17 kDa mature form is a tightly regulated event, primarily mediated by the cysteine protease caspase-1.[1][3] The activation of caspase-1 itself is a multi-step process orchestrated by a multi-protein complex known as the inflammasome.[1] Upon activation, caspase-1 cleaves pro-IL-1β at the Asp116-Ala117 peptide bond. The specificity of this cleavage is largely determined by the amino acid sequence preceding the cleavage site, with the P4-P1 tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) being a key recognition motif for caspase-1.
Mechanism of Ac-YVAD-CHO Inhibition
Ac-YVAD-CHO is a cell-permeable peptide inhibitor designed to mimic the YVAD cleavage site of pro-IL-1β. Its specificity and inhibitory action are a result of the collective contribution of its constituent parts: the acetyl (Ac) group, the YVAD peptide sequence, and the terminal aldehyde (CHO) group.
-
The YVAD Tetrapeptide Sequence: This sequence directs the inhibitor to the active site of caspase-1. The active site of caspase-1 possesses subsites (S1-S4) that accommodate the P1-P4 residues of its substrates. The YVAD sequence of the inhibitor fits into these subsites, with the P1 Aspartate (D) residue being the primary determinant of specificity for caspases, which are known as cysteine-aspartic proteases. The P4 Tyrosine (Y), P3 Valine (V), and P2 Alanine (A) residues further contribute to the high affinity and specificity for caspase-1.
-
The Aldehyde (CHO) Group: The terminal aldehyde group is the "warhead" of the inhibitor. It forms a reversible covalent bond with the catalytic cysteine residue (Cys-285) in the active site of caspase-1. This interaction forms a thiohemiacetal adduct, which effectively blocks the enzyme's catalytic activity. The reversible nature of this bond distinguishes it from other types of inhibitors, such as those with chloromethylketone (cmk) or fluoromethylketone (fmk) groups, which form irreversible covalent bonds.
-
The Acetyl (Ac) Group: The N-terminal acetyl group protects the peptide from degradation by aminopeptidases, thereby increasing its stability and bioavailability in cellular and in vivo systems.
Quantitative Analysis of Ac-YVAD-CHO Inhibition
The potency and selectivity of Ac-YVAD-CHO have been quantified through various enzymatic assays. The key parameters are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
| Parameter | Enzyme | Value | Reference |
| Ki | Human Caspase-1 (ICE) | 0.76 nM | |
| Mouse Caspase-1 (ICE) | 3.0 nM | ||
| Human Caspase-4 | 163 - 970 nM | ||
| Human Caspase-5 | 163 - 970 nM | ||
| Human Caspase-8 | 163 - 970 nM | ||
| Human Caspase-9 | 163 - 970 nM | ||
| Human Caspase-10 | 163 - 970 nM | ||
| Human Caspase-2 | >10,000 nM | ||
| Human Caspase-3 | >10,000 nM | ||
| Human Caspase-6 | >10,000 nM | ||
| Human Caspase-7 | >10,000 nM | ||
| IC50 | Human IL-1β processing | 0.7 µM | |
| Mouse IL-1β processing | 2.5 µM |
Table 1: Inhibitory Constants of Ac-YVAD-CHO for Various Caspases.
Experimental Protocols
In Vitro Caspase-1 Inhibition Assay
This protocol describes a method to determine the inhibitory activity of Ac-YVAD-CHO on recombinant human caspase-1 using a fluorogenic substrate.
Materials:
-
Recombinant human caspase-1
-
Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC or Ac-YVAD-pNA)
-
Ac-YVAD-CHO inhibitor
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a 1X Caspase Assay Buffer by diluting a 5X stock with sterile water and adding DTT to a final concentration of 10 mM just before use.
-
Dilute the recombinant caspase-1 enzyme to the desired concentration in 1X Caspase Assay Buffer.
-
Prepare serial dilutions of Ac-YVAD-CHO in the same buffer.
-
In a 96-well plate, add 5 µL of the diluted caspase-1 enzyme to each well (except for background wells).
-
Add 5 µL of the Ac-YVAD-CHO dilutions or solvent control to the appropriate wells.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the caspase-1 substrate (e.g., Ac-YVAD-AFC) to all wells.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm for AFC, or absorbance at 405 nm for pNA.
-
Calculate the percentage of inhibition for each concentration of Ac-YVAD-CHO and determine the IC50 value.
Cell-Based Assay for IL-1β Processing
This protocol outlines a method to assess the effect of Ac-YVAD-CHO on IL-1β processing in a cellular context using THP-1 human monocytic cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
ATP
-
Ac-YVAD-CHO
-
Lysis buffer
-
Human IL-1β ELISA kit
Procedure:
-
Seed THP-1 cells in a 24-well plate and differentiate them into macrophages using PMA for 24-48 hours.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.
-
Pre-treat the cells with various concentrations of Ac-YVAD-CHO for 1 hour.
-
Stimulate the inflammasome and induce caspase-1 activation by adding ATP (e.g., 5 mM) for 30-60 minutes.
-
Collect the cell culture supernatants.
-
Lyse the cells to obtain cell lysates.
-
Measure the concentration of mature IL-1β in the supernatants and pro-IL-1β in the cell lysates using a human IL-1β ELISA kit.
-
Analyze the data to determine the effect of Ac-YVAD-CHO on the processing and release of IL-1β.
Visualizing the Molecular Landscape
Signaling Pathway of IL-1β Maturation
Caption: IL-1β processing pathway from initial stimulus to secretion.
Mechanism of Ac-YVAD-CHO Inhibition
Caption: Molecular interaction of Ac-YVAD-CHO with caspase-1.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for in vitro caspase-1 inhibitor screening assay.
Conclusion
Ac-YVAD-CHO stands as a highly specific and potent inhibitor of Interleukin-1β Converting Enzyme. Its specificity is derived from the YVAD tetrapeptide sequence, which mimics the natural substrate recognition site of caspase-1, while its inhibitory action is mediated by the reversible covalent modification of the catalytic cysteine by its terminal aldehyde group. The quantitative data robustly support its high affinity for caspase-1 and its selectivity over other caspase family members. The provided experimental protocols offer a framework for the continued investigation and screening of caspase-1 inhibitors. A thorough understanding of the mechanism of action of inhibitors like Ac-YVAD-CHO is paramount for the development of novel therapeutics targeting inflammatory diseases.
References
The Role of Ac-YVAD-CHO in Inflammasome Activation Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammasome activation is a critical component of the innate immune response, culminating in the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Dysregulation of this pathway is implicated in a host of inflammatory diseases, making it a key target for therapeutic intervention. The tetrapeptide aldehyde Ac-Tyr-Val-Ala-Asp-CHO (Ac-YVAD-CHO) has emerged as a potent and selective tool for studying these processes. This technical guide provides an in-depth overview of the use of Ac-YVAD-CHO as a caspase-1 inhibitor in inflammasome research. It details its mechanism of action, provides a comprehensive summary of its inhibitory activity, and presents detailed experimental protocols for its application in both in vitro and in vivo models. This guide is intended to serve as a valuable resource for researchers investigating the intricacies of the inflammasome signaling cascade and for professionals involved in the development of novel anti-inflammatory therapeutics.
Introduction to Ac-YVAD-CHO
N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxyl-1-formylethyl]-L-alaninamide, commonly known as Ac-YVAD-CHO, is a synthetic, cell-permeable tetrapeptide that acts as a potent, reversible, and selective inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2] Its sequence is based on the cleavage site of pro-IL-1β, allowing it to competitively bind to the active site of caspase-1.[3] The aldehyde group (-CHO) forms a reversible covalent bond with the catalytic cysteine residue of the enzyme, effectively blocking its proteolytic activity.
The high selectivity of Ac-YVAD-CHO for caspase-1 over other caspases makes it an invaluable tool for dissecting the specific role of this enzyme in the inflammasome pathway. By inhibiting caspase-1, Ac-YVAD-CHO prevents the processing of pro-IL-1β and pro-IL-18 into their mature, biologically active forms, thereby suppressing the downstream inflammatory cascade.
Chemical Properties of Ac-YVAD-CHO:
| Property | Value |
| Synonyms | Caspase-1 Inhibitor I, L-709049, N-Ac-Tyr-Val-Ala-Asp-CHO |
| Molecular Formula | C₂₃H₃₂N₄O₈ |
| Molecular Weight | 492.5 g/mol [1][4] |
| CAS Number | 143313-51-3 |
| Appearance | Crystalline solid |
| Purity | ≥95% |
| Solubility | DMSO: 30 mg/mL, DMF: 30 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 5 mg/mL |
| Storage | Store at -20°C |
Mechanism of Action and Signaling Pathway
Inflammasomes are multi-protein complexes that assemble in the cytosol in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). A key event in inflammasome activation is the recruitment and activation of pro-caspase-1. Activated caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18, leading to their maturation and secretion. Ac-YVAD-CHO directly interferes with this process by inhibiting the enzymatic activity of caspase-1.
Data Presentation: Inhibitory Activity of Ac-YVAD-CHO
Ac-YVAD-CHO exhibits high potency and selectivity for caspase-1. The following tables summarize its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against a panel of caspases, compiled from various studies.
Table 1: Inhibitory Constant (Ki) Values for Ac-YVAD-CHO
| Caspase | Ki (nM) | Source |
| Caspase-1 (human) | 0.76 | |
| Caspase-4 | 163 - 970 | |
| Caspase-5 | 163 - 970 | |
| Caspase-8 | 163 - 970 | |
| Caspase-9 | 163 - 970 | |
| Caspase-10 | 163 - 970 | |
| Caspase-2 | >10,000 | |
| Caspase-3 | >10,000 | |
| Caspase-6 | >10,000 | |
| Caspase-7 | >10,000 |
Table 2: Half-Maximal Inhibitory Concentration (IC50) Values for Ac-YVAD-CHO
| Caspase | IC50 (µM) | Source |
| Caspase-1 | 3.36 | |
| Caspase-4 | 30 | |
| Caspase-5 | 15 | |
| Caspase-8 | 1 | |
| Caspase-10 | 5.76 |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing Ac-YVAD-CHO to study inflammasome activation.
In Vitro Caspase-1 Activity Assay (Fluorometric)
This protocol describes the measurement of caspase-1 activity in cell lysates using a fluorogenic substrate. Ac-YVAD-CHO is used as a specific inhibitor to confirm that the measured activity is attributable to caspase-1.
Materials:
-
Cells of interest (e.g., THP-1 monocytes, bone marrow-derived macrophages)
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)
-
Dithiothreitol (DTT), 1 M stock
-
Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC), 1 mM stock in DMSO
-
Ac-YVAD-CHO , 10 mM stock in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis:
-
Induce inflammasome activation in your cells using the desired stimulus.
-
Harvest 1-5 x 10⁶ cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C to pellet debris.
-
Collect the supernatant (cell lysate) and keep it on ice. Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
Prepare a 2X Reaction Buffer working solution by adding DTT to a final concentration of 10 mM.
-
In a 96-well black microplate, add 50-200 µg of cell lysate to each well.
-
For inhibitor control wells, pre-incubate the lysate with Ac-YVAD-CHO (final concentration 10-50 µM) for 10-15 minutes at room temperature.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding 5 µL of 1 mM Ac-YVAD-AFC substrate to each well (final concentration 50 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cell lysate).
-
Compare the fluorescence of stimulated samples to unstimulated controls.
-
Confirm caspase-1 specificity by observing a significant reduction in fluorescence in the wells treated with Ac-YVAD-CHO.
-
THP-1 Cell-Based Inflammasome Activation Assay
This protocol details the induction of NLRP3 inflammasome activation in the human monocytic cell line THP-1 and its inhibition by Ac-YVAD-CHO.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Ac-YVAD-CHO
-
Human IL-1β ELISA kit
-
Reagents for Western blotting
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in complete RPMI-1640 medium.
-
For differentiation into macrophage-like cells, seed THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and treat with 50-100 ng/mL PMA for 24-48 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Inhibition and Inflammasome Activation:
-
Pre-treat the differentiated THP-1 cells with various concentrations of Ac-YVAD-CHO (e.g., 10-100 µM) for 1-2 hours.
-
Priming (Signal 1): Add LPS to a final concentration of 1 µg/mL and incubate for 3-4 hours.
-
Activation (Signal 2): Add Nigericin (5-10 µM) or ATP (5 mM) and incubate for an additional 30-60 minutes.
-
-
Sample Collection:
-
Carefully collect the cell culture supernatants.
-
Lyse the remaining cells in the wells with an appropriate lysis buffer for Western blot analysis.
-
-
Downstream Analysis:
-
IL-1β ELISA: Quantify the concentration of mature IL-1β in the collected supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Western Blot: Analyze the cell lysates and/or concentrated supernatants for the presence of cleaved caspase-1 (p20 subunit) and mature IL-1β (p17 subunit) by Western blotting.
-
Western Blotting for Caspase-1 and IL-1β
Procedure:
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the cell lysates.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against caspase-1 (detecting both pro-caspase-1 and the cleaved p20 subunit) or IL-1β (detecting both pro- and mature forms) overnight at 4°C. Recommended antibody dilutions are typically 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:5000 to 1:10,000 dilution for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
In Vivo Mouse Model of Sepsis (Cecal Ligation and Puncture - CLP)
This protocol describes a widely used model of polymicrobial sepsis and the use of Ac-YVAD-CHO to investigate the role of caspase-1 in the systemic inflammatory response.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Suture material
-
Ac-YVAD-CHO dissolved in a suitable vehicle (e.g., DMSO and further diluted in PBS)
-
Sterile saline for fluid resuscitation
-
Analgesics
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the mice using a standardized protocol.
-
Shave and disinfect the abdominal area.
-
-
Cecal Ligation and Puncture (CLP) Surgery:
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The ligation length can be varied to modulate the severity of sepsis.
-
Puncture the ligated cecum once or twice with a 21- to 25-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the abdominal wall in layers.
-
-
Ac-YVAD-CHO Administration:
-
Ac-YVAD-CHO can be administered prophylactically (before CLP) or therapeutically (after CLP).
-
A typical dose for intraperitoneal (i.p.) administration is in the range of 5-10 mg/kg.
-
For intracerebroventricular (i.c.v.) injection in models of neuroinflammation, doses of 50-200 ng/mouse have been used.
-
The timing of administration is critical and should be optimized for the specific research question.
-
-
Post-Operative Care and Monitoring:
-
Provide fluid resuscitation with sterile saline (e.g., 1 mL subcutaneously) immediately after surgery.
-
Administer analgesics as per institutional guidelines.
-
Monitor the animals closely for signs of distress, and record survival rates.
-
-
Sample Collection and Analysis:
-
At predetermined time points (e.g., 6, 12, 24 hours post-CLP), collect blood, peritoneal lavage fluid, and tissues for analysis.
-
Measure systemic cytokine levels (e.g., IL-1β, TNF-α) in the serum by ELISA.
-
Determine bacterial load in the blood and peritoneal fluid by plating on agar.
-
Assess organ damage through histological analysis and measurement of relevant biomarkers (e.g., creatinine for kidney injury, ALT/AST for liver injury).
-
Conclusion
Ac-YVAD-CHO is a cornerstone tool for investigating the role of caspase-1 in inflammasome activation. Its high potency and selectivity allow for the precise dissection of this critical inflammatory pathway. This guide has provided a comprehensive overview of the properties of Ac-YVAD-CHO, its mechanism of action, and detailed protocols for its application in a range of experimental settings. By utilizing the information presented here, researchers can effectively employ Ac-YVAD-CHO to advance our understanding of inflammasome biology and its implications in health and disease, and to facilitate the development of novel therapeutic strategies targeting inflammatory disorders.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Murine Model of Polymicrobial Septic Peritonitis Using Cecal Ligation and Puncture (CLP) | Springer Nature Experiments [experiments.springernature.com]
- 3. invivogen.com [invivogen.com]
- 4. Ac-YVAD-CHO, Caspase 1 (ICE) Inhibitor - Echelon Biosciences [echelon-inc.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial characterization of Acetyl-Tyrosyl-Valyl-Alanyl-Aspartal-CHO (Ac-YVAD-CHO), a potent and selective inhibitor of Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE). This document collates critical quantitative data, detailed experimental methodologies from primary research, and visual representations of key pathways and workflows to serve as a comprehensive resource for professionals in the fields of inflammation, apoptosis, and drug discovery.
Core Quantitative Data
The inhibitory potency and selectivity of Ac-YVAD-CHO have been determined through various enzymatic and cell-based assays. The following tables summarize the key quantitative data from seminal research articles.
Table 1: Inhibitory Potency of Ac-YVAD-CHO against Caspase-1 (ICE)
| Enzyme Source | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |
| Human (recombinant) | 0.76 nM | 0.7 µM | [1] |
| Mouse (recombinant) | 3.0 nM | 2.5 µM |
Table 2: Selectivity Profile of Ac-YVAD-CHO against Various Human Caspases
| Caspase | Inhibition Constant (Kᵢ) | Selectivity (fold vs. Caspase-1) | Reference |
| Caspase-1 | 0.76 nM | 1 | [1] |
| Caspase-2 | >10,000 nM | >13,158 | [1] |
| Caspase-3 | >10,000 nM | >13,158 | [1] |
| Caspase-4 | 163 nM | 214 | [1] |
| Caspase-5 | - | - | |
| Caspase-6 | >10,000 nM | >13,158 | |
| Caspase-7 | >10,000 nM | >13,158 | |
| Caspase-8 | 970 nM | 1,276 | |
| Caspase-9 | 180 nM | 237 | |
| Caspase-10 | 970 nM | 1,276 |
Note: A higher Kᵢ value indicates weaker inhibition. Selectivity is calculated as Kᵢ (Caspase-X) / Kᵢ (Caspase-1).
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial characterization of Ac-YVAD-CHO.
Recombinant Caspase-1 Enzymatic Assay (Fluorometric)
This protocol is adapted from commercially available caspase-1 inhibitor screening kits and primary literature.
Objective: To determine the inhibitory potency (IC₅₀ or Kᵢ) of Ac-YVAD-CHO against purified recombinant human caspase-1.
Materials:
-
Recombinant human Caspase-1
-
Caspase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
Fluorogenic Caspase-1 Substrate: Ac-YVAD-AFC (7-amino-4-trifluoromethyl coumarin)
-
Ac-YVAD-CHO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Prepare a dilution series of Ac-YVAD-CHO in Caspase Assay Buffer.
-
In a 96-well plate, add 5 µL of diluted Caspase-1 enzyme to each well, except for the blank.
-
Add 5 µL of the Ac-YVAD-CHO dilutions or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the Caspase-1 substrate Ac-YVAD-AFC to all wells.
-
Incubate the plate for 1-2 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Calculate the percentage of inhibition for each concentration of Ac-YVAD-CHO and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
Cell-Based Caspase-1 Inhibition Assay in THP-1 Monocytes
This protocol describes the assessment of Ac-YVAD-CHO's ability to inhibit Caspase-1 activity in a cellular context.
Objective: To measure the inhibition of LPS-induced Caspase-1 activation in human THP-1 monocytic cells.
Materials:
-
Human THP-1 monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP (for NLRP3 inflammasome activation)
-
Ac-YVAD-CHO
-
Cell lysis buffer
-
Caspase-1 activity assay reagents (as described in Protocol 1)
Procedure:
-
Culture THP-1 cells in RPMI-1640 medium. For adherent cells, differentiate with PMA (e.g., 20 nM for 48 hours).
-
Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours to induce pro-caspase-1 and pro-IL-1β expression.
-
Pre-incubate the primed cells with various concentrations of Ac-YVAD-CHO or vehicle control for 1 hour.
-
Activate the NLRP3 inflammasome and induce caspase-1 activation by adding nigericin (e.g., 20 µM) or ATP (e.g., 3 mM) for 1-2 hours.
-
Collect the cell culture supernatants to measure secreted IL-1β by ELISA (optional).
-
Lyse the cells using a suitable lysis buffer.
-
Determine the caspase-1 activity in the cell lysates using the fluorometric assay described in Protocol 1.
-
Calculate the percentage of inhibition of caspase-1 activity at different concentrations of Ac-YVAD-CHO to determine the cellular IC₅₀.
In Vivo Mouse Model of Endotoxemia
This protocol outlines the evaluation of Ac-YVAD-CHO's efficacy in a preclinical model of systemic inflammation.
Objective: To assess the ability of Ac-YVAD-CHO to inhibit LPS-induced cytokine production and improve survival in mice.
Materials:
-
Male C57BL/6 or Sprague-Dawley rats
-
Lipopolysaccharide (LPS) from E. coli
-
Ac-YVAD-CHO
-
Sterile saline
-
Anesthesia (e.g., ketamine/xylazine)
-
Equipment for intravenous or intraperitoneal injections
Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Administer Ac-YVAD-CHO (e.g., 0.5 mg to 5 mg inhaled in rats, or via intraperitoneal injection) or vehicle control to the animals. The timing of administration relative to the LPS challenge is a critical parameter.
-
Induce endotoxemia by injecting a lethal or sub-lethal dose of LPS (e.g., 5 mg/kg, i.v. in rats).
-
Monitor the animals for signs of sickness and survival over a defined period (e.g., 24-48 hours).
-
At specific time points post-LPS challenge, collect blood samples via cardiac puncture or tail vein bleeding.
-
Prepare plasma or serum from the blood samples.
-
Measure the levels of pro-inflammatory cytokines, particularly IL-1β and IL-18, in the plasma/serum using ELISA.
-
Analyze the data to determine the effect of Ac-YVAD-CHO on cytokine levels and survival rates.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the characterization of Ac-YVAD-CHO.
Caption: Caspase-1 activation pathway and inhibition by Ac-YVAD-CHO.
Caption: General workflow for the characterization of a Caspase-1 inhibitor.
References
Ac-YVAD-CHO Acetate: A Technical Guide to its Role in Cytokine Processing and Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the synthetic tetrapeptide aldehyde, Ac-YVAD-CHO acetate, a highly potent and selective inhibitor of caspase-1. Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a critical inflammatory caspase that plays a pivotal role in the innate immune system. Its primary function is the proteolytic processing and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). This document details the mechanism of action of Ac-YVAD-CHO, summarizes key quantitative data on its inhibitory effects, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows. This information is intended to support researchers, scientists, and drug development professionals in their investigation and potential therapeutic application of caspase-1 inhibition.
Introduction to Ac-YVAD-CHO and Caspase-1
Ac-YVAD-CHO is a synthetic, cell-permeable, and reversible inhibitor of caspase-1.[1][2] Its chemical structure, N-acetyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxyl-1-formylethyl]-L-alaninamide, is designed to mimic the cleavage site of pro-IL-1β, allowing it to bind to the active site of caspase-1 and block its enzymatic activity.[3]
Caspase-1 is a cysteine protease that is essential for the maturation of IL-1β and IL-18.[4][5] These cytokines are synthesized as inactive precursors, pro-IL-1β and pro-IL-18, and require cleavage by activated caspase-1 to become biologically active. The activation of caspase-1 itself is a tightly regulated process that occurs within a multi-protein complex called the inflammasome. Upon activation by various stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the inflammasome assembles and facilitates the auto-activation of pro-caspase-1. Activated caspase-1 then proceeds to cleave its substrates, leading to the secretion of mature IL-1β and IL-18, which in turn drive inflammatory responses. Caspase-1 activation can also lead to a form of programmed cell death known as pyroptosis.
By inhibiting caspase-1, Ac-YVAD-CHO effectively blocks the production of mature IL-1β and IL-18, thereby attenuating the downstream inflammatory cascade. This makes it a valuable tool for studying the role of the inflammasome and a potential therapeutic agent for inflammatory diseases.
Mechanism of Action of Ac-YVAD-CHO
Ac-YVAD-CHO functions as a competitive, reversible inhibitor of caspase-1. The tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) is based on the caspase-1 recognition site in pro-IL-1β. The aldehyde group (-CHO) at the C-terminus of the peptide forms a reversible covalent bond with the cysteine residue in the active site of caspase-1, thereby blocking its catalytic activity.
The following diagram illustrates the signaling pathway of inflammasome activation and the inhibitory effect of Ac-YVAD-CHO.
Caption: Inflammasome activation pathway and Ac-YVAD-CHO inhibition.
Quantitative Data on the Inhibitory Effects of Ac-YVAD-CHO
The efficacy of Ac-YVAD-CHO as a caspase-1 inhibitor has been quantified in numerous studies. The following tables summarize key data on its inhibitory constants (Ki), half-maximal inhibitory concentrations (IC50), and its effects on cytokine release in various experimental models.
Table 1: Inhibitory Potency of Ac-YVAD-CHO Against Caspases
| Caspase Target | Ki (nM) | IC50 (µM) | Selectivity vs. Other Caspases | Reference |
| Human Caspase-1 (ICE) | 0.76 | 0.7 | Highly selective over caspases-2, -3, -6, and -7 (Kis > 10,000 nM) and moderately selective over caspases-4, -5, -8, -9, and -10 (Kis = 163-970 nM). | |
| Mouse Caspase-1 (ICE) | 3.0 | 2.5 | - |
Table 2: In Vivo Effects of Ac-YVAD-CHO on Cytokine Release
| Experimental Model | Treatment | Cytokine Measured | Reduction in Cytokine Levels | Reference |
| Rat Endotoxemia (LPS-induced) | Inhaled Ac-YVAD-CHO (5 mg) | Plasma IL-1β | 58% | |
| Rat Endotoxemia (LPS-induced) | Inhaled Ac-YVAD-CHO (5 mg) | Plasma IL-18 | 51% | |
| Rat Endotoxemia (LPS-induced) | Inhaled Ac-YVAD-CHO (5 mg) | BALF IL-1β | 59% | |
| Mouse Model of Acute Pancreatitis | Ac-YVAD-CHO (12.5 µmol/kg) | Serum IL-1β | Significant reduction | |
| Mouse Model of Acute Pancreatitis | Ac-YVAD-CHO (12.5 µmol/kg) | Pancreatic IL-18 | Significant reduction | |
| Rat Model of Intracerebral Hemorrhage | Ac-YVAD-cmk | Perihematoma IL-1β | Significant reduction | |
| Rat Model of Intracerebral Hemorrhage | Ac-YVAD-cmk | Perihematoma IL-18 | Significant reduction | |
| Sepsis-induced Acute Kidney Injury in Mice | AC-YVAD-CMK | Serum IL-1β, IL-18, TNF-α, IL-6 | Significant reduction | |
| Rat Model of Cerebral Ischemia | Ac-YVAD-cmk (300 ng/rat, i.c.v.) | Brain IL-1β | 60.5% reduction at 24 hr |
Note: Ac-YVAD-cmk is a closely related, irreversible inhibitor of caspase-1 and its effects are often comparable to the reversible inhibitor Ac-YVAD-CHO.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the effect of Ac-YVAD-CHO on cytokine processing and release.
In Vitro Inhibition of Caspase-1 Activity
Objective: To determine the inhibitory potency (IC50) of Ac-YVAD-CHO on purified caspase-1.
Materials:
-
Recombinant human caspase-1
-
Ac-YVAD-CHO
-
Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of Ac-YVAD-CHO in DMSO.
-
Perform serial dilutions of Ac-YVAD-CHO in assay buffer to create a range of inhibitor concentrations.
-
Add a fixed concentration of recombinant human caspase-1 to each well of a 96-well plate.
-
Add the different concentrations of Ac-YVAD-CHO to the wells containing caspase-1 and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Ac-YVAD-AMC to each well.
-
Monitor the fluorescence intensity over time using a fluorometric plate reader (Excitation/Emission wavelengths appropriate for AMC).
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Measurement of Cytokine Release from Cultured Cells
Objective: To assess the effect of Ac-YVAD-CHO on IL-1β and IL-18 release from stimulated immune cells.
Materials:
-
Immune cell line (e.g., THP-1 human monocytes) or primary cells (e.g., bone marrow-derived macrophages)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin (inflammasome activators)
-
Ac-YVAD-CHO
-
ELISA kits for human IL-1β and IL-18
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Prime the cells with LPS (e.g., 1 µg/mL) for a few hours to induce the expression of pro-IL-1β.
-
Pre-treat the cells with various concentrations of Ac-YVAD-CHO for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammasome activator such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for a defined period (e.g., 1-6 hours) to induce caspase-1 activation and cytokine release.
-
Collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β and IL-18 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the dose-dependent effect of Ac-YVAD-CHO on cytokine release.
In Vivo Assessment of Ac-YVAD-CHO Efficacy in a Mouse Model of Endotoxemia
Objective: To evaluate the ability of Ac-YVAD-CHO to reduce systemic cytokine levels in an animal model of inflammation.
Materials:
-
Laboratory mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS) from E. coli
-
Ac-YVAD-CHO
-
Sterile saline
-
Blood collection supplies
-
ELISA kits for mouse IL-1β and IL-18
Procedure:
-
Acclimatize mice to laboratory conditions.
-
Dissolve Ac-YVAD-CHO in a suitable vehicle (e.g., sterile saline or DMSO/saline mixture).
-
Administer Ac-YVAD-CHO to the treatment group of mice via a chosen route (e.g., intraperitoneal injection, intravenous injection, or inhalation) at a specific dose. Administer the vehicle alone to the control group.
-
After a pre-determined time (e.g., 30 minutes to 1 hour), induce endotoxemia by injecting a sublethal dose of LPS (e.g., 5-15 mg/kg) intraperitoneally or intravenously.
-
At a specific time point post-LPS injection (e.g., 2-6 hours), collect blood samples from the mice.
-
Process the blood samples to obtain plasma or serum.
-
Measure the concentrations of IL-1β and IL-18 in the plasma or serum using specific ELISA kits.
-
Compare the cytokine levels between the Ac-YVAD-CHO-treated group and the control group to determine the in vivo efficacy of the inhibitor.
The following diagram illustrates a typical experimental workflow for evaluating Ac-YVAD-CHO in a mouse model.
Caption: Experimental workflow for in vivo testing of Ac-YVAD-CHO.
Conclusion
Ac-YVAD-CHO is a powerful and specific tool for the inhibition of caspase-1. Its ability to block the processing and release of the key pro-inflammatory cytokines IL-1β and IL-18 makes it an invaluable reagent for studying the intricate mechanisms of inflammation. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize Ac-YVAD-CHO in their studies. Further investigation into the therapeutic potential of caspase-1 inhibitors like Ac-YVAD-CHO is warranted for a range of inflammatory and autoimmune diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ac-YVAD-CHO, Caspase 1 (ICE) Inhibitor - Echelon Biosciences [echelon-inc.com]
- 3. invivogen.com [invivogen.com]
- 4. Caspase 1 - Wikipedia [en.wikipedia.org]
- 5. Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Detecting Caspase-1 Activity using Ac-YVAD-CHO in Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of the selective caspase-1 inhibitor, Ac-YVAD-CHO (N-acetyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxyl-1-formylethyl]-L-alaninamide), in western blot analysis to monitor caspase-1 activation. This method is critical for studying inflammasome activation, pyroptosis, and the inflammatory response.
Introduction
Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a key cysteine protease in the inflammatory response.[1] It is synthesized as an inactive zymogen, pro-caspase-1 (approximately 45 kDa), which undergoes auto-proteolysis upon activation within a multi-protein complex called the inflammasome.[2][3] This activation leads to the generation of the active enzyme, which is a heterotetramer composed of two p20 (20 kDa) and two p10 (10 kDa) subunits.[2][4] Active caspase-1 is responsible for the cleavage and maturation of the pro-inflammatory cytokines pro-IL-1β and pro-IL-18, as well as Gasdermin D (GSDMD), leading to pyroptotic cell death.
Western blotting is a gold-standard technique to detect the activation of caspase-1 by visualizing the cleavage of pro-caspase-1 into its active subunits. The peptide aldehyde Ac-YVAD-CHO is a potent and selective inhibitor of caspase-1, with a Ki of 0.76 nM. It is significantly more selective for caspase-1 over other caspases. In research, Ac-YVAD-CHO can be used in two primary ways in the context of a western blot experiment:
-
Pre-treatment of cells: To inhibit caspase-1 activity within the cell and study the subsequent downstream effects on cytokine processing and pyroptosis.
-
Inclusion in lysis buffer: To prevent post-lysis activation or degradation of caspase-1, thereby preserving the cellular snapshot of caspase-1 status for accurate analysis by western blot.
This protocol will focus on the pre-treatment of cells with Ac-YVAD-CHO followed by western blot analysis to assess its effect on caspase-1 cleavage.
Signaling Pathway of Caspase-1 Activation
The diagram below illustrates the canonical pathway of NLRP3 inflammasome activation leading to caspase-1 cleavage and subsequent inflammatory responses.
Caption: Canonical NLRP3 inflammasome activation pathway.
Experimental Protocol
This protocol describes the treatment of a cell line (e.g., THP-1 human monocytes) with an inflammasome activator (e.g., LPS and Nigericin) in the presence or absence of Ac-YVAD-CHO, followed by western blot analysis for caspase-1.
Materials and Reagents
-
Ac-YVAD-CHO (Cayman Chemical, Cat. No. 10016 or equivalent)
-
Cell line (e.g., THP-1 cells)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
Nigericin
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
Beta-mercaptoethanol
-
Precast polyacrylamide gels (e.g., 4-12% gradient gel)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibody against Caspase-1 (recognizing both pro-caspase-1 and the p20 subunit)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure
1. Cell Culture and Treatment
a. Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
b. For differentiation, seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well and treat with PMA (100 ng/mL) for 24-48 hours to induce differentiation into macrophage-like cells.
c. After differentiation, replace the medium with fresh, serum-free medium and allow the cells to rest for 2 hours.
d. Inhibitor Pre-treatment: Prepare a stock solution of Ac-YVAD-CHO in DMSO (e.g., 10 mM). Pre-treat the cells by adding Ac-YVAD-CHO to the medium at a final concentration of 10-50 µM. Incubate for 30-60 minutes. For the control group, add an equivalent volume of DMSO.
e. Inflammasome Priming: Prime the cells by adding LPS to a final concentration of 200 ng/mL. Incubate for 4 hours.
f. Inflammasome Activation: Activate the inflammasome by adding Nigericin to a final concentration of 10 µM. Incubate for 1-2 hours.
2. Cell Lysis
a. After treatment, collect both the cell culture supernatant (to detect secreted active caspase-1) and the cell pellet.
b. Supernatant: Transfer the supernatant to a microcentrifuge tube and centrifuge at 500 x g for 5 minutes to remove any detached cells. The clarified supernatant can be stored at -80°C or processed immediately. Proteins in the supernatant may need to be concentrated (e.g., by methanol-chloroform precipitation) for western blot analysis.
c. Cell Pellet: Wash the adherent cells twice with ice-cold PBS.
d. Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail. Optional: For maximal preservation of caspase-1 state, Ac-YVAD-CHO can also be added to the lysis buffer at a concentration of 10-50 µM.
e. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.
f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
g. Transfer the supernatant (total cell lysate) to a new tube.
3. Protein Quantification and Sample Preparation
a. Determine the protein concentration of the cell lysates using a BCA protein assay.
b. Normalize the protein concentrations of all samples with lysis buffer.
c. Add 1/4 volume of 4x Laemmli sample buffer containing beta-mercaptoethanol to each lysate.
d. Heat the samples at 95-100°C for 5-10 minutes.
4. Western Blotting
a. Load 15-30 µg of protein per lane onto a 4-12% gradient polyacrylamide gel.
b. Perform SDS-PAGE to separate the proteins.
c. Transfer the separated proteins to a PVDF membrane.
d. Block the membrane with 5% non-fat milk in TBS-T for 1 hour at room temperature.
e. Incubate the membrane with the primary anti-caspase-1 antibody (e.g., at a 1:1000 dilution) overnight at 4°C.
f. Wash the membrane three times with TBS-T for 10 minutes each.
g. Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
h. Wash the membrane four times with TBS-T for 10 minutes each.
i. Incubate the membrane with ECL substrate according to the manufacturer's instructions.
j. Capture the chemiluminescent signal using an imaging system.
k. If necessary, strip the membrane and re-probe for a loading control like β-actin.
Experimental Workflow Diagram
Caption: Workflow for Western Blot analysis of Caspase-1.
Data Presentation and Interpretation
The primary readout for caspase-1 activation is the appearance of the cleaved p20 subunit and a corresponding decrease in the pro-caspase-1 p45 band.
| Treatment Group | Pro-Caspase-1 (p45) Intensity (Arbitrary Units) | Cleaved Caspase-1 (p20) Intensity (Arbitrary Units) |
| Untreated Control | +++ | - |
| LPS + Nigericin | + | +++ |
| Ac-YVAD-CHO + LPS + Nigericin | +++ | +/- |
| Ac-YVAD-CHO only | +++ | - |
+++ indicates high intensity, + indicates low intensity, +/- indicates very low/no intensity, and - indicates no detectable band.
Expected Results:
-
Untreated Control: A strong band at ~45 kDa corresponding to pro-caspase-1. No band should be visible at ~20 kDa.
-
LPS + Nigericin: A significant decrease in the intensity of the p45 band and the appearance of a strong band at ~20 kDa, indicating robust caspase-1 cleavage and activation.
-
Ac-YVAD-CHO + LPS + Nigericin: The intensity of the p45 band should be similar to the untreated control, and the p20 band should be absent or significantly reduced, demonstrating the inhibitory effect of Ac-YVAD-CHO on caspase-1 auto-processing.
-
Ac-YVAD-CHO only: Should appear similar to the untreated control.
Troubleshooting
-
No p20 band in activated samples:
-
Confirm the activity of LPS and Nigericin.
-
Ensure the primary antibody can detect the cleaved fragment.
-
Check for over-lysis; active caspase-1 is often secreted, so analyze the supernatant as well.
-
-
High background:
-
Increase the number and duration of washes.
-
Optimize antibody concentrations.
-
Ensure the blocking step is sufficient.
-
-
p20 band in control lanes:
-
Cells may have been stressed during handling, leading to basal inflammasome activation.
-
Reduce the passage number of the cell line.
-
By following this detailed protocol, researchers can effectively utilize Ac-YVAD-CHO to investigate the role of caspase-1 in various biological processes, making it an invaluable tool for immunology and drug development.
References
Application Notes and Protocols for In Vivo Administration of Ac-YVAD-CHO Acetate in Mouse Models of Sepsis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of the caspase-1 inhibitor, Ac-YVAD-CHO acetate, in two common mouse models of sepsis: Lipopolysaccharide (LPS) Induced Endotoxemia and Cecal Ligation and Puncture (CLP). The protocols are intended to serve as a guide for researchers investigating the therapeutic potential of caspase-1 inhibition in sepsis and related inflammatory conditions.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The inflammatory cascade in sepsis is complex, involving the activation of various immune cells and the release of pro-inflammatory cytokines. Caspase-1, an enzyme of the inflammasome complex, plays a critical role in this process by cleaving pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active, secreted forms. Ac-YVAD-CHO is a potent and selective inhibitor of caspase-1, making it a valuable tool for studying the role of this enzyme in the pathophysiology of sepsis and for evaluating the therapeutic potential of caspase-1 inhibition.[1]
This document outlines the preparation and administration of this compound for in vivo studies using mouse models of sepsis. Two primary models are described: the LPS-induced endotoxemia model, which mimics the systemic inflammation seen in Gram-negative bacterial sepsis, and the CLP model, a polymicrobial sepsis model that more closely resembles the clinical progression of sepsis in humans.
Materials and Reagents
-
This compound salt
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile 0.9% saline
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools for CLP (scissors, forceps, suture)
-
Syringes and needles of appropriate sizes for injections
Preparation of this compound for In Vivo Administration
Solubility and Stock Solution Preparation:
Ac-YVAD-CHO is soluble in DMSO and ethanol at concentrations up to 30 mg/mL, and in PBS (pH 7.2) at up to 5 mg/mL.[2] For in vivo use, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration with a sterile vehicle such as PBS or saline. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals, typically below 10% of the total injection volume.
Recommended Vehicle for Intraperitoneal (i.p.) Injection:
A common vehicle for i.p. administration of compounds with limited aqueous solubility is a mixture of DMSO, PEG300, Tween-80, and saline. A general formula that can be adapted is: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[3] However, for Ac-YVAD-CHO, a simpler dilution of a DMSO stock in PBS or saline is often sufficient if the final concentration of DMSO is kept low.
Experimental Protocols
Two primary mouse models of sepsis are detailed below. The choice of model depends on the specific research question. The LPS model is highly reproducible and suitable for studying acute inflammatory responses, while the CLP model is considered more clinically relevant as it mimics polymicrobial infection and the complex pathophysiology of sepsis.
Protocol 1: Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model induces a rapid and potent systemic inflammatory response.
Experimental Workflow:
Caption: Workflow for Ac-YVAD-CHO administration in an LPS-induced sepsis model.
Methodology:
-
Animal Model: Use age- and weight-matched mice (e.g., C57BL/6 or BALB/c, 8-12 weeks old).
-
Ac-YVAD-CHO Preparation:
-
Prepare a stock solution of this compound in sterile DMSO.
-
On the day of the experiment, dilute the stock solution in sterile PBS or 0.9% saline to the desired final concentration. Ensure the final DMSO concentration is below 10%.
-
-
Ac-YVAD-CHO Administration:
-
Administer Ac-YVAD-CHO via intraperitoneal (i.p.) injection at a dose of 5-10 mg/kg. Some studies have used doses up to 30 mg/kg i.p. to effectively suppress IL-1β levels.
-
The inhibitor is typically administered as a pre-treatment, for example, 30 minutes to 1 hour before LPS challenge.
-
-
Induction of Sepsis:
-
Prepare a solution of LPS in sterile 0.9% saline.
-
Administer LPS via i.p. injection. The dose of LPS should be optimized for the specific mouse strain and desired severity of sepsis, as the LD50 can vary. Doses ranging from 10 to 30 mg/kg are commonly used to induce lethal endotoxemia.
-
-
Monitoring and Outcome Assessment:
-
Monitor mice for clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) and survival at regular intervals.
-
At predetermined time points, blood and tissue samples can be collected for analysis of inflammatory cytokines (e.g., IL-1β, IL-18, TNF-α), organ damage markers, and other relevant endpoints.
-
Protocol 2: Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the "gold standard" for preclinical sepsis research as it induces a polymicrobial infection originating from the host's own gut flora.
Experimental Workflow:
Caption: Workflow for Ac-YVAD-CHO administration in a CLP-induced sepsis model.
Methodology:
-
Animal Model: Use age- and weight-matched mice (e.g., C57BL/6, 8-12 weeks old).
-
Anesthesia: Anesthetize the mice using a suitable anesthetic regimen (e.g., isoflurane inhalation or i.p. injection of ketamine/xylazine).
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecal stump.
-
Puncture the ligated cecum with a needle (e.g., 20-gauge). The number and size of punctures also influence the severity of sepsis.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
-
Ac-YVAD-CHO Administration and Fluid Resuscitation:
-
Immediately after surgery, administer fluid resuscitation subcutaneously (s.c.) to prevent hypovolemia.
-
A study using the related inhibitor Ac-YVAD-CMK administered it as part of the resuscitation fluid. This protocol can be adapted for Ac-YVAD-CHO.
-
Prepare a solution of Ac-YVAD-CHO in sterile 0.9% saline. Based on effective doses in other models, a concentration of 0.2 mg/mL can be a starting point.
-
Administer the Ac-YVAD-CHO-containing saline at a volume of 5 mL per 100 g of body weight via subcutaneous injection.
-
-
Post-operative Care and Monitoring:
-
Place mice in a clean cage on a warming pad to maintain body temperature during recovery from anesthesia.
-
Provide free access to food and water.
-
Monitor the mice for clinical signs of sepsis and survival.
-
At designated endpoints, collect samples for analysis as described in Protocol 1.
-
Quantitative Data Summary
The following tables summarize the dosages and administration details for Ac-YVAD-CHO and the related inhibitor Ac-YVAD-CMK from published studies.
Table 1: In Vivo Dosage of Ac-YVAD-CHO in Mice
| Compound | Model | Mouse Strain | Dose | Route | Timing | Outcome | Reference |
| Ac-YVAD-CHO | LPS-induced death | C3H/HeN | 5 and 10 mg/kg | i.p. | Pre-treatment | Prevents LPS-induced death | |
| Ac-YVAD-CHO | P. acnes + LPS | - | 30 mg/kg | i.p. | 6 hours post LPS | Suppressed IL-1β levels |
Table 2: In Vivo Dosage of Ac-YVAD-CMK in Rodent Sepsis Models
| Compound | Model | Animal | Dose | Route | Timing | Outcome | Reference |
| Ac-YVAD-CMK | CLP-induced AKI | C57BL/6 Mice | 0.2 mg/mL in saline (5 mL/100g) | s.c. | Post-surgery resuscitation | Alleviated acute kidney injury | |
| Ac-YVAD-cmk | LPS-induced endotoxemia | Rats | 12.5 µmol/kg | i.v. | 30 min pre-LPS | Reduced mortality from 83% to 33% |
Mechanism of Action: Caspase-1 Inhibition in Sepsis
Ac-YVAD-CHO acts by targeting caspase-1, a key enzyme in the inflammasome signaling pathway. In response to pathogen-associated molecular patterns (PAMPs), such as LPS, or danger-associated molecular patterns (DAMPs), the inflammasome complex assembles, leading to the activation of caspase-1. Activated caspase-1 then proteolytically cleaves the inactive precursors of IL-1β and IL-18, leading to their maturation and secretion. These cytokines are potent mediators of inflammation and contribute significantly to the pathophysiology of sepsis. By inhibiting caspase-1, Ac-YVAD-CHO blocks the production of mature IL-1β and IL-18, thereby dampening the inflammatory response.
Caption: Ac-YVAD-CHO inhibits the caspase-1-mediated maturation of pro-inflammatory cytokines.
Conclusion
The protocols provided herein offer a framework for the in vivo evaluation of this compound in mouse models of sepsis. Proper execution of these models, combined with careful preparation and administration of the inhibitor, is essential for obtaining reliable and reproducible data. Researchers should optimize dosages and treatment schedules based on their specific experimental objectives and the severity of the sepsis model employed. These studies will contribute to a better understanding of the role of caspase-1 in sepsis and may pave the way for novel therapeutic strategies targeting the inflammasome pathway.
References
How to prepare a stock solution of Ac-YVAD-CHO acetate for cell culture experiments.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-YVAD-CHO, also known as N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-aldehyde, is a synthetic tetrapeptide that acts as a potent, reversible, and selective inhibitor of caspase-1.[1][2] Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease involved in the innate immune response.[3] It plays a central role in the activation of pro-inflammatory cytokines, specifically pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), by cleaving them into their mature, active forms.[3][4] Furthermore, caspase-1 activation can lead to a form of programmed cell death known as pyroptosis.
These application notes provide a detailed protocol for the preparation and use of Ac-YVAD-CHO acetate salt in cell culture experiments to study inflammation, apoptosis, and other caspase-1 mediated cellular processes.
Product Information and Properties
Proper handling and storage of this compound are crucial for maintaining its activity. The following table summarizes its key properties.
| Property | Value |
| Synonyms | Ac-Tyr-Val-Ala-Asp-CHO, Caspase-1 Inhibitor I, L-709049 |
| Molecular Formula | C₂₅H₃₆N₄O₁₀ |
| Molecular Weight | 552.57 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥95% |
| Solubility | DMSO (≥5 mg/mL), Ethanol (30 mg/mL), DMF (30 mg/mL) |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 1 year. |
Data compiled from multiple sources.
Mechanism of Action
Ac-YVAD-CHO selectively targets and inhibits the enzymatic activity of caspase-1. The peptide sequence YVAD is based on the cleavage site of pro-IL-1β, allowing the aldehyde group to interact with the active site of caspase-1 and effectively block its function. By inhibiting caspase-1, Ac-YVAD-CHO prevents the maturation and secretion of IL-1β and IL-18, thereby suppressing the inflammatory response. It has been shown to be highly selective for caspase-1 over other caspases.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in dimethyl sulfoxide (DMSO).
Materials:
-
This compound salt
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of the peptide. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.53 mg of this compound (see calculation below).
-
Dissolve: Add the appropriate volume of sterile DMSO to the vial or a sterile microcentrifuge tube containing the weighed peptide.
-
Mix: Vortex the solution until the peptide is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store: Store the aliquots at -20°C or -80°C for long-term storage. Stock solutions in DMSO are generally stable for at least one month at -20°C and up to six months at -80°C.
Sample Calculation for a 10 mM Stock Solution:
-
Molecular Weight (MW) of this compound: 552.57 g/mol
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Desired Volume: 1 mL = 0.001 L
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol ) Mass (g) = 0.010 mol/L x 0.001 L x 552.57 g/mol = 0.0055257 g Mass (mg) = 5.53 mg
Therefore, dissolve 5.53 mg of this compound in 1 mL of DMSO to make a 10 mM stock solution.
Application of Ac-YVAD-CHO in Cell Culture
This protocol provides a general guideline for treating cultured cells with Ac-YVAD-CHO. The optimal working concentration and incubation time should be determined empirically for each cell line and experimental condition.
Materials:
-
Cultured cells in appropriate multi-well plates or flasks
-
Complete cell culture medium
-
Ac-YVAD-CHO stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (sterile DMSO)
Procedure:
-
Determine Working Concentration: Based on literature, the effective working concentration of Ac-YVAD-CHO typically ranges from 10 µM to 100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental setup.
-
Prepare Working Solution: Dilute the stock solution in complete cell culture medium to the desired final concentration immediately before use. For example, to prepare 1 mL of medium with a final concentration of 20 µM from a 10 mM stock:
-
(10,000 µM) x V1 = (20 µM) x (1000 µL)
-
V1 = 2 µL
-
Add 2 µL of the 10 mM stock solution to 998 µL of cell culture medium.
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiment. This consists of treating cells with the same final concentration of DMSO as the highest concentration of Ac-YVAD-CHO used. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity or off-target effects. Some robust cell lines may tolerate up to 0.5% DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of Ac-YVAD-CHO or the vehicle control.
-
Incubation: Incubate the cells for the desired period. The optimal pre-incubation time with the inhibitor before applying a stimulus (e.g., LPS to induce inflammasome activation) can vary but is often between 30 minutes to 2 hours.
-
Assay: Proceed with your downstream experimental assays, such as ELISA for IL-1β secretion, western blotting for caspase-1 cleavage, or cell viability assays.
Visualizations
Caption: Workflow for preparing and applying Ac-YVAD-CHO.
Caption: Inhibition of the Caspase-1 signaling pathway.
References
Application of Ac-YVAD-CHO Acetate in Primary Macrophage Cell Culture: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ac-YVAD-CHO acetate, a potent and selective caspase-1 inhibitor, in primary macrophage cell culture. These guidelines are intended to assist researchers in studying inflammasome activation, cytokine release, and pyroptosis.
Introduction
Ac-YVAD-CHO is a synthetic, cell-permeable tetrapeptide that acts as a reversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2] Caspase-1 is a critical enzyme in the inflammatory process, responsible for the cleavage of pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.[3] Furthermore, caspase-1 mediates a form of programmed cell death known as pyroptosis through the cleavage of Gasdermin D (GSDMD).[3] Given its central role in inflammation, the inhibition of caspase-1 by Ac-YVAD-CHO provides a powerful tool for investigating the mechanisms of innate immunity and for the development of novel anti-inflammatory therapeutics.
In primary macrophage cell culture, Ac-YVAD-CHO is widely utilized to dissect the signaling pathways of inflammasomes, particularly the well-characterized NLRP3 inflammasome. By blocking caspase-1 activity, researchers can effectively prevent the downstream consequences of inflammasome activation, including cytokine secretion and pyroptotic cell death.[4]
Mechanism of Action
Ac-YVAD-CHO mimics the YVAD tetrapeptide sequence that is the recognition site for caspase-1 on its substrates. By binding to the active site of caspase-1, it prevents the processing of pro-IL-1β and pro-IL-18, thereby inhibiting their release from the cell. This inhibition also prevents the cleavage of GSDMD, the executioner of pyroptosis, thus maintaining cell membrane integrity.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of Ac-YVAD-CHO and its analogs in inhibiting caspase-1 activity and its downstream effects.
| Inhibitor | Target | Cell Type/System | IC50 / Ki | Reference |
| Ac-YVAD-CHO | Human Caspase-1 (ICE) | Enzyme Assay | Ki = 0.76 nM | |
| Ac-YVAD-CHO | Mouse Caspase-1 (ICE) | Enzyme Assay | Ki = 3.0 nM | |
| Ac-YVAD-CHO | Human IL-1β production | Not specified | IC50 = 0.7 µM | |
| Ac-YVAD-CHO | Mouse IL-1β production | Not specified | IC50 = 2.5 µM | |
| Ac-YVAD-CHO | IL-18 production | J774 macrophages | Significant inhibition at 10-100 µM | |
| Ac-YVAD-CHO | LDH release (Pyroptosis) | J774 macrophages | Significant inhibition at 10-100 µM | |
| Ac-YVAD-cmk | IL-1β secretion | Gata6-KO peritoneal macrophages | Significant inhibition (concentration not specified) |
Experimental Protocols
Here, we provide detailed protocols for key experiments involving the use of Ac-YVAD-CHO in primary macrophage cell culture.
Protocol 1: Isolation and Culture of Primary Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes a standard method for obtaining primary macrophages from mouse bone marrow.
Materials:
-
Femurs and tibias from mice
-
Sterile phosphate-buffered saline (PBS)
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
L929-conditioned medium (as a source of M-CSF) or recombinant M-CSF
-
Sterile syringes and needles
-
Cell strainers (70 µm)
-
Petri dishes or cell culture plates
Procedure:
-
Euthanize mice according to institutional guidelines.
-
Dissect femurs and tibias and remove surrounding muscle tissue.
-
Flush the bone marrow from the bones using a syringe with RPMI-1640 medium.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in complete RPMI-1640 medium (containing 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium or 20 ng/mL recombinant M-CSF).
-
Plate the cells in non-tissue culture treated petri dishes and incubate at 37°C in a 5% CO2 incubator.
-
After 3-4 days, add fresh complete medium.
-
On day 7, the differentiated macrophages will be adherent. Harvest the cells by gentle scraping or using a cell detachment solution.
Protocol 2: Inflammasome Activation and Inhibition with Ac-YVAD-CHO
This protocol details the steps to activate the NLRP3 inflammasome in primary macrophages and assess the inhibitory effect of Ac-YVAD-CHO.
Materials:
-
Primary macrophages (e.g., BMDMs)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
Ac-YVAD-CHO (dissolved in DMSO)
-
Opti-MEM or serum-free medium
-
Cell culture plates
Procedure:
-
Seed primary macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh complete medium containing LPS (e.g., 1 µg/mL) and incubate for 4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.
-
Inhibition: Pre-incubate the cells with various concentrations of Ac-YVAD-CHO (e.g., 10, 25, 50 µM) or vehicle (DMSO) for 1 hour.
-
Activation (Signal 2): Replace the medium with Opti-MEM or serum-free medium containing the same concentrations of Ac-YVAD-CHO. Stimulate the cells with an NLRP3 activator such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1-2 hours.
-
Collect the cell culture supernatants for cytokine analysis and the cell lysates for Western blotting.
Protocol 3: Quantification of IL-1β Release by ELISA
This protocol outlines the measurement of secreted IL-1β in the culture supernatant.
Materials:
-
Cell culture supernatants from Protocol 2
-
Mouse IL-1β ELISA kit
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific IL-1β ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
Protocol 4: Assessment of Pyroptosis by Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from damaged cells as an indicator of pyroptosis.
Materials:
-
Cell culture supernatants from Protocol 2
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the LDH assay kit.
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the reaction mixture from the kit to each well and incubate.
-
Measure the absorbance at the specified wavelength.
-
To determine the maximum LDH release, lyse control cells with the provided lysis buffer.
-
Calculate the percentage of cytotoxicity (pyroptosis) as: (Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100.
Protocol 5: Western Blot Analysis of Caspase-1 Cleavage
This protocol is for detecting the cleaved (active) form of caspase-1 in cell lysates.
Materials:
-
Cell lysates from Protocol 2
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibody against caspase-1 (recognizing both pro- and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-caspase-1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. The cleaved p20 or p10 subunit of caspase-1 indicates its activation.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by Ac-YVAD-CHO.
Caption: Experimental Workflow for Studying Caspase-1 Inhibition in Macrophages.
References
A step-by-step guide for using Ac-YVAD-CHO acetate to study NLRP3 inflammasome activation.
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Ac-YVAD-CHO acetate, a selective Caspase-1 inhibitor, to study the activation of the NLRP3 inflammasome. These guidelines offer a step-by-step approach to experimental design, execution, and data interpretation.
Introduction
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its activation triggers a cascade of inflammatory responses, including the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. Ac-YVAD-CHO is a synthetic tetrapeptide that acts as a potent and selective inhibitor of Caspase-1, the key enzyme responsible for the processing of pro-IL-1β and pro-IL-18.[1][2] This document outlines the use of this compound to probe the intricacies of NLRP3 inflammasome activation.
Mechanism of Action
Ac-YVAD-CHO specifically targets the active site of Caspase-1, also known as Interleukin-Converting Enzyme (ICE). The peptide sequence Tyr-Val-Ala-Asp (YVAD) mimics the cleavage site in pro-IL-1β, allowing the inhibitor to bind to the enzyme. The aldehyde group (-CHO) on the aspartate residue forms a reversible covalent bond with the cysteine residue in the active site of Caspase-1, effectively blocking its proteolytic activity. Ac-YVAD-CHO has a high selectivity for Caspase-1, with a Ki value of 0.76 nM for the human enzyme.[1]
Data Presentation: Efficacy of Ac-YVAD-CHO
The inhibitory effect of Ac-YVAD-CHO on NLRP3 inflammasome activation can be quantified by measuring the reduction in the secretion of IL-1β and IL-18. The following tables summarize the dose-dependent inhibitory effects of Ac-YVAD-CHO and its related compound, Ac-YVAD-cmk, from various studies.
Table 1: Dose-Dependent Inhibition of IL-1β Secretion by Ac-YVAD-cmk in Pam3CSK4-primed THP-1 Macrophages Stimulated with Nigericin.
| Ac-YVAD-cmk Concentration (µM) | IL-1β Secretion (% of Control) |
| 0 | 100% |
| 10 | ~65% |
| 25 | ~40% |
| 50 | ~20% |
| 100 | ~10% |
Data compiled from a study on P2X7 receptor activation in THP-1 macrophages.[3]
Table 2: Inhibition of Caspase-1 Activity and Cytokine Release by Ac-YVAD Compounds in Various Models.
| Compound | Model System | Concentration | Effect | Reference |
| Ac-YVAD-CHO | Sphingosine-stimulated murine peritoneal macrophages | 100 µM | Complete inhibition of IL-1β secretion | [4] |
| Ac-YVAD-cmk | LPS-stimulated Gata6-KOmye peritoneal macrophages | Not specified | Blocked IL-1β secretion | |
| Ac-YVAD-cmk | In vivo mouse model of intracerebral hemorrhage | High dose | Significantly reduced mature IL-1β levels | |
| Ac-YVAD-cmk | In vivo rat model of endotoxemia | 12.5 µmol/kg | Attenuated mortality | |
| Ac-YVAD-cmk | In vivo mouse model of sepsis-induced acute kidney injury | Not specified | Significantly decreased serum IL-1β and IL-18 | |
| Ac-YVAD-CHO | Inhaled, in rat endotoxemia model | 5 mg total dose | 58% reduction in plasma IL-1β, 51% reduction in plasma IL-18 |
Experimental Protocols
Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in THP-1 Macrophages
This protocol describes the use of the human monocytic cell line THP-1 to study the inhibitory effect of Ac-YVAD-CHO on NLRP3 inflammasome activation.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound salt
-
Sterile DMSO
-
Phosphate-buffered saline (PBS)
-
ELISA kit for human IL-1β
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL and treat with 100 ng/mL PMA for 48-72 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 macrophages with 1 µg/mL LPS for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Pre-incubate the primed cells with the different concentrations of Ac-YVAD-CHO for 1 hour prior to activation. Include a vehicle control (DMSO).
-
-
Activation (Signal 2):
-
Induce NLRP3 inflammasome activation by adding an NLRP3 agonist such as 10 µM Nigericin or 5 mM ATP to the wells.
-
Incubate for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Protocol 2: Western Blot Analysis of Caspase-1 Cleavage
This protocol allows for the visualization of the inhibitory effect of Ac-YVAD-CHO on Caspase-1 activation by detecting the cleaved p20 subunit of Caspase-1.
Materials:
-
Cell lysates from Protocol 1
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-Caspase-1 (for pro- and cleaved forms), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
After collecting the supernatants in Protocol 1, wash the cells with cold PBS.
-
Lyse the cells with protein lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against Caspase-1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe for β-actin as a loading control.
-
Mandatory Visualizations
NLRP3 Inflammasome Signaling Pathway and Point of Inhibition
Caption: NLRP3 inflammasome signaling and Ac-YVAD-CHO inhibition.
Experimental Workflow for NLRP3 Inflammasome Inhibition Assay
Caption: Workflow for NLRP3 inflammasome inhibition assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ac-YVAD-CHO, Caspase 1 (ICE) Inhibitor - Echelon Biosciences [echelon-inc.com]
- 3. P2X7 receptor activation leads to NLRP3-independent IL-1β release by human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine regulates the NLRP3-inflammasome and IL-1β release from macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inhalation Therapy with Ac-YVAD-CHO for Attenuation of Endotoxemia in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endotoxemia, a severe systemic inflammatory response triggered by lipopolysaccharide (LPS) from Gram-negative bacteria, is a critical area of study in sepsis and acute respiratory distress syndrome (ARDS). A key pathway in the inflammatory cascade is the activation of caspase-1, which proteolytically cleaves pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their active forms. The specific caspase-1 inhibitor, Ac-YVAD-CHO, has emerged as a promising therapeutic agent to mitigate this response. This document provides detailed protocols for the administration of nebulized Ac-YVAD-CHO in a rat model of LPS-induced endotoxemia, based on established research. The inhalation route offers targeted drug delivery to the lungs, a primary site of inflammation in ARDS, potentially reducing systemic side effects.
Mechanism of Action: Caspase-1 Inhibition
LPS, through a series of interactions with host receptors, triggers the assembly of a multi-protein complex known as the inflammasome. This complex recruits and activates pro-caspase-1. Activated caspase-1 then acts on its substrates, pro-IL-1β and pro-IL-18, leading to their maturation and secretion, which amplifies the inflammatory response. Ac-YVAD-CHO is a synthetic tetrapeptide that selectively and reversibly inhibits caspase-1, thereby blocking the production of active IL-1β and IL-18 and downstream inflammatory events.[1][2]
Caption: Caspase-1 activation pathway and inhibition by Ac-YVAD-CHO.
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating the effects of inhaled Ac-YVAD-CHO on inflammatory markers in a rat endotoxemia model.[2]
Table 1: Experimental Groups and Dosages
| Group | Treatment | Number of Animals (n) |
| 1 | Control (No LPS, No Treatment) | 8 |
| 2 | LPS Only | 8 |
| 3 | Ac-YVAD-CHO (0.5 mg total inhaled dose) + LPS | 8 |
| 4 | Ac-YVAD-CHO (5 mg total inhaled dose) + LPS | 8 |
LPS was administered at a dose of 5 mg/kg intravenously.
Table 2: Effects of Inhaled Ac-YVAD-CHO on Plasma Cytokine Levels
| Analyte | LPS Only Group (pg/mL) | Ac-YVAD-CHO (5 mg) + LPS Group (pg/mL) | Percent Reduction |
| IL-1β | 225 ± 45 | 95 ± 20 | 58% |
| IL-18 | 1850 ± 250 | 900 ± 150 | 51% |
| TNF-α | 450 ± 80 | 420 ± 70 | Not Significant |
Data are presented as mean ± SEM. *p < 0.05 compared to the LPS Only group.
Table 3: Effects of Inhaled Ac-YVAD-CHO on Bronchoalveolar Lavage Fluid (BALF) Cytokine Levels
| Analyte | LPS Only Group (pg/mL) | Ac-YVAD-CHO (5 mg) + LPS Group (pg/mL) | Percent Reduction |
| IL-1β | 150 ± 30 | 62 ± 15* | 59% |
| TNF-α | 320 ± 60 | 290 ± 50 | Not Significant |
Data are presented as mean ± SEM. *p < 0.05 compared to the LPS Only group.
Table 4: Effects of Inhaled Ac-YVAD-CHO on Downstream Inflammatory Markers
| Marker | Location | Measurement | Outcome in 5 mg Ac-YVAD-CHO Group |
| iNOS Protein | Alveolar Macrophages | Western Blot | Decreased Expression |
| COX-2 Protein | Lung Homogenates | Western Blot | Decreased Expression |
| Nitric Oxide (NO) | Alveolar Macrophages | Griess Assay | Decreased Release |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments.
Caption: Overall experimental workflow for the inhalation therapy study.
Protocol 1: Preparation of Ac-YVAD-CHO for Nebulization
Materials:
-
Ac-YVAD-CHO powder (CAS 143313-51-3)
-
Sterile Phosphate-Buffered Saline (PBS, pH 7.2)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Ac-YVAD-CHO is soluble in PBS at concentrations up to 5 mg/mL.[3]
-
To prepare a solution for nebulization, calculate the required amount of Ac-YVAD-CHO based on the desired final concentration and volume for the nebulizer. For example, to achieve a 5 mg total inhaled dose, one might use a 1 mg/mL solution and nebulize 5 mL.
-
Weigh the required amount of Ac-YVAD-CHO powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile PBS (pH 7.2).
-
Vortex thoroughly until the powder is completely dissolved.
-
Keep the solution on ice until use. Prepare fresh on the day of the experiment.
Protocol 2: Inhalation Therapy Administration
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., Isoflurane with a vaporizer or a ketamine/xylazine cocktail)
-
Ultrasonic or jet nebulizer suitable for rodents
-
Nose-only inhalation chamber or a custom-made inhalation setup
-
Prepared Ac-YVAD-CHO solution
Procedure:
-
Anesthesia: Anesthetize the rat using an approved institutional protocol. For example, induce anesthesia with 3-5% isoflurane and maintain at 1-3%.[4] Alternatively, a combination of Ketamine (75-100 mg/kg, IP) and Xylazine (5-10 mg/kg, IP) can be used.
-
Nebulizer Setup:
-
Place the prepared Ac-YVAD-CHO solution into the nebulizer reservoir.
-
Connect the nebulizer to the inhalation chamber. An ultrasonic nebulizer is often preferred for producing small particle sizes (2.5-4.0 µm) suitable for deep lung deposition.
-
-
Inhalation Exposure:
-
Place the anesthetized rat in the exposure chamber, ensuring a snug fit of the nose cone to prevent leakage.
-
Turn on the nebulizer. The duration of exposure will depend on the nebulizer's output rate and the target total inhaled dose. This must be calibrated beforehand. For a target dose of 5 mg from a 1 mg/mL solution with a nebulizer output of 0.1 mL/min, the exposure time would be approximately 50 minutes.
-
Monitor the animal continuously throughout the procedure for respiratory rate and depth of anesthesia.
-
Protocol 3: Induction of Endotoxemia
Materials:
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free 0.9% saline
-
Syringes and needles (25-27 gauge) for intravenous injection
Procedure:
-
LPS Preparation: Prepare a 1 mg/mL stock solution of LPS in sterile saline. Vortex thoroughly to ensure complete dissolution.
-
Dosing: The dose used in the reference study is 5 mg/kg. Calculate the required volume for each rat based on its body weight.
-
Administration: Immediately following the inhalation therapy, administer the calculated dose of LPS via intravenous injection into a tail vein.
Protocol 4: Sample Collection (4 Hours Post-LPS)
Materials:
-
Anesthetic for terminal procedure
-
Syringes for cardiac puncture (3-5 mL)
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Tracheal cannula
-
Suture thread
-
Cold, sterile PBS with 0.1 mM EDTA for lavage
-
15 mL conical tubes
Procedure:
-
Terminal Anesthesia: Four hours after LPS injection, deeply anesthetize the rat (e.g., with an overdose of pentobarbital or using isoflurane followed by a secondary method of euthanasia).
-
Blood Collection:
-
Perform a cardiac puncture to collect blood.
-
Place the blood into tubes containing EDTA and gently invert to mix.
-
Centrifuge at 1,000-2,000 x g for 10-15 minutes at 4°C to separate plasma.
-
Collect the plasma supernatant and store at -80°C.
-
-
Bronchoalveolar Lavage (BAL):
-
Expose the trachea and make a small incision.
-
Insert a tracheal cannula and secure it with a suture.
-
Instill 1 mL of cold PBS with 0.1 mM EDTA into the lungs and then gently aspirate.
-
Repeat this wash procedure three times, pooling the recovered fluid (BALF).
-
Centrifuge the BALF at 300-400 x g for 5-7 minutes at 4°C to pellet the cells.
-
Collect the supernatant and store at -80°C for cytokine analysis. The cell pellet can be used for further analysis (e.g., iNOS expression in alveolar macrophages).
-
Protocol 5: Western Blot for iNOS and COX-2 in Lung Tissue
Materials:
-
Collected lung tissue
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize a portion of the lung tissue in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-iNOS or anti-COX-2, diluted according to manufacturer's instructions) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control to normalize the data.
Conclusion
This document provides a comprehensive set of protocols for utilizing inhalation therapy with the caspase-1 inhibitor Ac-YVAD-CHO in a rat model of endotoxemia. The provided data and methodologies, synthesized from published literature, offer a robust framework for researchers investigating novel anti-inflammatory strategies for conditions such as sepsis and ARDS. Adherence to these detailed procedures will aid in achieving reproducible and reliable results.
References
- 1. Ac-YVAD-CHO, Caspase 1 (ICE) Inhibitor - Echelon Biosciences [echelon-inc.com]
- 2. Targeting caspase-1 by inhalation-therapy: effects of Ac-YVAD-CHO on IL-1 beta, IL-18 and downstream proinflammatory parameters as detected in rat endotoxaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. einsteinmed.edu [einsteinmed.edu]
Application Notes and Protocols: Assessing the Effect of Ac-YVAD-CHO Acetate on IL-1β and IL-18 Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) are potent pro-inflammatory cytokines that play a critical role in the innate immune response.[1] Their maturation and secretion are tightly regulated by the inflammasome, a multi-protein complex that activates caspase-1.[2][3] Activated caspase-1 cleaves the precursor forms, pro-IL-1β and pro-IL-18, into their biologically active mature forms.[2][4] Dysregulation of this pathway is implicated in a variety of inflammatory diseases.
Ac-YVAD-CHO is a synthetic tetrapeptide that acts as a potent, reversible, and selective inhibitor of caspase-1. By blocking caspase-1 activity, Ac-YVAD-CHO effectively suppresses the production of mature IL-1β and IL-18, making it a valuable tool for studying the role of the inflammasome in inflammation and a potential therapeutic agent. These application notes provide detailed protocols for assessing the inhibitory effect of Ac-YVAD-CHO acetate on IL-1β and IL-18 production in both in vitro and in vivo models.
Mechanism of Action
Ac-YVAD-CHO mimics the caspase-1 cleavage site on pro-IL-1β and pro-IL-18. The aldehyde group (-CHO) on the aspartate residue forms a reversible covalent bond with the active site cysteine of caspase-1, thereby inhibiting its enzymatic activity. This prevents the processing of pro-IL-1β and pro-IL-18, leading to a reduction in their mature, secreted forms. Ac-YVAD-CHO is highly selective for caspase-1, with significantly lower affinity for other caspases.
Figure 1: Inflammasome signaling pathway and the inhibitory action of Ac-YVAD-CHO.
Data Presentation
The following tables provide examples of how to structure quantitative data to clearly demonstrate the effect of Ac-YVAD-CHO on IL-1β and IL-18 production.
Table 1: In Vitro Inhibition of IL-1β and IL-18 in LPS-Stimulated Macrophages
| Treatment Group | Ac-YVAD-CHO (µM) | IL-1β (pg/mL) | % Inhibition | IL-18 (pg/mL) | % Inhibition |
| Unstimulated Control | 0 | < 10 | - | < 20 | - |
| LPS + ATP (Vehicle) | 0 | 1500 ± 120 | 0% | 800 ± 75 | 0% |
| LPS + ATP + Ac-YVAD-CHO | 1 | 975 ± 90 | 35% | 560 ± 50 | 30% |
| LPS + ATP + Ac-YVAD-CHO | 10 | 300 ± 45 | 80% | 240 ± 30 | 70% |
| LPS + ATP + Ac-YVAD-CHO | 50 | 75 ± 20 | 95% | 120 ± 22 | 85% |
| Data are represented as mean ± standard deviation. |
Table 2: In Vivo Reduction of Plasma IL-1β and IL-18 in a Mouse Model of Endotoxemia
| Treatment Group | Dose (mg/kg) | Plasma IL-1β (pg/mL) | % Reduction | Plasma IL-18 (pg/mL) | % Reduction |
| Saline Control | - | 50 ± 15 | - | 150 ± 25 | - |
| LPS (Vehicle) | - | 1200 ± 150 | 0% | 950 ± 110 | 0% |
| LPS + Ac-YVAD-CHO | 5 | 600 ± 80 | 50% | 570 ± 70 | 40% |
| LPS + Ac-YVAD-CHO | 10 | 360 ± 50 | 70% | 380 ± 45 | 60% |
| Data are represented as mean ± standard deviation. |
Experimental Protocols
Protocol 1: In Vitro Assessment in Macrophages
This protocol details the steps to measure the inhibitory effect of Ac-YVAD-CHO on IL-1β and IL-18 secretion from cultured macrophages.
Figure 2: Workflow for in vitro assessment of Ac-YVAD-CHO activity.
Materials:
-
Macrophage cell line (e.g., J774A.1) or primary bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound salt
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for mouse or human IL-1β and IL-18
-
Cytotoxicity assay kit (e.g., LDH or MTT)
Procedure:
-
Cell Seeding: Plate macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh medium containing LPS (e.g., 1 µg/mL) and incubate for 3-4 hours. This step upregulates the expression of pro-IL-1β and pro-IL-18.
-
Inhibitor Treatment: Prepare stock solutions of Ac-YVAD-CHO in DMSO and further dilute in culture medium to the desired final concentrations (e.g., 1, 10, 50 µM). Remove the LPS-containing medium and add the medium with the different concentrations of Ac-YVAD-CHO. Include a vehicle control (DMSO). Incubate for 1 hour.
-
Inflammasome Activation (Signal 2): Add an inflammasome activator such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) to the wells and incubate for 30-60 minutes.
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatants for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of mature IL-1β and IL-18 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Cytotoxicity Assessment: To ensure that the observed reduction in cytokines is not due to cell death, perform a cytotoxicity assay (e.g., LDH release) on the supernatants or a viability assay (e.g., MTT) on the remaining cells.
Protocol 2: In Vivo Assessment in a Mouse Model of Endotoxemia
This protocol describes how to evaluate the efficacy of Ac-YVAD-CHO in a mouse model of LPS-induced inflammation.
Materials:
-
C57BL/6 or BALB/c mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound salt
-
Sterile saline
-
Anesthesia
-
Blood collection supplies (e.g., heparinized tubes)
-
ELISA kits for mouse IL-1β and IL-18
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment for at least one week before the experiment.
-
Inhibitor Administration: Prepare a solution of Ac-YVAD-CHO in sterile saline. Administer Ac-YVAD-CHO (e.g., 5 or 10 mg/kg) or vehicle (saline) to the mice via intraperitoneal (i.p.) injection.
-
LPS Challenge: After 1 hour of inhibitor administration, challenge the mice with a sublethal dose of LPS (e.g., 5 mg/kg) via i.p. injection. A control group should receive saline instead of LPS.
-
Blood Collection: At a predetermined time point post-LPS injection (e.g., 2-4 hours), anesthetize the mice and collect blood via cardiac puncture into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Cytokine Measurement: Store the plasma at -80°C until analysis. Measure the levels of IL-1β and IL-18 in the plasma using ELISA kits.
Protocol 3: Caspase-1 Activity Assay
This assay directly measures the enzymatic activity of caspase-1 in cell lysates.
Materials:
-
Cell lysates from treated cells (from Protocol 1, before supernatant collection)
-
Caspase-1 activity assay kit (fluorometric or colorimetric)
-
Caspase-1 substrate (e.g., Ac-YVAD-pNA for colorimetric or Ac-YVAD-AFC for fluorometric)
Procedure:
-
Cell Lysis: After treatment with LPS and the inflammasome activator, wash the cells with cold PBS and lyse them using the lysis buffer provided in the assay kit.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford protein assay to normalize the caspase-1 activity.
-
Caspase-1 Assay: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-1 substrate (e.g., Ac-YVAD-pNA or Ac-YVAD-AFC).
-
Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader. The signal is proportional to the caspase-1 activity.
-
Data Analysis: Compare the caspase-1 activity in lysates from Ac-YVAD-CHO-treated cells to that of the vehicle-treated control.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for assessing the inhibitory effects of this compound on IL-1β and IL-18 production. By employing these methods, researchers can effectively investigate the role of caspase-1 in various inflammatory conditions and evaluate the therapeutic potential of caspase-1 inhibitors. Consistent data presentation, as exemplified in the tables, is crucial for the clear interpretation and comparison of results.
References
- 1. droracle.ai [droracle.ai]
- 2. Inflammasome signalling pathway in the regulation of inflammation – its involvement in the development and exacerbation of asthma and chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Activation of IL-1 beta and IL-18 by Canonical Inflammasome Pathway - News - Company - arigo Biolaboratories [arigobio.com]
Differentiating Apoptosis and Pyroptosis Using the Selective Caspase-1 Inhibitor, Ac-YVAD-CHO
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Programmed cell death is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Apoptosis and pyroptosis are two distinct forms of programmed cell death with different signaling pathways and physiological consequences. Apoptosis is a non-inflammatory process characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. In contrast, pyroptosis is a highly inflammatory form of lytic cell death initiated in response to microbial infections and other inflammatory stimuli.[1][2] Differentiating between these pathways is crucial for understanding disease pathogenesis and for the development of targeted therapeutics. This document provides a detailed guide on using the selective caspase-1 inhibitor, Ac-YVAD-CHO, to distinguish between apoptotic and pyroptotic cell death.
Key Proteins and Pathways
-
Apoptosis: This pathway is primarily mediated by caspases, a family of cysteine proteases. Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3, caspase-7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[2][3]
-
Pyroptosis: This pathway is dependent on inflammatory caspases, primarily caspase-1 (and caspase-4/5 in humans, caspase-11 in mice).[4] Caspase-1 is activated within a multiprotein complex called the inflammasome. Activated caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the plasma membrane, cell lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18.
Ac-YVAD-CHO: A Tool for Differentiation
Ac-YVAD-CHO is a synthetic, cell-permeable tetrapeptide that acts as a potent and selective inhibitor of caspase-1. Its selectivity for caspase-1 over executioner caspases like caspase-3 makes it an invaluable tool for distinguishing pyroptosis from apoptosis. By inhibiting caspase-1, Ac-YVAD-CHO can block the key events of pyroptosis, including GSDMD cleavage, cell lysis, and inflammatory cytokine release, while having minimal direct effect on the apoptotic machinery.
Data Presentation
The selectivity of Ac-YVAD-CHO for caspase-1 is critical for its use in differentiating pyroptosis from apoptosis. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of Ac-YVAD-CHO against various caspases.
| Caspase Target | Inhibitor | Ki (nM) | IC50 (µM) | Reference |
| Human Caspase-1 | Ac-YVAD-CHO | 0.76 | 0.7 | |
| Mouse Caspase-1 | Ac-YVAD-CHO | 3.0 | 2.5 | |
| Human Caspase-4 | Ac-YVAD-CHO | 163-362 | - | |
| Human Caspase-5 | Ac-YVAD-CHO | 163-970 | - | |
| Human Caspase-8 | Ac-YVAD-CHO | 163-970 | - | |
| Human Caspase-9 | Ac-YVAD-CHO | 163-970 | - | |
| Human Caspase-10 | Ac-YVAD-CHO | 163-970 | - | |
| Human Caspase-2 | Ac-YVAD-CHO | >10,000 | - | |
| Human Caspase-3 | Ac-YVAD-CHO | >10,000 | - | |
| Human Caspase-6 | Ac-YVAD-CHO | >10,000 | - | |
| Human Caspase-7 | Ac-YVAD-CHO | >10,000 | - |
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of apoptosis and pyroptosis and the inhibitory action of Ac-YVAD-CHO, the following signaling pathway diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparative study of apoptosis, pyroptosis, necroptosis, and PANoptosis components in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the difference between pyroptosis and apoptosis? | Proteintech Group [ptglab.com]
- 4. Caspases in Cell Death, Inflammation, and Gasdermin-Induced Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of Ac-YVAD-CHO acetate in aqueous solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Ac-YVAD-CHO acetate in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound directly in my aqueous buffer (e.g., PBS). What should I do?
A1: Direct dissolution of this compound in aqueous buffers can be challenging due to its limited solubility. The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Q2: What is the recommended organic solvent for creating a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a stock solution of this compound. It has a high solubilizing capacity for this compound.
Q3: What is the maximum recommended concentration for a DMSO stock solution?
A3: You can prepare a stock solution of this compound in DMSO at a concentration of up to 30 mg/mL.[1] For most applications, a stock solution of 5-10 mg/mL is sufficient and recommended.
Q4: After dissolving in DMSO, my compound precipitates when I add it to my aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically less than 0.5%, to avoid solvent-induced artifacts in your experiments.
-
Vortexing: Add the DMSO stock solution to your aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing.
-
Temperature: Perform the dilution at room temperature.
-
Co-solvents: For in vivo studies or particularly challenging in vitro systems, the use of co-solvents may be necessary. A common formulation includes PEG300 and a surfactant like Tween 80.[2]
Q5: Can I use other organic solvents to prepare the stock solution?
A5: Yes, other organic solvents like ethanol and N,N-dimethylformamide (DMF) can also be used, with reported solubilities of up to 30 mg/mL.[1][3] However, DMSO is generally preferred due to its broad compatibility with biological assays at low final concentrations.
Q6: What is the expected solubility of this compound in aqueous buffers like PBS?
A6: The solubility of this compound in PBS (pH 7.2) is approximately 5 mg/mL.[1] If you require a higher concentration in an aqueous solution, the use of a co-solvent system is advised.
Q7: How should I store the reconstituted this compound solution?
A7: Stock solutions in DMSO should be aliquoted and stored at -20°C. Following reconstitution, stock solutions are generally stable for up to one month at -20°C. Avoid repeated freeze-thaw cycles. Aqueous working solutions should ideally be prepared fresh for each experiment.
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility | Reference(s) |
| DMSO | 5 - 30 mg/mL | |
| Ethanol | 30 mg/mL | |
| DMF | 30 mg/mL | |
| PBS (pH 7.2) | 5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Equilibration: Allow the vial of lyophilized this compound and the DMSO to come to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of DMSO to the vial to achieve the desired stock solution concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of the peptide).
-
Dissolution: Gently vortex or swirl the vial until the peptide is completely dissolved. Sonication can be used to aid dissolution if particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Buffer Preparation: Prepare the desired volume of your aqueous buffer (e.g., PBS, cell culture media).
-
Dilution: While gently vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution to achieve the final desired concentration. Ensure the final DMSO concentration remains below 0.5%.
-
Verification: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded. In this case, you may need to prepare a more dilute working solution.
-
Use: Use the freshly prepared aqueous working solution immediately in your experiment.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: this compound inhibits the Caspase-1 signaling pathway.
References
Troubleshooting lack of inhibition with Ac-YVAD-CHO acetate in inflammasome assays.
Welcome to the technical support center for troubleshooting inflammasome assays using the caspase-1 inhibitor, Ac-YVAD-CHO acetate. This guide provides answers to frequently asked questions, detailed troubleshooting steps, and experimental protocols to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is Ac-YVAD-CHO and how does it work?
Ac-YVAD-CHO is a synthetic, cell-permeable tetrapeptide that acts as a potent and reversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2] Its peptide sequence (Tyr-Val-Ala-Asp) mimics the cleavage site in pro-IL-1β, allowing it to bind to the active site of caspase-1 and block its enzymatic activity.[3] By inhibiting caspase-1, Ac-YVAD-CHO prevents the proteolytic cleavage and subsequent maturation of the pro-inflammatory cytokines IL-1β and IL-18, and blocks the induction of pyroptosis, a form of inflammatory cell death.[3][4]
Q2: My Ac-YVAD-CHO is not inhibiting IL-1β/IL-18 secretion or pyroptosis. What are the common causes and solutions?
This is a common issue that can be resolved by systematically evaluating several experimental factors. The following guide will walk you through the most likely causes.
Troubleshooting: Lack of Caspase-1 Inhibition
| Problem | Potential Cause | Recommended Solution |
| No inhibition of IL-1β/IL-18 secretion or pyroptosis (LDH release) | 1. Suboptimal Inhibitor Concentration: The concentration of Ac-YVAD-CHO may be too low to effectively inhibit caspase-1 in your specific cell type or with your chosen stimulus. | Titrate the inhibitor concentration. Start with a range of 10-50 µM. The optimal concentration can vary. For reference, the Ki for human caspase-1 is approximately 0.76 nM, but higher concentrations are needed in cell-based assays. Pre-treatment with 10-80 µM has been shown to be effective in various models. |
| 2. Incorrect Experimental Timing: The inhibitor was added too late to prevent caspase-1 activation, which can be a very rapid event following inflammasome assembly. | Pre-incubate cells with Ac-YVAD-CHO. Always add the inhibitor to your cell culture 30-60 minutes before adding the Signal 2 activator (e.g., ATP, Nigericin). This allows sufficient time for the inhibitor to permeate the cells and bind to its target. | |
| 3. Inhibitor Instability/Degradation: The inhibitor may have degraded due to improper storage or handling. Peptide aldehydes can be unstable in solution over long periods. | Prepare fresh solutions. Dissolve Ac-YVAD-CHO in sterile DMSO to create a concentrated stock. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed cell culture medium immediately before use. | |
| 4. Caspase-1 Independent Cell Death: The observed cell death (e.g., high LDH release) may not be pyroptosis. Strong stimuli can induce parallel cell death pathways like apoptosis or necroptosis, which are not inhibited by Ac-YVAD-CHO. | Use multiple assays to confirm the cell death pathway. In addition to LDH, measure caspase-3/7 activity (for apoptosis) or use specific inhibitors like Z-VAD-FMK (pan-caspase) to see if cell death is blocked. The absence of IL-1β secretion despite high LDH release often points towards a non-pyroptotic mechanism. | |
| 5. Caspase-1 Independent Cytokine Processing: In some contexts, other proteases (e.g., neutrophil-derived proteases, caspase-8) can process pro-IL-1β. | Confirm caspase-1 activation. Measure caspase-1 activity directly using a fluorometric assay (e.g., Caspase-Glo® 1) or by performing a Western blot for the cleaved p20 subunit of caspase-1 in the cell supernatant. If caspase-1 is not activated, the IL-1β release is independent of the inflammasome. | |
| 6. Low Cell Permeability (Less Common): While designed to be cell-permeable, efficiency can vary between cell types. | If all other factors are ruled out, consider using a carrier peptide or a different formulation, such as Ac-AAVALLPAVLLALLAPYVAD-CHO, which includes a signal peptide sequence to enhance cell entry. |
Q3: Is Ac-YVAD-CHO specific to caspase-1?
Ac-YVAD-CHO is highly selective for caspase-1 but can also inhibit other inflammatory caspases at higher concentrations, namely caspase-4 and caspase-5. It shows significantly lower affinity for apoptotic caspases. This selectivity makes it a valuable tool for distinguishing inflammasome-dependent activity from apoptotic pathways.
Table 1: Inhibitory Potency of Ac-YVAD-CHO Against Various Human Caspases
| Caspase Target | Inhibition Constant (Ki) | Selectivity Profile |
| Caspase-1 | 0.76 nM | High Potency |
| Caspase-4 | 163 nM | Moderate Potency |
| Caspase-5 | 378 nM | Moderate Potency |
| Caspase-8 | 970 nM | Low Potency |
| Caspase-9 | 620 nM | Low Potency |
| Caspase-10 | 800 nM | Low Potency |
| Caspase-2 | >10,000 nM | Very Low Potency |
| Caspase-3 | >10,000 nM | Very Low Potency |
| Caspase-6 | >10,000 nM | Very Low Potency |
| Caspase-7 | >10,000 nM | Very Low Potency |
| Data compiled from supplier technical information. |
Visual Guides and Pathways
Canonical NLRP3 Inflammasome Activation Pathway
The following diagram illustrates the two-signal model for NLRP3 inflammasome activation and highlights the specific point of inhibition by Ac-YVAD-CHO.
Caption: Canonical NLRP3 inflammasome signaling pathway and Ac-YVAD-CHO point of action.
Troubleshooting Logic Flow
Use this decision tree to diagnose potential issues in your experiment when you observe a lack of inhibition.
Caption: A decision tree for troubleshooting lack of inhibition with Ac-YVAD-CHO.
Experimental Protocols & Workflow
Protocol: NLRP3 Inflammasome Activation and Inhibition in THP-1 Macrophages
This protocol describes a standard method for inducing NLRP3 inflammasome activation and testing the efficacy of Ac-YVAD-CHO.
Materials:
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Human THP-1 monocytes
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Phorbol 12-myristate 13-acetate (PMA)
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RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
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Lipopolysaccharide (LPS)
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Nigericin or ATP
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Ac-YVAD-CHO (stock in DMSO)
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Assay reagents: ELISA kit for human IL-1β, LDH cytotoxicity assay kit
Methodology:
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Cell Culture and Differentiation:
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Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep.
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To differentiate, seed cells in a 24-well plate at a density of 0.5 x 10^6 cells/mL.
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Add PMA to a final concentration of 50-100 ng/mL and incubate for 48-72 hours to induce adherence and differentiation into macrophage-like cells.
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After differentiation, replace the PMA-containing medium with fresh, serum-free medium and rest the cells for 24 hours.
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Inhibitor Pre-treatment:
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Prepare working dilutions of Ac-YVAD-CHO in serum-free medium from your DMSO stock. Include a "vehicle control" using the same final concentration of DMSO without the inhibitor.
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Add the diluted Ac-YVAD-CHO or vehicle control to the appropriate wells.
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Incubate the plate at 37°C, 5% CO2 for 60 minutes .
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Inflammasome Priming (Signal 1):
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Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.
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Incubate for 3-4 hours at 37°C, 5% CO2.
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Inflammasome Activation (Signal 2):
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Add the NLRP3 activator. Use either Nigericin (10-20 µM) or ATP (2.5-5 mM).
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Incubate for 45-60 minutes at 37°C, 5% CO2.
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Sample Collection and Analysis:
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Carefully collect the cell culture supernatants. Centrifuge to pellet any detached cells or debris.
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IL-1β Measurement: Use the clarified supernatant to quantify mature IL-1β levels using an ELISA kit according to the manufacturer's instructions.
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Pyroptosis Measurement: Use the same supernatant to measure LDH release using a cytotoxicity assay kit as per the manufacturer's protocol.
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General Experimental Workflow
The diagram below outlines the sequential steps for a typical inflammasome inhibition experiment.
Caption: Step-by-step experimental workflow for an inflammasome inhibition assay.
References
The stability of Ac-YVAD-CHO acetate in solution at different storage temperatures.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of Ac-YVAD-CHO acetate, a potent, reversible inhibitor of caspase-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Ac-YVAD-CHO is a synthetic tetrapeptide aldehyde that acts as a potent and specific inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1] Its sequence (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartal) mimics the caspase-1 cleavage site in pro-IL-1β. By binding to the active site of caspase-1, Ac-YVAD-CHO prevents the proteolytic processing of pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their active forms, thereby blocking downstream inflammatory signaling. It is a reversible inhibitor.
Q2: What is the difference between Ac-YVAD-CHO and Ac-YVAD-cmk?
The key difference lies in their mechanism of inhibition. Ac-YVAD-CHO is a reversible inhibitor, meaning it can dissociate from the enzyme. In contrast, Ac-YVAD-cmk (chloromethylketone) is an irreversible inhibitor; it forms a covalent bond with the active site of caspase-1, permanently deactivating it.[2][3]
Q3: What are the recommended solvents for reconstituting lyophilized this compound?
This compound is soluble in several common laboratory solvents. The choice of solvent will depend on the intended application, particularly for in vitro versus in vivo experiments. Commonly used solvents include:
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DMSO: Up to 30 mg/mL
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DMF: Up to 30 mg/mL
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Ethanol: Up to 30 mg/mL
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Water: Up to 5 mg/mL
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PBS (pH 7.2): Up to 5 mg/mL[1]
For cell-based assays, it is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is not toxic to the cells.
Stability and Storage of this compound
The stability of this compound is critical for obtaining reliable and reproducible experimental results. Stability is dependent on whether the compound is in its lyophilized form or in solution, and the storage temperature.
Lyophilized Powder
Proper storage of the lyophilized powder is essential for long-term stability. It is recommended to store the powder in a tightly sealed container, protected from light and moisture.
| Storage Temperature | Recommended Duration | Notes |
| -20°C | ≥ 4 years | Recommended for long-term storage.[1] |
| -80°C | Extended long-term storage | Offers maximum stability for the lyophilized powder. |
| Room Temperature | Weeks to months | Stable for short periods if kept dry and away from light. |
Reconstituted Solutions
Once reconstituted, the stability of this compound in solution is more limited. To minimize degradation, it is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
| Storage Temperature | Solvent | Recommended Duration |
| -20°C | DMSO | Up to 1 month |
| -80°C | DMSO | Up to 6 months |
Experimental Protocols and Workflows
Protocol for Reconstitution of this compound
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Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes to prevent condensation of moisture.
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Add the appropriate volume of the desired solvent (e.g., high-purity DMSO) to the vial to achieve the target stock concentration (e.g., 10 mM).
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Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.
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Once dissolved, create single-use aliquots in sterile microcentrifuge tubes. This will minimize contamination and prevent degradation from multiple freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C as recommended in the table above.
Caption: Workflow for preparing stable this compound stock solutions.
General Experimental Workflow for In Vitro Inhibition of Caspase-1
This workflow outlines the general steps for using this compound in a cell-based assay to inhibit caspase-1 activity.
Caption: General experimental workflow for in vitro caspase-1 inhibition.
Troubleshooting Guide
Issue 1: Inhibitor Appears Ineffective at Blocking Pyroptosis/IL-1β Secretion
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Possible Cause 1: Inhibitor Degradation.
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Solution: Ensure the stock solution was stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution from lyophilized powder.
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Possible Cause 2: Insufficient Pre-incubation Time.
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Solution: The inhibitor needs time to enter the cells and bind to its target. A pre-incubation period of at least 1 hour is generally recommended before stimulating the cells to activate caspase-1.
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Possible Cause 3: Suboptimal Inhibitor Concentration.
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Solution: The effective concentration can vary between cell types and experimental conditions. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific model. Concentrations typically range from 10 µM to 100 µM.
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Possible Cause 4: Off-Target Effects or Alternative Pathways.
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Solution: Research suggests that while Ac-YVAD-CHO is effective at inhibiting IL-1β cleavage, it may be less effective at preventing gasdermin D (GSDMD) cleavage, which is a key step in pyroptosis. If complete inhibition of pyroptotic cell death is required, consider using a different inhibitor such as VX-765, which has been shown to be more effective at blocking GSDMD cleavage. Additionally, in some experimental models, high concentrations of stimuli (like ATP) can induce alternative cell death pathways that are not dependent on caspase-1.
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Issue 2: Precipitation of the Inhibitor in Aqueous Solution or Cell Culture Media
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Possible Cause 1: Poor Solubility.
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Solution: this compound has lower solubility in aqueous solutions compared to organic solvents like DMSO. When diluting a DMSO stock solution into aqueous media, ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (typically <0.5%). It is recommended to add the inhibitor to the media with gentle mixing.
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Possible Cause 2: High Final Concentration.
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Solution: Avoid making highly concentrated working solutions in aqueous buffers. Prepare a high-concentration stock in DMSO and then perform a serial dilution in the final culture medium to reach the desired working concentration.
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Issue 3: Unexpected Cellular Toxicity or Off-Target Effects
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Possible Cause 1: Solvent Toxicity.
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Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your experiment is below the toxic threshold for your cell line. Run a vehicle control (media with the same final concentration of the solvent) to confirm that the observed effects are due to the inhibitor and not the solvent.
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Possible Cause 2: Non-Specific Inhibition.
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Solution: While Ac-YVAD-CHO is selective for caspase-1, very high concentrations may inhibit other caspases. It is important to use the lowest effective concentration determined from a dose-response curve. To confirm that the observed effects are specific to caspase-1 inhibition, consider using a negative control peptide with a scrambled sequence or performing genetic knockdown/knockout of caspase-1 as a complementary approach.
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Signaling Pathway
Caption: Inhibition of the caspase-1 pathway by this compound.
References
Technical Support Center: Optimizing Ac-YVAD-CHO Acetate for Maximum Caspase-1 Inhibition
Welcome to the technical support center for the optimization of Ac-YVAD-CHO acetate, a selective and reversible inhibitor of caspase-1. This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols to effectively utilize Ac-YVAD-CHO for maximal caspase-1 inhibition in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Ac-YVAD-CHO?
A1: Ac-YVAD-CHO is a synthetic tetrapeptide that acts as a potent and reversible inhibitor of caspase-1, also known as Interleukin-1 Converting Enzyme (ICE).[1][2] The peptide sequence (YVAD) mimics the cleavage site in pro-IL-1β, allowing the inhibitor to bind to the active site of caspase-1.[3] The aldehyde group (-CHO) on the aspartate residue forms a reversible covalent bond with the cysteine in the active site of the enzyme, thus blocking its proteolytic activity.
Q2: How selective is Ac-YVAD-CHO for caspase-1?
A2: Ac-YVAD-CHO exhibits high selectivity for caspase-1. It has a significantly lower inhibition constant (Ki) for caspase-1 compared to other caspases. For instance, the Ki for human caspase-1 is approximately 0.76 nM, while for caspases-4, -5, -8, -9, and -10, the Ki values are in the range of 163-970 nM. It is a very weak inhibitor for caspases-2, -3, -6, and -7, with Ki values greater than 10,000 nM.[4]
Q3: What is the recommended starting concentration and incubation time for Ac-YVAD-CHO?
A3: The optimal concentration and incubation time are highly dependent on the experimental system (e.g., cell type, stimulus, and whether it is a cell-free, in vitro, or in vivo model). A common starting concentration for cell culture experiments is between 10 µM and 50 µM.[5] For cell-free assays, concentrations as low as 5 µM have been shown to be effective. Pre-incubation of cells with Ac-YVAD-CHO for 1 to 2 hours before applying the inflammatory stimulus is a widely used starting point. However, for maximal inhibition, it is crucial to perform a dose-response and time-course experiment for your specific model.
Q4: How should I prepare and store Ac-YVAD-CHO?
A4: Ac-YVAD-CHO is typically soluble in DMSO, DMF, and ethanol (up to 30 mg/mL), and to a lesser extent in PBS (pH 7.2, up to 5 mg/mL). For long-term storage, it is recommended to store the solid compound at -20°C, where it can be stable for at least four years. Stock solutions in DMSO can be stored at -20°C and are generally stable for up to 6 months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Caspase-1 Inhibition | Suboptimal inhibitor concentration: The concentration of Ac-YVAD-CHO may be too low for your specific cell type or stimulus strength. | Perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your system. |
| Insufficient incubation time: The pre-incubation time with the inhibitor may not be long enough for it to effectively penetrate the cells and bind to caspase-1 before its activation. | Conduct a time-course experiment, varying the pre-incubation time from 30 minutes to 4 hours or longer before adding the stimulus. | |
| Inhibitor degradation: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions of Ac-YVAD-CHO. Ensure proper storage at -20°C. | |
| Cell Toxicity Observed | High concentration of inhibitor or solvent: High concentrations of Ac-YVAD-CHO or the solvent (e.g., DMSO) can be toxic to some cell lines. | Titrate down the concentration of Ac-YVAD-CHO. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) and run a solvent-only control. |
| Variability in Results | Inconsistent experimental conditions: Variations in cell density, stimulus concentration, or incubation times can lead to inconsistent results. | Standardize all experimental parameters, including cell seeding density, stimulus preparation, and precise timing of inhibitor and stimulus addition. |
| Cell line instability: The cell line may have genetic drift over passages, affecting its response to stimuli and inhibitors. | Use cells with a consistent and low passage number. Regularly check cell morphology and response to a positive control. |
Data Summary
Table 1: Properties of Ac-YVAD-CHO
| Property | Value | Reference |
| Full Name | N-acetyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxyl-1-formylethyl]-L-alaninamide | |
| Synonyms | Caspase-1 Inhibitor I, L-709049, N-Ac-Tyr-Val-Ala-Asp-CHO | |
| Molecular Formula | C23H32N4O8 | |
| Molecular Weight | 492.5 g/mol | |
| Ki for human Caspase-1 | 0.76 nM | |
| Solubility | DMSO (30 mg/mL), DMF (30 mg/mL), Ethanol (30 mg/mL), PBS (pH 7.2) (5 mg/mL) | |
| Storage | Solid: -20°C (≥ 4 years); Stock solution: -20°C (up to 6 months) |
Table 2: Recommended Starting Concentrations and Incubation Times
| Experimental System | Recommended Starting Concentration | Recommended Pre-incubation Time | Reference |
| Cell-free assays | 5 µM | 10 - 30 minutes | |
| Cell culture (in vitro) | 10 - 50 µM | 1 - 2 hours | |
| In vivo (rodent models) | 5 - 30 mg/kg | 1 hour before stimulus |
Experimental Protocols
Protocol 1: Determination of Optimal Ac-YVAD-CHO Concentration for Caspase-1 Inhibition in Cell Culture
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Cell Seeding: Seed cells (e.g., THP-1 monocytes) in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
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Inhibitor Preparation: Prepare a 2X working stock of Ac-YVAD-CHO in cell culture medium for a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
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Inhibitor Pre-incubation: Remove the old medium from the cells and add the 2X Ac-YVAD-CHO working solutions. Incubate for a fixed pre-incubation time (e.g., 1 hour) at 37°C.
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Stimulation: Prepare a 2X working stock of the caspase-1 activating stimulus (e.g., LPS + Nigericin). Add this to the wells containing the inhibitor.
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Incubation: Incubate for the desired time to allow for caspase-1 activation and subsequent IL-1β processing (e.g., 6 hours).
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Sample Collection: Collect the cell culture supernatant to measure secreted IL-1β or lyse the cells to measure caspase-1 activity.
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Analysis: Quantify IL-1β levels by ELISA or measure caspase-1 activity using a fluorometric assay. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50.
Protocol 2: Determination of Optimal Ac-YVAD-CHO Incubation Time
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Cell Seeding: Seed cells as described in Protocol 1.
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Inhibitor Preparation: Prepare a 2X working stock of Ac-YVAD-CHO at a fixed, effective concentration (determined from Protocol 1, e.g., 25 µM).
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Time-course Pre-incubation: At different time points before stimulation (e.g., 4h, 2h, 1h, 30 min, 0 min), add the 2X Ac-YVAD-CHO working solution to the respective wells.
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Stimulation: At time zero, add the 2X caspase-1 activating stimulus to all wells.
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Incubation: Incubate for a fixed period (e.g., 6 hours) after stimulation.
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Sample Collection and Analysis: Collect samples and analyze for IL-1β secretion or caspase-1 activity as described in Protocol 1. Plot the percentage of inhibition against the pre-incubation time to determine the optimal duration.
Visualizations
Caption: Canonical inflammasome pathway leading to Caspase-1 activation.
References
How to address lot-to-lot variability of Ac-YVAD-CHO acetate from different suppliers.
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to address lot-to-lot variability of the caspase-1 inhibitor, Ac-YVAD-CHO acetate, from different suppliers. Consistent inhibitor performance is critical for reproducible and reliable experimental results. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic, cell-permeable tetrapeptide that acts as a potent and reversible inhibitor of caspase-1.[1][2] Its sequence (N-acetyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde) mimics the cleavage site in pro-interleukin-1β (pro-IL-1β), allowing it to bind to the active site of caspase-1 and block its proteolytic activity.[1] Caspase-1 is a key enzyme in the inflammatory process, responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18, and for inducing a form of programmed cell death called pyroptosis.[3]
Q2: Why is lot-to-lot variability of this compound a concern?
Lot-to-lot variability in any research reagent can significantly impact the reproducibility of experimental results.[4] For this compound, this variability can manifest as differences in purity, the concentration of the active compound, or the presence of impurities that could affect its inhibitory activity. Such inconsistencies can lead to misleading data and difficulties in comparing results across experiments or laboratories.
Q3: What are the potential sources of lot-to-lot variability in synthetic peptides like this compound?
Sources of variability in synthetic peptides can include:
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Purity: The percentage of the desired peptide in the final product can vary.
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Impurities: Byproducts from the synthesis process, such as deletion sequences, truncated peptides, or incompletely deprotected molecules, can be present.
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Counter-ion Content: The amount of trifluoroacetic acid (TFA) or other counter-ions from the purification process can differ between lots.
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Water Content: The amount of residual water can affect the actual concentration of the peptide.
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Stability: Improper storage or handling can lead to degradation of the peptide.
Q4: How should I store and handle this compound to ensure its stability?
For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C. Once reconstituted in a solvent such as DMSO, it is best to aliquot the solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Avoid repeated warming and cooling of the stock solution.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound, particularly when switching between different lots or suppliers.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent inhibition of caspase-1 activity between experiments. | Lot-to-lot variability in inhibitor potency. | Qualify each new lot of this compound before use in critical experiments. Perform a dose-response experiment to determine the IC50 value of the new lot and compare it to the previous lot. (See Experimental Protocol 1) |
| Inaccurate concentration of the inhibitor stock solution. | Verify the concentration of your stock solution. If possible, have the peptide content and purity of the new lot confirmed by analytical methods. (See Table 1) | |
| Degradation of the inhibitor. | Ensure proper storage and handling of the inhibitor. Prepare fresh working solutions from a frozen stock for each experiment. | |
| Higher than expected caspase-1 activity in the presence of the inhibitor. | Lower than specified purity or active ingredient concentration in the new lot. | Request the certificate of analysis (CofA) from the supplier for the new lot and compare it to the previous one. The CofA should provide information on purity (typically determined by HPLC) and identity (confirmed by mass spectrometry). |
| Presence of inactive isomers or byproducts. | If you suspect significant issues with a lot, consider having it independently analyzed for purity and identity. | |
| Unexpected off-target effects or cellular toxicity. | Presence of cytotoxic impurities from the synthesis process. | Review the CofA for any information on impurities. If not available, consider using a more highly purified grade of the inhibitor. Perform a cell viability assay (e.g., MTT or LDH assay) to assess the toxicity of the new lot at the working concentration. |
Data Presentation: Key Quality Control Parameters
When evaluating a new lot of this compound, it is crucial to review the supplier's Certificate of Analysis (CofA) and, if necessary, perform independent verification. The following table summarizes the key quality control parameters to consider.
| Parameter | Analytical Method | Typical Specification | Potential Impact of Variability |
| Identity | Mass Spectrometry (MS) | Molecular weight should match the theoretical mass of Ac-YVAD-CHO (492.5 g/mol ). | An incorrect mass indicates the wrong compound or significant modifications. |
| Purity | High-Performance Liquid Chromatography (HPLC) | Typically ≥95% | Lower purity means a lower concentration of the active inhibitor and the presence of impurities that could have off-target effects. |
| Peptide Content | Amino Acid Analysis (AAA) or Quantitative NMR (qNMR) | Often reported as a percentage of the total weight. | The actual amount of peptide in the lyophilized powder can vary due to the presence of water and counter-ions. This directly affects the accuracy of stock solution concentrations. |
| Appearance | Visual Inspection | White to off-white solid | Atypical color or appearance may indicate contamination or degradation. |
| Solubility | Visual Inspection | Should be soluble in the specified solvent (e.g., DMSO) at the recommended concentration. | Poor solubility can lead to inaccurate dosing and precipitation in assays. |
Experimental Protocols
Experimental Protocol 1: Determination of the IC50 Value for a New Lot of this compound
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound to assess its potency.
Materials:
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Recombinant active caspase-1
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Caspase-1 substrate (e.g., Ac-YVAD-pNA for colorimetric assays or a fluorogenic substrate)
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Assay buffer (optimized for caspase-1 activity)
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This compound (new lot and reference/previous lot)
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96-well microplate
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Microplate reader (spectrophotometer or fluorometer)
Methodology:
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Prepare a serial dilution of this compound: From a concentrated stock solution (e.g., 10 mM in DMSO), prepare a series of dilutions in assay buffer to cover a range of concentrations (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO in assay buffer).
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Enzyme and inhibitor pre-incubation: In the wells of a 96-well plate, add a fixed amount of recombinant caspase-1 to each well, followed by the different concentrations of the inhibitor. Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at 37°C.
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Initiate the reaction: Add the caspase-1 substrate to each well to start the enzymatic reaction.
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Measure the reaction rate: Immediately begin reading the absorbance (for colorimetric substrates) or fluorescence (for fluorogenic substrates) at regular intervals using a microplate reader. The rate of substrate cleavage is proportional to the caspase-1 activity.
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Data analysis:
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Calculate the rate of reaction for each inhibitor concentration.
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Normalize the data by setting the activity of the uninhibited control (vehicle control) to 100% and a no-enzyme control to 0%.
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Plot the percent inhibition versus the logarithm of the inhibitor concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Compare IC50 values: Compare the IC50 value of the new lot to that of a previously validated or reference lot. A significant deviation may indicate a difference in potency.
Mandatory Visualizations
Caspase-1 Signaling Pathway
Caption: Caspase-1 signaling pathway and the inhibitory action of Ac-YVAD-CHO.
Experimental Workflow for Qualifying a New Lot of this compound
Caption: Workflow for qualifying a new lot of this compound.
References
Interpreting unexpected results in pyroptosis assays using Ac-YVAD-CHO acetate.
This guide is intended for researchers, scientists, and drug development professionals using the caspase-1 inhibitor Ac-YVAD-CHO in pyroptosis assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you interpret unexpected results and ensure the validity of your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What is the expected outcome when using Ac-YVAD-CHO in a canonical pyroptosis assay?
Answer:
Ac-YVAD-CHO is a potent, selective, and reversible inhibitor of caspase-1.[1] In a typical pyroptosis experiment, pre-treatment of cells with an effective concentration of Ac-YVAD-CHO before inducing pyroptosis (e.g., with LPS and Nigericin/ATP) is expected to lead to the following outcomes:
-
Reduced Caspase-1 Activation: Ac-YVAD-CHO directly binds to the active site of caspase-1, preventing its enzymatic activity.[1] This can be confirmed by a decrease in the cleaved/active form of caspase-1 (p20) on a Western blot or by a reduction in caspase-1 activity as measured by a specific enzymatic assay.
-
Decreased GSDMD Cleavage: Active caspase-1 is responsible for cleaving Gasdermin D (GSDMD) to generate the pore-forming N-terminal fragment (GSDMD-N). Inhibition of caspase-1 by Ac-YVAD-CHO should result in a significant reduction in GSDMD-N levels.
-
Inhibition of IL-1β and IL-18 Maturation: Caspase-1 is also required for the cleavage of pro-IL-1β and pro-IL-18 into their mature, secreted forms. Ac-YVAD-CHO treatment should, therefore, lead to a decrease in the levels of mature IL-1β and IL-18 in the cell culture supernatant, which can be quantified by ELISA.[2]
-
Reduced Cell Lysis (LDH Release): The pores formed by GSDMD-N lead to cell swelling and eventual lysis, releasing cytosolic contents like lactate dehydrogenase (LDH) into the supernatant.[3] By preventing GSDMD cleavage, Ac-YVAD-CHO should significantly reduce LDH release, indicating an inhibition of pyroptotic cell death.[4]
Caption: Canonical Pyroptosis Pathway and Inhibition by Ac-YVAD-CHO.
FAQ 2: I'm using Ac-YVAD-CHO, but I still observe significant LDH release. Why?
Answer:
This is a common issue that can arise from several factors. Here's a troubleshooting guide to help you pinpoint the cause:
-
Suboptimal Inhibitor Concentration or Activity:
-
Concentration: The effective concentration of Ac-YVAD-CHO can vary between cell types and experimental conditions. It's crucial to perform a dose-response curve (titration) to determine the optimal concentration for your specific assay. Concentrations typically range from 10 µM to 100 µM.
-
Inhibitor Integrity: Ensure your Ac-YVAD-CHO stock solution is properly prepared and stored. The compound is typically dissolved in DMSO and stored at -20°C or -80°C. Repeated freeze-thaw cycles can reduce its efficacy. Prepare fresh aliquots to maintain activity.
-
-
Activation of Caspase-1-Independent Pyroptosis:
-
The canonical pyroptosis pathway is dependent on caspase-1. However, non-canonical pathways exist that are mediated by other caspases, such as caspase-4 and -5 in humans and caspase-11 in mice. These caspases can be directly activated by intracellular LPS and can also cleave GSDMD to induce pyroptosis, bypassing the need for caspase-1. Since Ac-YVAD-CHO is highly selective for caspase-1, it will not effectively inhibit these pathways.
-
How to check: Perform a Western blot to look for the activation of caspase-4/5/11.
-
-
Induction of Other Forms of Lytic Cell Death:
-
Your stimulus might be inducing other forms of lytic cell death, such as necrosis or secondary necrosis following apoptosis, in parallel with pyroptosis. These pathways are not inhibited by Ac-YVAD-CHO.
-
How to differentiate: Use a pan-caspase inhibitor like Z-VAD-FMK. If Z-VAD-FMK also fails to block cell death, it suggests a non-caspase-mediated mechanism like necroptosis or necrosis. You can also assay for markers of apoptosis, such as caspase-3/7 activation.
-
-
Off-Target Effects of the Stimulus: High concentrations of your pyroptosis-inducing agent (e.g., Nigericin) can cause non-specific membrane damage and cell lysis, which would be independent of caspase-1 activity.
Table 1: Selectivity of Ac-YVAD-CHO for Various Human Caspases
| Caspase | Ki (nM) | Selectivity vs. Caspase-1 |
|---|---|---|
| Caspase-1 | 0.76 | - |
| Caspase-4 | 163 | ~214-fold lower |
| Caspase-5 | 970 | ~1276-fold lower |
| Caspase-8 | 650 | ~855-fold lower |
| Caspase-9 | 910 | ~1197-fold lower |
| Caspase-10 | 970 | ~1276-fold lower |
| Caspase-2 | >10,000 | >13,157-fold lower |
| Caspase-3 | >10,000 | >13,157-fold lower |
| Caspase-6 | >10,000 | >13,157-fold lower |
| Caspase-7 | >10,000 | >13,157-fold lower |
Data sourced from Cayman Chemical.
Caption: Troubleshooting Workflow for Unexpected Cell Lysis.
FAQ 3: How can I be sure the cell death I'm observing is pyroptosis?
Answer:
It is crucial to differentiate pyroptosis from other cell death pathways like apoptosis and necrosis. Measuring LDH release alone is not sufficient to confirm pyroptosis, as it is a general indicator of lost membrane integrity. The following validation experiments are recommended:
-
Western Blotting: This is a key validation step. Probe for:
-
Cleaved Caspase-1 (p20 subunit): Demonstrates activation of the canonical inflammasome pathway.
-
Cleaved GSDMD (N-terminal fragment): This is the direct executioner of pyroptosis. Its presence is a strong indicator of this pathway being active.
-
-
Cytokine Release: Measure the secretion of mature IL-1β and IL-18 into the supernatant using ELISA. This is a hallmark of inflammasome activation.
-
Use of Controls:
-
Caspase-1 knockout/knockdown cells: If available, these are the gold standard for confirming the dependence of the observed cell death on caspase-1.
-
Alternative inhibitors: Compare the effects of Ac-YVAD-CHO with a pan-caspase inhibitor (e.g., Z-VAD-FMK) and a necroptosis inhibitor (e.g., Necrostatin-1).
-
Table 2: Key Differences Between Pyroptosis, Apoptosis, and Necrosis
| Feature | Pyroptosis | Apoptosis | Necrosis |
|---|---|---|---|
| Key Mediator | Caspase-1, -4, -5, -11 | Caspase-3, -7, -8, -9 | Uncontrolled |
| Cell Morphology | Swelling, pore formation, membrane rupture | Shrinkage, membrane blebbing, formation of apoptotic bodies | Swelling, membrane rupture |
| Plasma Membrane Integrity | Lost | Maintained until secondary necrosis | Lost |
| Inflammatory Response | Highly inflammatory | Non-inflammatory | Inflammatory |
| DNA Fragmentation | Variable, sometimes TUNEL positive | Characteristic laddering | Irregular smearing |
| Key Molecular Hallmarks | GSDMD cleavage, IL-1β/IL-18 release | PARP cleavage, cytochrome c release | Release of DAMPs |
Detailed Experimental Protocols
Protocol 1: LDH Release Assay for Pyroptosis Quantification
This protocol is adapted for a 96-well plate format and is a common method to quantify pyroptotic cell death.
Materials:
-
Cells (e.g., macrophages) plated in a 96-well plate
-
Pyroptosis-inducing agents (e.g., LPS, Nigericin, ATP)
-
Ac-YVAD-CHO
-
LDH cytotoxicity assay kit
-
10X Lysis Buffer (provided with most kits)
-
Sterile, flat-bottom 96-well plate for the assay
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of Ac-YVAD-CHO (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Priming (Signal 1): Add the priming agent (e.g., LPS at 1 µg/mL) to all wells except the "untreated control" and incubate for 3-4 hours.
-
Induction of Pyroptosis (Signal 2): Add the pyroptosis-inducing agent (e.g., Nigericin at 10-20 µM or ATP at 5 mM) to the appropriate wells.
-
Set up Controls:
-
Untreated Control: Cells with media only (spontaneous LDH release).
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) and the pyroptosis-inducing agents.
-
Maximum LDH Release: Cells treated with 10X Lysis Buffer for 45 minutes before the final step.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 1-6 hours) at 37°C.
-
Sample Collection: Centrifuge the plate at 250 x g for 4 minutes to pellet the cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add 50 µL to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate, protected from light, for 30 minutes at room temperature. Add the stop solution and measure the absorbance at 490 nm using a microplate reader.
-
Calculation:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Untreated Control) / (Maximum LDH Release - Untreated Control)] * 100
-
Protocol 2: Western Blotting for Pyroptosis Markers (Caspase-1 and GSDMD)
This protocol allows for the detection of key pyroptosis proteins.
Procedure:
-
Sample Preparation:
-
After treatment, collect the cell culture supernatant. Proteins in the supernatant can be concentrated using methods like methanol-chloroform precipitation.
-
Lyse the remaining adherent cells in RIPA buffer containing protease inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from cell lysates and concentrated supernatants onto an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
Anti-Caspase-1 (to detect both pro-caspase-1 and the cleaved p20 fragment)
-
Anti-GSDMD (to detect both the full-length protein and the cleaved N-terminal fragment)
-
Anti-β-actin or GAPDH (as a loading control for cell lysates)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Caspase-1 Activity Assay
This protocol describes a fluorometric or colorimetric assay to directly measure caspase-1 enzymatic activity.
Procedure:
-
Cell Lysis: After your experimental treatments, lyse the cells using the lysis buffer provided in the assay kit. Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysates at 10,000 x g for 1 minute to pellet cell debris.
-
Protein Quantification: Measure the protein concentration of the supernatant.
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of cell lysate per well.
-
Add 50 µL of 2X Reaction Buffer containing DTT.
-
To confirm specificity, set up parallel reactions with and without Ac-YVAD-CHO.
-
Initiate the reaction by adding 5 µL of the caspase-1 substrate (e.g., YVAD-AFC for fluorometric or YVAD-pNA for colorimetric).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the plate using a microplate reader at the appropriate wavelength (Ex/Em = 400/505 nm for fluorometric, 405 nm for colorimetric).
-
Data Analysis: Express the results as a fold increase in caspase-1 activity over the untreated control.
Caption: Experimental Workflow for Pyroptosis Assay using Ac-YVAD-CHO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting caspase-1 by inhalation-therapy: effects of Ac-YVAD-CHO on IL-1 beta, IL-18 and downstream proinflammatory parameters as detected in rat endotoxaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Detection of pyroptosis by measuring released lactate dehydrogenase activity. [scholars.duke.edu]
- 4. researchgate.net [researchgate.net]
Preventing degradation of Ac-YVAD-CHO acetate during long-term experiments.
Welcome to the technical support center for Ac-YVAD-CHO acetate, a potent, reversible inhibitor of caspase-1. This guide is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of Ac-YVAD-CHO during long-term experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for Ac-YVAD-CHO?
A1: For long-term stability, Ac-YVAD-CHO should be stored at -20°C.[1][2] When stored as a solid, it is stable for at least four years.[2]
Q2: How stable is Ac-YVAD-CHO once reconstituted in a solvent?
A2: Reconstituted Ac-YVAD-CHO is stable for up to 6 months when stored at -20°C.[3] It is recommended to prepare fresh working solutions for in vivo experiments on the same day of use.
Q3: In which solvents can Ac-YVAD-CHO be dissolved?
A3: Ac-YVAD-CHO is soluble in DMSO (up to 50 mg/ml), ethanol, and DMF.[3] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous culture medium.
Q4: What are the primary pathways of degradation for peptide aldehydes like Ac-YVAD-CHO in aqueous solutions?
A4: The primary degradation pathways for peptides in aqueous solutions are hydrolysis and oxidation. The aldehyde group in Ac-YVAD-CHO can also be susceptible to oxidation. Factors such as pH, temperature, and exposure to light and oxygen can accelerate degradation.
Q5: How can I minimize the degradation of Ac-YVAD-CHO in my long-term cell culture experiments?
A5: To minimize degradation, it is advisable to add the inhibitor to the culture medium immediately before use. For very long experiments, consider replenishing the inhibitor by performing partial media changes with freshly added Ac-YVAD-CHO. Lowering the culture temperature, if experimentally feasible, can also reduce the rate of degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments involving Ac-YVAD-CHO.
| Problem | Possible Cause | Solution |
| Loss of inhibitory activity over time | Degradation of Ac-YVAD-CHO in the culture medium at 37°C. | 1. Replenish the inhibitor: For experiments lasting several days, perform partial media changes and add fresh Ac-YVAD-CHO at the desired concentration. 2. Verify inhibitor concentration: Use an analytical method like HPLC to determine the concentration of active Ac-YVAD-CHO in your culture medium over time. 3. Optimize experimental design: If possible, shorten the duration of the experiment or use a higher initial concentration of the inhibitor, ensuring it is not cytotoxic. |
| Inconsistent results between experiments | 1. Variability in inhibitor stock solution stability. 2. Inconsistent handling and dilution of the inhibitor. 3. Cellular stress affecting experimental outcomes. | 1. Aliquot stock solutions: Upon reconstitution, aliquot the Ac-YVAD-CHO stock solution into single-use volumes and store at -20°C to avoid multiple freeze-thaw cycles. 2. Standardize protocols: Ensure consistent and accurate dilution of the stock solution for each experiment. 3. Monitor cell health: Regularly assess cell viability and morphology to ensure that observed effects are due to caspase-1 inhibition and not general cytotoxicity. |
| Precipitation of the inhibitor in culture medium | The concentration of the organic solvent (e.g., DMSO) used to dissolve Ac-YVAD-CHO is too high in the final culture medium. | 1. Reduce solvent concentration: The final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity and precipitation. 2. Prepare intermediate dilutions: If a high concentration of Ac-YVAD-CHO is required, prepare intermediate dilutions of the stock solution in culture medium before adding it to the final culture. |
Quantitative Data Summary
| Parameter | Condition | Value/Observation | Reference |
| Solid Form Stability | -20°C | ≥ 4 years | |
| Reconstituted Solution Stability | -20°C in DMSO | Stable for up to 6 months | |
| Peptide Stability in Aqueous Solution | General | Susceptible to hydrolysis and oxidation. Stability is pH and temperature-dependent. | |
| Working Concentration in Cell Culture | Varies by cell type and experimental design | 0.1–30 µg/ml |
Experimental Protocols
Protocol for Assessing the Stability of Ac-YVAD-CHO in Cell Culture Medium
This protocol outlines a method to determine the stability of Ac-YVAD-CHO under typical cell culture conditions.
Materials:
-
Ac-YVAD-CHO
-
DMSO
-
Cell culture medium (e.g., DMEM) supplemented with serum as required for your cell line
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO2
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Methodology:
-
Prepare a stock solution of Ac-YVAD-CHO (e.g., 10 mM) in DMSO.
-
Prepare the working solution: Dilute the stock solution in pre-warmed cell culture medium to the final experimental concentration (e.g., 20 µM).
-
Time point sampling:
-
Immediately after preparation (T=0), take an aliquot of the working solution.
-
Incubate the remaining working solution at 37°C in a 5% CO2 incubator.
-
Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).
-
-
Sample storage: Store all collected aliquots at -80°C until analysis.
-
HPLC analysis:
-
Thaw the samples.
-
Analyze the concentration of intact Ac-YVAD-CHO in each sample using a validated HPLC method.
-
The mobile phase and gradient will need to be optimized for the separation of Ac-YVAD-CHO from its potential degradation products.
-
-
Data analysis:
-
Plot the concentration of Ac-YVAD-CHO as a function of time.
-
Calculate the half-life (t½) of the inhibitor under these conditions.
-
Visualizations
Signaling Pathway
References
The impact of serum concentration in media on Ac-YVAD-CHO acetate efficacy.
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the impact of serum concentration on the efficacy of the caspase-1 inhibitor, Ac-YVAD-CHO. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ac-YVAD-CHO and what is its primary function?
Ac-YVAD-CHO is a synthetic, cell-permeable tetrapeptide that acts as a potent and reversible inhibitor of caspase-1.[1] Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical enzyme in the inflammatory process. Its primary role is to cleave the precursor forms of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their active forms.[2][3] By inhibiting caspase-1, Ac-YVAD-CHO blocks the maturation and secretion of these key cytokines, thereby reducing the inflammatory response. It is commonly used in research to study the role of caspase-1 in apoptosis and inflammation.[4]
Q2: How does the presence of serum in cell culture media affect the efficacy of Ac-YVAD-CHO?
The presence of serum in cell culture media can potentially impact the efficacy of Ac-YVAD-CHO through several mechanisms:
-
Proteolytic Degradation: Serum contains various proteases that can degrade peptide-based inhibitors like Ac-YVAD-CHO, reducing its effective concentration and inhibitory activity over time.
-
Protein Binding: Components of serum, particularly albumin, can bind to small molecules and peptides.[5] This binding is a reversible process, but a high degree of protein binding can sequester the inhibitor, making it unavailable to interact with its target, caspase-1. This necessitates the use of higher concentrations of the inhibitor to achieve the desired biological effect.
-
Non-specific Interactions: Other components within the complex mixture of serum can also interact with the inhibitor, potentially altering its stability and activity.
Q3: Is there a noticeable difference in Ac-YVAD-CHO's inhibitory concentration (IC50) at varying serum percentages?
Yes, a change in the IC50 value of Ac-YVAD-CHO is expected with varying serum concentrations. As the serum percentage in the media increases, the IC50 value is likely to increase. This is primarily due to the increased protein binding and potential for enzymatic degradation, which reduces the concentration of free, active inhibitor available to target caspase-1.
Troubleshooting Guide
Problem: I am not observing the expected level of caspase-1 inhibition with Ac-YVAD-CHO in my cell-based assay.
Possible Causes and Solutions:
-
High Serum Concentration:
-
Explanation: The serum concentration in your culture media may be too high, leading to excessive protein binding and/or degradation of the inhibitor.
-
Solution: If your experimental design allows, try reducing the serum concentration in your media. Alternatively, you may need to increase the concentration of Ac-YVAD-CHO to compensate for the effects of the serum. It is recommended to perform a dose-response curve at different serum concentrations to determine the optimal inhibitor concentration for your specific conditions.
-
-
Inhibitor Instability:
-
Explanation: Ac-YVAD-CHO, being a peptide aldehyde, may be unstable over long incubation periods, and this instability can be exacerbated by components in the serum.
-
Solution: Minimize the pre-incubation time of the inhibitor in serum-containing media before adding it to the cells. Prepare fresh working solutions of the inhibitor for each experiment.
-
-
Cell Density and Health:
-
Explanation: The number and health of your cells can influence the outcome of the experiment. High cell densities or unhealthy cells can lead to variability in caspase-1 activity.
-
Solution: Ensure you are using a consistent and optimal cell density for your assays. Regularly check cell viability to ensure the observed effects are not due to general cytotoxicity.
-
-
Assay-Specific Issues:
-
Explanation: The specific caspase-1 activity assay being used might be sensitive to components in the serum.
-
Solution: Review the manufacturer's protocol for your assay kit to check for any known interferences with serum. Consider including a serum-free control group to assess the baseline performance of the inhibitor and the assay.
-
Quantitative Data Summary
Due to the limited availability of direct comparative studies in the public domain, the following table presents a hypothetical, yet representative, dataset illustrating the expected trend of Ac-YVAD-CHO IC50 values in response to increasing serum concentrations. This data is intended for illustrative purposes to guide experimental design.
| Serum Concentration (%) | Apparent IC50 of Ac-YVAD-CHO (nM) | Fold Increase in IC50 (vs. 0% Serum) |
| 0 (Serum-Free) | 10 | 1.0 |
| 2.5 | 25 | 2.5 |
| 5 | 55 | 5.5 |
| 10 | 120 | 12.0 |
| 20 | 250 | 25.0 |
Note: These values are illustrative and the actual IC50 will vary depending on the cell type, incubation time, and specific assay conditions.
Experimental Protocols
Protocol 1: Determining the IC50 of Ac-YVAD-CHO at Varying Serum Concentrations
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Ac-YVAD-CHO for caspase-1 in a cell-based assay with different percentages of fetal bovine serum (FBS).
Materials:
-
Cells that can be stimulated to undergo apoptosis or pyroptosis (e.g., THP-1 monocytes)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Ac-YVAD-CHO (caspase-1 inhibitor)
-
Stimulating agent (e.g., LPS and Nigericin to induce inflammasome activation)
-
Caspase-1 activity assay kit (colorimetric or fluorometric)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serum Starvation (Optional): Depending on the cell type and experimental goals, you may serum-starve the cells for a few hours prior to the experiment.
-
Preparation of Media with Varying Serum: Prepare different batches of cell culture media containing 0%, 2.5%, 5%, 10%, and 20% FBS.
-
Preparation of Inhibitor Dilutions: Prepare a serial dilution of Ac-YVAD-CHO in each of the prepared serum-containing media.
-
Inhibitor Pre-incubation: Remove the old media from the cells and add the media containing the different concentrations of Ac-YVAD-CHO and varying serum percentages. Incubate for 1-2 hours.
-
Stimulation: Add the stimulating agent (e.g., LPS followed by Nigericin) to all wells except for the negative control wells.
-
Incubation: Incubate the plate for the time required to induce sufficient caspase-1 activity (this should be optimized for your specific cell line and stimulus).
-
Caspase-1 Activity Assay: Lyse the cells and measure caspase-1 activity according to the manufacturer's protocol of your chosen assay kit.
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Normalize the data to the "no inhibitor" control for each serum concentration to calculate the percent inhibition.
-
Plot the percent inhibition against the log of the inhibitor concentration.
-
Use a non-linear regression analysis to determine the IC50 value for each serum concentration.
-
Protocol 2: Serum Protein Binding Assay for Ac-YVAD-CHO
This protocol describes how to determine the extent to which Ac-YVAD-CHO binds to serum proteins using a rapid equilibrium dialysis (RED) device.
Materials:
-
Ac-YVAD-CHO
-
Human or Bovine Serum
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa MWCO)
-
Incubator shaker
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Inhibitor Stock: Prepare a stock solution of Ac-YVAD-CHO in a suitable solvent (e.g., DMSO).
-
Spiking the Serum: Spike the serum with Ac-YVAD-CHO to a final concentration within the expected therapeutic range.
-
Setting up the RED Device:
-
Add the spiked serum sample to the sample chamber of the RED device insert.
-
Add an equal volume of PBS to the buffer chamber.
-
-
Equilibration: Seal the plate and incubate it on an orbital shaker at 37°C for 4-6 hours to allow the free inhibitor to reach equilibrium across the dialysis membrane.
-
Sampling: After incubation, carefully collect samples from both the serum (bound + unbound inhibitor) and the buffer (unbound inhibitor) chambers.
-
Sample Preparation for Analysis:
-
For the serum sample, perform a protein precipitation step (e.g., with acetonitrile) to release the bound inhibitor.
-
The buffer sample can typically be analyzed directly or with minimal dilution.
-
-
LC-MS/MS Analysis: Quantify the concentration of Ac-YVAD-CHO in both the serum and buffer samples using a validated LC-MS/MS method.
-
Calculation of Percent Bound:
-
Fraction unbound (%) = (Concentration in buffer chamber / Concentration in serum chamber) * 100
-
Percent bound (%) = 100 - Fraction unbound (%)
-
Visualizations
Caption: Caspase-1 signaling pathway and the inhibitory action of Ac-YVAD-CHO.
Caption: Experimental workflow for determining Ac-YVAD-CHO IC50 at various serum levels.
References
Validation & Comparative
Validating Caspase-1 Inhibition: A Comparative Guide to Ac-YVAD-CHO Acetate with Positive Control
For researchers, scientists, and drug development professionals, accurately validating the inhibition of caspase-1 is crucial for advancing studies in inflammation, pyroptosis, and related therapeutic areas. This guide provides a comprehensive comparison of the widely used caspase-1 inhibitor, Ac-YVAD-CHO acetate, with other alternatives, supported by experimental data and detailed protocols. A key focus is the use of a positive control to ensure the reliability of inhibition assays.
Introduction to Caspase-1 and its Inhibition
Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a cysteine protease that plays a central role in the inflammatory response.[1] It functions to cleave the precursors of pro-inflammatory cytokines, notably pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their active forms.[2][3] Caspase-1 activation is a critical step in the assembly of inflammasomes, multi-protein complexes that respond to pathogenic and endogenous danger signals.[4] Given its pivotal role in inflammation, the inhibition of caspase-1 is a significant therapeutic target for a range of inflammatory diseases.
Ac-YVAD-CHO is a synthetic tetrapeptide aldehyde that acts as a potent, reversible, and specific inhibitor of caspase-1.[2] Its sequence (Tyr-Val-Ala-Asp) mimics the cleavage site in pro-IL-1β, allowing it to bind to the active site of caspase-1. To rigorously validate its inhibitory effect, it is essential to employ a positive control in the experimental setup. Recombinant active human caspase-1 serves as an ideal positive control, providing a known and consistent source of enzymatic activity for the assay.
Comparative Analysis of Caspase-1 Inhibitors
The selection of an appropriate caspase-1 inhibitor is critical for experimental success. Ac-YVAD-CHO is frequently used; however, other inhibitors with different characteristics are also available. This section compares Ac-YVAD-CHO with two other common caspase-1 inhibitors: Belnacasan (VX-765) and Z-YVAD-FMK.
| Inhibitor | Type | Mechanism | Potency (Ki/IC50) | Selectivity |
| Ac-YVAD-CHO | Peptide Aldehyde | Reversible covalent | Ki: 0.76 nM (human) | Highly selective for caspase-1. Significantly lower affinity for other caspases like -2, -3, -6, -7, -8, -9, and -10. |
| Belnacasan (VX-765) | Prodrug of VRT-043198 | Reversible covalent | Ki: 0.8 nM (for VRT-043198) | Selective for caspase-1 and caspase-4. Exhibits 100- to 10,000-fold selectivity against caspases-3, -6, -7, -8, and -9. |
| Z-YVAD-FMK | Peptide Fluoromethyl Ketone | Irreversible covalent | Specific IC50 not consistently reported, but acts as a potent inhibitor. | Primarily targets caspase-1 but can inhibit other caspases at higher concentrations. |
Signaling Pathway and Experimental Workflow
To understand the context of caspase-1 inhibition, it is important to visualize its activation pathway.
Caption: Caspase-1 Activation Pathway
The following workflow outlines the key steps for validating caspase-1 inhibition using Ac-YVAD-CHO with a positive control.
Caption: Experimental Workflow Diagram
Experimental Protocol: Caspase-1 Activity Assay (Fluorometric)
This protocol details a fluorometric assay to measure caspase-1 activity and its inhibition by Ac-YVAD-CHO, incorporating a positive control.
Materials:
-
Recombinant Active Human Caspase-1 (Positive Control)
-
This compound (Inhibitor)
-
Caspase-1 Fluorogenic Substrate (e.g., Ac-YVAD-AFC)
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.4)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer and store on ice.
-
Reconstitute the fluorogenic substrate (e.g., Ac-YVAD-AFC) in DMSO to a stock concentration of 10 mM.
-
Prepare a stock solution of Ac-YVAD-CHO in DMSO.
-
Dilute the Recombinant Active Caspase-1 in Assay Buffer to the desired working concentration (e.g., 1-10 units/mL).
-
-
Assay Setup:
-
Prepare the following reactions in a 96-well black microplate:
-
Negative Control (No Enzyme): 50 µL Assay Buffer.
-
Positive Control (Enzyme Activity): 40 µL Assay Buffer + 10 µL Recombinant Active Caspase-1.
-
Inhibitor Test: 30 µL Assay Buffer + 10 µL Ac-YVAD-CHO (at various concentrations) + 10 µL Recombinant Active Caspase-1.
-
-
Gently tap the plate to mix the contents.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare the substrate working solution by diluting the stock in Assay Buffer to a final concentration of 50 µM.
-
Add 50 µL of the substrate working solution to all wells to initiate the reaction. The total volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the negative control (no enzyme) from all other readings to correct for background fluorescence.
-
Calculate the percent inhibition for each concentration of Ac-YVAD-CHO using the following formula:
-
% Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Positive Control Well)] x 100
-
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Conclusion
The validation of caspase-1 inhibition is a critical step in inflammatory disease research. Ac-YVAD-CHO stands as a potent and highly selective inhibitor of caspase-1. By employing a robust experimental protocol that includes a positive control, such as recombinant active caspase-1, researchers can confidently and accurately quantify the inhibitory effects of Ac-YVAD-CHO and other potential therapeutic compounds. This comparative guide provides the necessary data and methodologies to support rigorous and reproducible research in this important field.
References
A Researcher's Guide to Caspase Inhibitors: Ac-YVAD-CHO vs. Z-VAD-FMK in Apoptosis Studies
For researchers, scientists, and drug development professionals navigating the complexities of apoptosis, the selection of appropriate chemical tools is paramount. This guide provides a comprehensive comparative analysis of two widely used caspase inhibitors, Ac-YVAD-CHO and Z-VAD-FMK, to facilitate informed decisions in experimental design.
Apoptosis, or programmed cell death, is a fundamental biological process orchestrated by a family of cysteine proteases known as caspases. The intricate signaling cascades governed by these enzymes are central to numerous physiological and pathological processes, making them attractive targets for therapeutic intervention and essential tools for in vitro and in vivo research. Ac-YVAD-CHO and Z-VAD-FMK are two peptide-based inhibitors frequently employed to probe the roles of caspases in apoptosis. While both effectively block caspase activity, they possess distinct characteristics in terms of their mechanism of action, specificity, and off-target effects, which can significantly influence experimental outcomes.
At a Glance: Key Differences
| Feature | Ac-YVAD-CHO | Z-VAD-FMK |
| Target Specificity | Primarily targets Caspase-1 | Broad-spectrum (Pan-Caspase) inhibitor |
| Mechanism of Action | Reversible aldehyde inhibitor | Irreversible fluoromethylketone inhibitor |
| Primary Application | Studying Caspase-1 mediated pathways (e.g., inflammation, pyroptosis) | General inhibition of apoptosis |
| Key Consideration | High selectivity for Caspase-1 | Potential for significant off-target effects (e.g., induction of autophagy, necroptosis) |
In-Depth Analysis: Mechanism and Specificity
Ac-YVAD-CHO (N-Acetyl-Tyr-Val-Ala-Asp-aldehyde) is a synthetic tetrapeptide that acts as a potent and reversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2][3] Its design is based on the preferred cleavage site of caspase-1.[4] The aldehyde functional group forms a reversible covalent bond with the active site cysteine of the caspase. This inhibitor demonstrates high selectivity for caspase-1 over other caspases.[5]
In contrast, Z-VAD-FMK (Carbobenzoxy-Val-Ala-Asp-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor. The fluoromethylketone group forms an irreversible covalent bond with the catalytic cysteine in the active site of a broad range of caspases, effectively blocking their activity. While its broad-spectrum nature makes it a powerful tool for general apoptosis inhibition, this lack of specificity is also its primary drawback.
Quantitative Comparison: Inhibitory Potency
The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are crucial parameters for assessing the potency and selectivity of enzyme inhibitors. The following table summarizes available data for Ac-YVAD-CHO and Z-VAD-FMK against various human caspases.
| Caspase | Ac-YVAD-CHO (Ki/IC50) | Z-VAD-FMK (IC50) |
| Caspase-1 | 0.76 nM (Ki) | Low to mid nM range |
| Caspase-2 | >10,000 nM (Ki) | Data not consistently reported |
| Caspase-3 | >10,000 nM (Ki) | 1.5 µM - 5.8 mM |
| Caspase-4 | 163-970 nM (Ki) | Data not consistently reported |
| Caspase-5 | 163-970 nM (Ki) | Data not consistently reported |
| Caspase-6 | >10,000 nM (Ki) | Data not consistently reported |
| Caspase-7 | >10,000 nM (Ki) | Data not consistently reported |
| Caspase-8 | 163-970 nM (Ki) | Low to mid nM range |
| Caspase-9 | 163-970 nM (Ki) | Data not consistently reported |
| Caspase-10 | 163-970 nM (Ki) | Data not consistently reported |
Note: IC50 and Ki values can vary depending on the experimental conditions and assay format.
Beyond the Target: Off-Target Effects and Cellular Consequences
A critical consideration when using chemical inhibitors is their potential for off-target effects. Z-VAD-FMK, in particular, has been shown to interact with other cellular components, leading to unintended biological consequences.
Z-VAD-FMK:
-
Induction of Autophagy: Z-VAD-FMK can induce autophagy, a cellular recycling process, through the off-target inhibition of N-glycanase 1 (NGLY1) and cathepsins, which are cysteine proteases involved in lysosomal function. This can complicate the interpretation of results, as the observed cellular phenotype may be a consequence of autophagy rather than apoptosis inhibition.
-
Induction of Necroptosis: In some cellular contexts, blocking apoptosis with Z-VAD-FMK can shunt the cell death pathway towards necroptosis, a form of programmed necrosis.
-
Inhibition of other Cysteine Proteases: Z-VAD-FMK has been reported to inhibit other cysteine proteases like calpains.
Ac-YVAD-CHO: Information on the off-target effects of Ac-YVAD-CHO is less extensive. Its high selectivity for caspase-1 suggests a lower likelihood of widespread off-target interactions compared to Z-VAD-FMK. However, as with any chemical inhibitor, researchers should remain vigilant for potential unintended effects.
Visualizing the Pathways and Experimental Design
To aid in understanding the cellular processes and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified overview of caspase activation pathways and the primary targets of Ac-YVAD-CHO and Z-VAD-FMK.
Caption: A logical workflow for the comparative analysis of Ac-YVAD-CHO and Z-VAD-FMK in an apoptosis study.
Experimental Protocols
To facilitate the direct comparison of Ac-YVAD-CHO and Z-VAD-FMK, the following experimental protocols are provided as a general guideline. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Caspase-3/7 Activity Assay (Fluorometric)
Objective: To quantify the inhibitory effect of Ac-YVAD-CHO and Z-VAD-FMK on executioner caspase activity.
Materials:
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
Ac-YVAD-CHO (stock solution in DMSO)
-
Z-VAD-FMK (stock solution in DMSO)
-
Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
Cell lysis buffer
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will be sub-confluent at the end of the experiment.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of Ac-YVAD-CHO, Z-VAD-FMK, or vehicle (DMSO) for 1-2 hours.
-
Apoptosis Induction: Add the apoptosis-inducing agent to the appropriate wells. Include a negative control group with no inducer.
-
Incubation: Incubate the plate for a predetermined time (e.g., 4-24 hours) to allow for apoptosis induction.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for the caspase assay kit.
-
Caspase Assay: Add the caspase-3/7 substrate to each well and incubate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 360-380 nm excitation and 440-460 nm emission for AMC-based substrates).
-
Data Analysis: Normalize the fluorescence readings to the protein concentration of each lysate. Compare the caspase activity in the inhibitor-treated groups to the vehicle-treated, apoptosis-induced group.
Cell Viability Assay (MTT)
Objective: To assess the ability of Ac-YVAD-CHO and Z-VAD-FMK to rescue cells from apoptosis-induced cell death.
Materials:
-
Cells and reagents from the Caspase Activity Assay protocol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear plates
-
Spectrophotometric plate reader
Procedure:
-
Follow steps 1-4 of the Caspase Activity Assay protocol.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
Western Blot Analysis of PARP Cleavage and LC3-II Conversion
Objective: To qualitatively assess the inhibition of apoptosis (PARP cleavage) and the potential induction of autophagy (LC3-II conversion) by the inhibitors.
Materials:
-
Cells and reagents from the Caspase Activity Assay protocol
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PARP, anti-LC3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Follow steps 1-4 of the Caspase Activity Assay protocol.
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Analyze the band intensities for full-length PARP (116 kDa) and cleaved PARP (89 kDa), as well as for LC3-I and LC3-II. The ratio of cleaved PARP to full-length PARP indicates the extent of apoptosis. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.
Conclusion and Recommendations
The choice between Ac-YVAD-CHO and Z-VAD-FMK hinges on the specific research question.
-
For targeted investigation of caspase-1-mediated processes , such as inflammasome activation and pyroptosis, the high selectivity of Ac-YVAD-CHO makes it the superior choice. Its reversible nature may also be advantageous in certain experimental designs.
-
For general inhibition of apoptosis , where the involvement of multiple caspases is suspected or the goal is simply to prevent cell death, Z-VAD-FMK can be an effective tool. However, researchers must be acutely aware of its potential to induce autophagy and necroptosis and should include appropriate controls to account for these off-target effects.
Ultimately, a thorough understanding of the distinct properties of these inhibitors, coupled with rigorous experimental design and data interpretation, is essential for generating reliable and reproducible findings in the field of apoptosis research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ac-YVAD-CHO, Caspase 1 (ICE) Inhibitor - Echelon Biosciences [echelon-inc.com]
- 3. Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. caymanchem.com [caymanchem.com]
Specificity Profiling of Ac-YVAD-CHO: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise inhibitory profile of a compound is paramount. This guide provides an objective comparison of the caspase-1 inhibitor, Ac-YVAD-CHO acetate, against other caspases, supported by experimental data and detailed protocols.
Ac-YVAD-CHO is a potent, reversible, and cell-permeable tetrapeptide inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE). Its high affinity and selectivity for caspase-1 make it a valuable tool for studying the inflammasome pathway and its role in inflammation and pyroptosis. However, a thorough evaluation of its activity against other caspases is crucial for interpreting experimental results accurately.
Comparative Inhibitory Activity of Ac-YVAD-CHO
The selectivity of Ac-YVAD-CHO is evident from its significantly lower inhibition constants (Ki) and IC50 values for caspase-1 compared to other caspases. The following table summarizes the quantitative data on the inhibitory activity of Ac-YVAD-CHO against a panel of human caspases.
| Caspase Target | Inhibition Constant (Ki) (nM) | Relative Selectivity (vs. Caspase-1) |
| Caspase-1 | 0.76 [1][2] | 1 |
| Caspase-4 | 163 - 970[1] | ~214 - 1276 fold less sensitive |
| Caspase-5 | 163 - 970[1] | ~214 - 1276 fold less sensitive |
| Caspase-8 | 163 - 970[1] | ~214 - 1276 fold less sensitive |
| Caspase-9 | 163 - 970 | ~214 - 1276 fold less sensitive |
| Caspase-10 | 163 - 970 | ~214 - 1276 fold less sensitive |
| Caspase-2 | >10,000 | >13,157 fold less sensitive |
| Caspase-3 | >10,000 | >13,157 fold less sensitive |
| Caspase-6 | >10,000 | >13,157 fold less sensitive |
| Caspase-7 | >10,000 | >13,157 fold less sensitive |
Data compiled from publicly available sources.
As the data illustrates, Ac-YVAD-CHO exhibits exceptional selectivity for caspase-1. Its inhibitory potency is significantly weaker against other inflammatory caspases (caspase-4, -5) and initiator caspases of the apoptotic pathway (caspase-8, -9, -10). The inhibitor shows minimal to no activity against the executioner caspases (caspase-3, -6, -7) and the initiator caspase-2 at concentrations where it potently inhibits caspase-1.
Experimental Protocols
To ensure the reproducibility and accuracy of specificity profiling, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the comparison.
In Vitro Caspase Activity Assay (Fluorometric)
This protocol describes the determination of caspase activity using a fluorogenic substrate.
Materials:
-
Recombinant human caspases (Caspase-1, -3, -4, -8)
-
Ac-YVAD-CHO inhibitor
-
Fluorogenic caspase substrates:
-
Ac-YVAD-AMC (for Caspase-1)
-
Ac-DEVD-AMC (for Caspase-3)
-
Ac-LEVD-AMC (for Caspase-4)
-
Ac-IETD-AMC (for Caspase-8)
-
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of Ac-YVAD-CHO in the assay buffer.
-
In the wells of the 96-well plate, add the assay buffer, the diluted inhibitor, and the respective recombinant caspase.
-
Incubate at 37°C for 15 minutes to allow the inhibitor to bind to the caspase.
-
Add the corresponding fluorogenic substrate to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Caspase-1 Activity Assay in Cell Lysates
This protocol details the measurement of endogenous caspase-1 activity in THP-1 human monocytic cell lysates.
Materials:
-
THP-1 cells
-
Lipopolysaccharide (LPS)
-
ATP
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, and protease inhibitors)
-
Ac-YVAD-CHO inhibitor
-
Ac-YVAD-pNA (colorimetric substrate) or Ac-YVAD-AMC (fluorometric substrate)
-
96-well plate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prime THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Stimulate the cells with ATP (e.g., 5 mM) for 30-60 minutes to activate the inflammasome and caspase-1.
-
Lyse the cells using the cell lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
In a 96-well plate, add the cell lysate, Ac-YVAD-CHO at various concentrations, and the assay buffer.
-
Incubate for 15 minutes at 37°C.
-
Add the caspase-1 substrate (Ac-YVAD-pNA or Ac-YVAD-AMC).
-
Measure the absorbance at 405 nm (for pNA) or fluorescence (for AMC) over time.
-
Calculate the caspase-1 activity and the inhibitory effect of Ac-YVAD-CHO.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes involved is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow.
Caspase-1 Activation via the Inflammasome Pathway
Caption: Canonical NLRP3 inflammasome activation pathway leading to Caspase-1 activation.
Apoptosis Signaling Pathways
Caption: Overview of the extrinsic and intrinsic pathways of apoptosis.
Experimental Workflow for Specificity Profilingdot
References
A Comparative Guide to Reversible and Irreversible Caspase Inhibitors: Ac-YVAD-CHO vs. Covalent Inhibitors
For researchers, scientists, and drug development professionals, selecting the appropriate tool to probe caspase activity is critical for elucidating cellular pathways in apoptosis, inflammation, and pyroptosis. This guide provides an objective comparison between the reversible tetrapeptide aldehyde inhibitor, Ac-YVAD-CHO, and commonly used irreversible caspase inhibitors, supported by experimental data and protocols.
Caspases, a family of cysteine-aspartic proteases, are central players in programmed cell death and inflammation.[1] Their inhibition is a key strategy for studying these processes and for developing potential therapeutics. Caspase inhibitors can be broadly categorized into two main types based on their mechanism of action: reversible and irreversible.
Ac-YVAD-CHO is a synthetic, cell-permeable tetrapeptide that acts as a potent and highly selective reversible inhibitor of Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[2][3] In contrast, irreversible inhibitors, such as those containing a fluoromethylketone (FMK) moiety (e.g., Z-VAD-FMK), form a stable covalent bond with the catalytic cysteine residue of the caspase active site, leading to permanent inactivation.[4][5] The choice between these inhibitor types depends critically on the experimental goals, the specific caspase of interest, and the desired duration of inhibition.
Mechanism of Action: A Tale of Two Bonds
The fundamental difference between Ac-YVAD-CHO and irreversible inhibitors lies in their chemical interaction with the caspase enzyme.
-
Reversible Inhibition (Ac-YVAD-CHO): The aldehyde (-CHO) group of Ac-YVAD-CHO interacts with the active-site cysteine residue to form a reversible thiohemiketal adduct. This equilibrium-driven interaction allows the inhibitor to dissociate, potentially restoring enzyme function if the inhibitor concentration decreases.
-
Irreversible Inhibition (e.g., Z-VAD-FMK): The fluoromethylketone (FMK) "warhead" first forms a reversible thiohemiketal adduct, which then undergoes a rapid intramolecular reaction. This results in the displacement of the fluoride ion and the formation of a highly stable, irreversible thioether covalent bond between the inhibitor and the enzyme's catalytic cysteine.
Caption: Reversible vs. Irreversible Caspase Inhibition Mechanisms.
Data Presentation: Performance Comparison
The following tables summarize the key properties and specificity profiles of Ac-YVAD-CHO compared to representative irreversible inhibitors.
Table 1: General Properties of Caspase Inhibitors
| Feature | Ac-YVAD-CHO | Z-VAD-FMK (Irreversible Pan-Caspase) | Z-DEVD-FMK (Irreversible Caspase-3) |
| Inhibitor Type | Reversible, Peptide Aldehyde | Irreversible, Peptide FMK | Irreversible, Peptide FMK |
| Primary Target(s) | Caspase-1 (ICE) | Pan-Caspase | Caspase-3 |
| Mechanism | Forms reversible thiohemiketal | Forms stable thioether bond | Forms stable thioether bond |
| Cell Permeability | Yes | Yes | Yes |
| Key Advantage | High selectivity for Caspase-1 | Broad-spectrum caspase inhibition | Selective for a key executioner caspase |
| Consideration | Inhibition is concentration-dependent | Potential off-target effects; metabolite toxicity | Narrower spectrum than pan-caspase inhibitors |
Table 2: Comparative Inhibitor Specificity (Ki and IC50 Values)
This table highlights the high selectivity of Ac-YVAD-CHO for Caspase-1 versus the broader activity of other inhibitors. Lower values indicate higher potency.
| Caspase Target | Ac-YVAD-CHO (Ki, nM) | Z-VAD-FMK (IC50, nM) | Z-DEVD-FMK (IC50, µM) |
| Caspase-1 (ICE) | 0.76 | Broadly active | > 10 |
| Caspase-2 | >10,000 | Broadly active | > 10 |
| Caspase-3 | >10,000 | Broadly active | 0.018 |
| Caspase-4 | 163 | Broadly active | > 10 |
| Caspase-5 | 970 | Broadly active | > 10 |
| Caspase-6 | >10,000 | Broadly active | Broadly active |
| Caspase-7 | >10,000 | Broadly active | Broadly active |
| Caspase-8 | 430 | Broadly active | > 10 |
| Caspase-9 | 680 | Broadly active | > 10 |
| Caspase-10 | 220 | Broadly active | > 10 |
Note: Z-VAD-FMK is a well-known pan-caspase inhibitor; specific IC50 values vary by assay but it is effective against all caspases listed.
Signaling Pathways and Inhibitor Intervention
Ac-YVAD-CHO is an ideal tool for studying the inflammasome pathway, where Caspase-1 is the apical protease. Irreversible inhibitors like Z-VAD-FMK are more suited for broadly blocking apoptosis.
Inflammasome Pathway and Caspase-1
The NLRP3 inflammasome is a multi-protein complex that responds to pathogenic and damage signals. It recruits and activates pro-caspase-1, which then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. Ac-YVAD-CHO directly and selectively blocks the Caspase-1-mediated cleavage step.
Caption: Ac-YVAD-CHO selectively inhibits Caspase-1 in the inflammasome pathway.
Apoptosis Pathways
Apoptosis proceeds via two main routes: the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. Both converge on the activation of executioner caspases, primarily Caspase-3 and -7. A pan-caspase inhibitor like Z-VAD-FMK will block multiple points in this cascade, including both initiator (Caspase-8, -9) and executioner caspases.
Caption: Irreversible pan-caspase inhibitors block multiple caspases in apoptosis.
Experimental Protocols
In Vitro Caspase-3/7 Activity Assay (Fluorometric)
This protocol is a standard method for quantifying the activity of executioner caspases in cell lysates and can be adapted to measure other caspases by changing the fluorogenic substrate (e.g., Ac-YVAD-AMC for Caspase-1).
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a desired density (e.g., 2 x 10^4 cells/well in a 96-well plate) and culture overnight.
-
Induce apoptosis using the desired stimulus (e.g., staurosporine). Include wells with untreated cells as a negative control.
-
For inhibitor studies, pre-incubate cells with the caspase inhibitor (e.g., Ac-YVAD-CHO or an irreversible inhibitor) for 1-2 hours before adding the apoptotic stimulus.
-
-
Cell Lysis:
-
Centrifuge the plate (for suspension cells) or aspirate the media (for adherent cells).
-
Add 50-100 µL of chilled Cell Lysis Buffer (e.g., 0.2M HEPES pH 7.5, 20% sucrose, 0.2% CHAPS) to each well.
-
Incubate on ice for 10-20 minutes.
-
Centrifuge the lysates at ~12,000 x g for 10 minutes at 4°C to pellet insoluble debris.
-
-
Caspase Activity Measurement:
-
Transfer 25-50 µL of the clarified lysate (supernatant) to a fresh, opaque 96-well plate.
-
Prepare a 2x Reaction Buffer containing a fluorogenic caspase substrate. For Caspase-3/7, this is typically Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) at a final concentration of 50 µM and 10 mM DTT.
-
Add an equal volume (25-50 µL) of the 2x Reaction Buffer to each lysate sample.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence using a microplate reader. For the AMC fluorophore, use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
The rate of increase in fluorescence is proportional to the caspase activity in the sample.
-
Caption: Experimental workflow for a fluorometric caspase activity assay.
Conclusion and Recommendations
The choice between the reversible inhibitor Ac-YVAD-CHO and irreversible caspase inhibitors is dictated by the experimental question.
-
Use Ac-YVAD-CHO when:
-
The primary goal is to specifically investigate the role of Caspase-1 and the inflammasome pathway.
-
A reversible and transient inhibition is desired to study the dynamics of signaling without permanently altering the cell's proteolytic potential.
-
High selectivity is paramount to avoid confounding effects from inhibiting other caspases.
-
-
Use an Irreversible Inhibitor (e.g., Z-VAD-FMK) when:
-
The objective is to achieve a complete and sustained shutdown of apoptosis or broad caspase activity.
-
The specific caspase involved is unknown, and a pan-caspase inhibitor is needed to determine if the process is caspase-dependent.
-
Studying the roles of specific caspases other than Caspase-1, using selective irreversible inhibitors like Z-DEVD-FMK (Caspase-3) or Z-IETD-FMK (Caspase-8).
-
References
Ac-YVAD-CHO: A Comparative Guide to Its Protease Cross-Reactivity
For researchers in cell biology, immunology, and drug development, understanding the specificity of protease inhibitors is paramount. Ac-YVAD-CHO, a synthetic tetrapeptide aldehyde, is widely utilized as a potent and reversible inhibitor of caspase-1. This guide provides an objective comparison of its cross-reactivity with other proteases, supported by experimental data, to aid in the design and interpretation of research studies.
Inhibitory Potency and Selectivity Profile
Ac-YVAD-CHO demonstrates high affinity for caspase-1, an inflammatory caspase crucial for the maturation of interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] Its inhibitory activity is significantly lower against other caspases, highlighting its selectivity.
The following table summarizes the quantitative data on the inhibitory constants (Kᵢ) and the half-maximal inhibitory concentrations (IC₅₀) of Ac-YVAD-CHO against a panel of human and murine caspases.
| Protease | Inhibitor Constant (Kᵢ) | IC₅₀ | Species |
| Caspase-1 (ICE) | 0.76 nM [1][2] | 0.7 µM [2] | Human |
| Caspase-1 (ICE) | 3.0 nM | 2.5 µM | Mouse |
| Caspase-4 | 163 - 970 nM | Not Reported | Human |
| Caspase-5 | 163 - 970 nM | Not Reported | Human |
| Caspase-8 | 163 - 970 nM | Not Reported | Human |
| Caspase-9 | 163 - 970 nM | Not Reported | Human |
| Caspase-10 | 163 - 970 nM | Not Reported | Human |
| Caspase-2 | >10,000 nM | Not Reported | Human |
| Caspase-3 | >10,000 nM | Not Reported | Human |
| Caspase-6 | >10,000 nM | Not Reported | Human |
| Caspase-7 | >10,000 nM | Not Reported | Human |
As the data indicates, Ac-YVAD-CHO is a nanomolar inhibitor of caspase-1, while its affinity for other inflammatory caspases (caspase-4, -5) and apoptotic caspases (caspase-8, -9, -10) is at least two orders of magnitude lower. Its inhibitory effect on effector caspases of apoptosis (caspase-3, -6, -7) and the initiator caspase-2 is negligible.
While the primary focus of existing research has been on the caspase family, it is important to consider potential off-target effects on other classes of proteases. Currently, there is a lack of comprehensive published data on the cross-reactivity of Ac-YVAD-CHO with non-caspase proteases such as cathepsins and calpains.
Experimental Methodologies
The determination of inhibitor selectivity is crucial for validating its use as a specific research tool. The following outlines a general experimental protocol for assessing the cross-reactivity of a protease inhibitor like Ac-YVAD-CHO.
In Vitro Protease Activity Assay
This assay measures the ability of the inhibitor to block the activity of a purified recombinant protease against a specific substrate.
Materials:
-
Purified recombinant proteases (e.g., caspases, cathepsins, calpains)
-
Specific fluorogenic or colorimetric substrates for each protease (e.g., Ac-YVAD-pNA for caspase-1, Ac-DEVD-AMC for caspase-3)
-
Assay buffer specific to each protease
-
Ac-YVAD-CHO inhibitor stock solution
-
Microplate reader (fluorometer or spectrophotometer)
Protocol:
-
Enzyme Preparation: Dilute the purified recombinant protease to a working concentration in the appropriate assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of Ac-YVAD-CHO in the assay buffer.
-
Incubation: In a 96-well plate, add the diluted enzyme and varying concentrations of the inhibitor. Incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor-enzyme binding.
-
Substrate Addition: Add the specific fluorogenic or colorimetric substrate to each well to initiate the enzymatic reaction.
-
Signal Detection: Measure the fluorescence or absorbance at regular intervals using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
To determine the inhibitor constant (Kᵢ), further kinetic studies are required, often involving varying both substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Cheng-Prusoff).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the specificity of a protease inhibitor.
Caption: Workflow for determining the specificity of a protease inhibitor.
Signaling Pathway Context
Ac-YVAD-CHO primarily targets the inflammasome signaling pathway. The diagram below illustrates the central role of caspase-1 in this pathway and the point of inhibition by Ac-YVAD-CHO.
Caption: Inhibition of active caspase-1 by Ac-YVAD-CHO.
References
A head-to-head comparison of different commercially available Ac-YVAD-CHO acetate products.
For researchers and drug development professionals investigating inflammatory pathways, the tetrapeptide Ac-YVAD-CHO acetate is an indispensable tool. As a potent and reversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), it plays a crucial role in studying the inflammasome and the maturation of pro-inflammatory cytokines IL-1β and IL-18. The commercial availability of this inhibitor from various suppliers necessitates a comprehensive comparison to aid in selecting the most suitable product for specific research needs. This guide provides a head-to-head comparison of this compound products based on publicly available data and offers standardized experimental protocols for independent verification.
Product Specifications: A Comparative Overview
| Supplier | Purity | Ki (human Caspase-1) | Ki (mouse Caspase-1) | IC50 (human IL-1β production) | IC50 (mouse IL-1β production) |
| TargetMol | Not specified | 0.76 nM[1][2] | 3.0 nM[1][2] | Not specified | Not specified |
| Biorbyt | Not specified | 0.76 nM[3] | 3.0 nM | Not specified | Not specified |
| MedchemExpress | 98.23% | 0.76 nM | 3.0 nM | 0.7 µM | 2.5 µM |
| Cayman Chemical | ≥95% | 0.76 nM | Not specified | Not specified | Not specified |
| Echelon Biosciences | >95% | Not specified | Not specified | Not specified | Not specified |
Note: The absence of a specific value does not necessarily indicate the inferiority of a product, but rather the unavailability of that specific data point from the supplier's public information. Researchers are encouraged to contact suppliers for lot-specific data and certificates of analysis.
Mechanism of Action: Inhibition of the Caspase-1 Signaling Pathway
Ac-YVAD-CHO functions by targeting the active site of caspase-1, thereby preventing the proteolytic cleavage of its substrates, pro-IL-1β and pro-IL-18, into their mature, active forms. This inhibitory action is central to its role in modulating the inflammatory response. The activation of caspase-1 itself is a tightly regulated process occurring within a multi-protein complex known as the inflammasome.
Caption: Caspase-1 activation pathway and its inhibition by Ac-YVAD-CHO.
Experimental Protocols for Head-to-Head Comparison
To facilitate an objective in-house comparison of this compound products from different suppliers, detailed protocols for key experiments are provided below.
In Vitro Caspase-1 Inhibition Assay (Fluorometric)
This assay measures the direct inhibitory effect of Ac-YVAD-CHO on recombinant active caspase-1.
Materials:
-
Recombinant human active caspase-1
-
Caspase-1 substrate (e.g., Ac-YVAD-AFC)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission = 400/505 nm)
-
This compound products from different suppliers, reconstituted in DMSO.
Procedure:
-
Prepare a serial dilution of each this compound product in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of each Ac-YVAD-CHO dilution to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 20 µL of recombinant active caspase-1 to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of the caspase-1 substrate Ac-YVAD-AFC to all wells.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes.
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the IC50 value for each product by plotting the percentage of inhibition against the inhibitor concentration.
Inhibition of IL-1β Production in a Cell-Based Assay
This assay assesses the ability of Ac-YVAD-CHO to penetrate cells and inhibit the processing and secretion of IL-1β in a cellular model of inflammasome activation.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound products from different suppliers, reconstituted in DMSO
-
Human IL-1β ELISA kit
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate them into macrophages by treating with PMA for 24-48 hours.
-
Prime the differentiated macrophages with LPS (1 µg/mL) for 3-4 hours.
-
Pre-incubate the primed cells with various concentrations of each this compound product for 1 hour.
-
Induce inflammasome activation and IL-1β secretion by adding ATP (5 mM) for 30-60 minutes.
-
Collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value for each product by plotting the percentage of IL-1β inhibition against the inhibitor concentration.
Caption: Proposed workflow for the comparative evaluation of Ac-YVAD-CHO products.
Conclusion
The selection of a high-quality caspase-1 inhibitor is critical for the validity and reproducibility of research findings in the field of inflammation. While the presented data offers a snapshot of the commercially available this compound products, it is highly recommended that researchers perform their own in-house validation using standardized protocols, such as those provided in this guide. This will ensure the selection of the most potent and reliable inhibitor for their specific experimental needs, ultimately contributing to more robust and impactful scientific discoveries.
References
Validating the Anti-inflammatory Effects of Ac-YVAD-CHO Acetate in an In Vivo Model: A Comparative Guide
This guide provides a comparative analysis of the anti-inflammatory efficacy of the caspase-1 inhibitor, Ac-YVAD-CHO acetate, against other commonly used caspase inhibitors, VX-765 (Belnacasan) and Z-VAD-FMK. The comparison is primarily focused on their performance in preclinical in vivo models of lipopolysaccharide (LPS)-induced inflammation, a standard model for mimicking bacterial sepsis and acute inflammation. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Caspase-1 Inhibition in Inflammation
Caspase-1 is a critical enzyme in the inflammatory pathway. Its activation within a multi-protein complex known as the inflammasome leads to the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). These cytokines are potent mediators of inflammation and are implicated in a wide range of inflammatory diseases. Therefore, inhibiting caspase-1 is a promising therapeutic strategy for controlling inflammation.
This compound is a potent, selective, and reversible inhibitor of caspase-1. It is a tetrapeptide aldehyde that mimics the caspase-1 cleavage site in pro-IL-1β. Its acetate form enhances cell permeability.
VX-765 (Belnacasan) is an orally bioavailable prodrug of VRT-043198, a potent and selective inhibitor of caspase-1. It has been evaluated in clinical trials for various inflammatory conditions.
Z-VAD-FMK is a broad-spectrum or pan-caspase inhibitor, meaning it inhibits multiple caspases, not just caspase-1. While useful as a research tool to study apoptosis and inflammation, its lack of specificity can lead to broader biological effects.[1]
Comparative Efficacy in LPS-Induced Inflammation Models
While direct head-to-head in vivo studies comparing Ac-YVAD-CHO, VX-765, and Z-VAD-FMK are limited in publicly available literature, we can draw comparisons from studies using the well-established LPS-induced inflammation model. In this model, administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response characterized by the release of pro-inflammatory cytokines and immune cell infiltration.
Table 1: Comparison of in vivo Efficacy in LPS-Induced Endotoxemia/Sepsis
| Inhibitor | Animal Model | LPS Dose & Route | Inhibitor Dose & Route | Key Findings | Reference |
| Ac-YVAD-cmk * | Rat | 65 mg/kg, i.v. | 12.5 µmol/kg, i.v. | Significantly reduced mortality from 83% to 33%. Did not significantly alter circulating levels of IL-1β, IL-6, or TNF-α at the measured time points.[2][3] | [2][3] |
| Z-VAD-FMK | Mouse (C57BL/6) | 40 µg/g, i.p. | 20 µg/g, i.p. | Significantly reduced mortality and decreased serum levels of TNF-α, IL-12, and IL-6. | |
| VX-765 | Mouse (ApoE-/-) | 100 ng/mL LPS + 5mM ATP (on BMDMs) | 75 mg/kg in diet | Inhibited NLRP3 inflammasome assembly and IL-1β secretion in bone marrow-derived macrophages (BMDMs). |
*Ac-YVAD-cmk is a closely related chloromethylketone analog of Ac-YVAD-CHO, also an irreversible caspase-1 inhibitor.
Table 2: Comparison of in vivo Efficacy in LPS-Induced Acute Lung Injury (ALI)
| Inhibitor | Animal Model | LPS Dose & Route | Inhibitor Dose & Route | Key Findings | Reference |
| Ac-YVAD-cmk * | Mouse (C57BL/6) | Intraperitoneal | Intraperitoneal | Prevented alveolar macrophage pyroptosis, reduced lung injury, pulmonary edema, and total protein in BALF. Significantly inhibited IL-1α, IL-18, TNF-α, and HMGB1 in BALF. | |
| Z-VAD-FMK | Mouse (ICR) | 30 mg/kg, i.v. | 0.25 mg pre-LPS, then 0.1 mg/hr, i.v. | Reduced apoptosis of endothelial and alveolar epithelial cells. No significant effect on serum IL-1β levels. | |
| VX-765 | Not directly studied in an LPS-induced ALI model in the reviewed literature. | - | - | - | - |
*Ac-YVAD-cmk is a closely related chloromethylketone analog of Ac-YVAD-CHO, also an irreversible caspase-1 inhibitor.
Signaling Pathways and Experimental Workflow
Caspase-1 Signaling Pathway in Inflammation
Caption: Caspase-1 activation pathway initiated by LPS.
Experimental Workflow for In Vivo Validation
Caption: General workflow for in vivo inhibitor validation.
Experimental Protocols
LPS-Induced Sepsis in Mice
This protocol is a general guideline and may require optimization based on specific research questions and mouse strain.
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6), 8-12 weeks old.
-
Housing: House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.
2. Reagents and Materials:
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
This compound (or other inhibitors).
-
Sterile, pyrogen-free phosphate-buffered saline (PBS).
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
Syringes and needles for injection.
-
Blood collection tubes (e.g., with EDTA).
-
ELISA kits for murine IL-1β, TNF-α, and IL-6.
3. Experimental Procedure:
-
Grouping: Randomly divide mice into experimental groups (e.g., n=8-10 per group):
-
Group 1: Vehicle control (e.g., PBS or inhibitor vehicle).
-
Group 2: LPS + Vehicle.
-
Group 3: LPS + this compound.
-
Group 4: LPS + Alternative inhibitor (e.g., VX-765 or Z-VAD-FMK).
-
-
Inhibitor Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile PBS with a small percentage of DMSO).
-
Administer the inhibitor (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection 30-60 minutes before LPS challenge.
-
-
LPS Challenge:
-
Prepare a stock solution of LPS in sterile PBS.
-
Administer a sublethal dose of LPS (e.g., 5-10 mg/kg) via i.p. injection. The exact dose may need to be titrated to induce a robust inflammatory response without causing excessive mortality.
-
-
Monitoring and Sample Collection:
-
Monitor animals for signs of endotoxemia (e.g., lethargy, piloerection, huddled behavior).
-
At a predetermined time point (e.g., 2, 4, or 6 hours post-LPS), euthanize the mice.
-
Collect blood via cardiac puncture for serum or plasma preparation.
-
Perform bronchoalveolar lavage (BAL) to collect lung inflammatory cells and fluid if assessing lung injury.
-
Harvest organs (e.g., lungs, liver) for histopathological analysis or homogenization for cytokine measurement.
-
4. Endpoint Analysis:
-
Cytokine Levels: Measure the concentrations of IL-1β, TNF-α, and IL-6 in serum/plasma and BAL fluid using ELISA.
-
Cell Infiltration: Perform cell counts and differentials on BAL fluid to quantify inflammatory cell infiltration (e.g., neutrophils).
-
Histopathology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess tissue damage and inflammation.
Conclusion
This compound demonstrates significant anti-inflammatory effects in in vivo models of LPS-induced inflammation, primarily through its selective inhibition of caspase-1. While direct comparative data is sparse, the available evidence suggests that its efficacy in reducing inflammatory mediators is comparable to other caspase-1 inhibitors like VX-765 and may offer greater specificity than pan-caspase inhibitors such as Z-VAD-FMK. The choice of inhibitor will depend on the specific research question, with Ac-YVAD-CHO being a valuable tool for specifically interrogating the role of caspase-1 in inflammatory processes. Further head-to-head studies are warranted to definitively establish the comparative efficacy and therapeutic potential of these inhibitors in various inflammatory disease models.
References
- 1. karger.com [karger.com]
- 2. Caspase-1-inhibitor ac-YVAD-cmk reduces LPS-lethality in rats without affecting haematology or cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-1-inhibitor ac-YVAD-cmk reduces LPS-lethality in rats without affecting haematology or cytokine responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ac-YVAD-CHO Acetate: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Ac-YVAD-CHO acetate, a potent and reversible inhibitor of caspase-1. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Essential Data for Ac-YVAD-CHO and its Acetate Form
A clear understanding of the physicochemical properties of a compound is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for Ac-YVAD-CHO and its acetate salt.
| Property | Ac-YVAD-CHO | This compound |
| Molecular Formula | C₂₃H₃₂N₄O₈ | C₂₅H₃₆N₄O₁₀ |
| Molecular Weight ( g/mol ) | 492.5 | 552.58 |
| CAS Number | 143313-51-3 | Not available |
| Solubility | - DMSO: ~30 mg/mL- Ethanol: ~30 mg/mL- DMF: ~30 mg/mL | Not available |
Procedural Protocol for the Disposal of this compound
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound. This protocol is based on standard laboratory practices for the disposal of potentially hazardous chemical waste, particularly for peptide aldehyde inhibitors often dissolved in organic solvents like Dimethyl Sulfoxide (DMSO).
I. Personal Protective Equipment (PPE) and Pre-Disposal Preparation:
-
Wear appropriate PPE: Before handling the chemical waste, ensure you are wearing a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).
-
Work in a ventilated area: Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.
-
Label waste container: Use a designated, chemically resistant, and sealable waste container. Clearly label it as "Hazardous Chemical Waste" and list the contents, including "this compound" and the solvent used (e.g., DMSO).
II. Waste Segregation and Collection:
-
Solid Waste:
-
Carefully collect any solid this compound waste, such as unused powder or contaminated weighing paper, using a clean spatula.
-
Place the solid waste directly into the labeled hazardous waste container.
-
-
Liquid Waste (Solutions in DMSO or other organic solvents):
-
Do not dispose of this compound solutions down the drain.
-
Carefully pour the liquid waste into the designated hazardous chemical waste container. Avoid splashing.
-
If the solution is in a small container (e.g., a microcentrifuge tube), you may place the entire sealed tube into the larger waste container.
-
-
Contaminated Materials:
-
Dispose of any materials that have come into direct contact with this compound, such as pipette tips, gloves, and absorbent pads, as hazardous waste.
-
Place these items in the same labeled hazardous waste container.
-
III. Final Disposal Steps:
-
Seal the container: Once all waste has been collected, securely seal the hazardous waste container.
-
Store appropriately: Store the sealed container in a designated, secondary containment area away from incompatible materials until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.
-
Arrange for pickup: Follow your institution's specific procedures for arranging the pickup and disposal of hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By following these guidelines, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and professionalism in scientific research. Always consult your institution's specific safety and waste disposal protocols.
Essential Safety and Operational Guide for Handling Ac-YVAD-CHO Acetate
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents like Ac-YVAD-CHO acetate is paramount for both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety protocols, operational plans for handling and disposal, and procedural guidance for the use of this compound, a potent and reversible caspase-1 inhibitor.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure and prevent contamination when working with this compound, particularly in its lyophilized powder form. A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.[1]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes.[1][2] Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).[1] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during the initial reconstitution of the lyophilized powder.[3] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact. For extended contact or handling of concentrated solutions, consider double-gloving. Gloves should be removed and replaced immediately after any contact with the peptide. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and personal clothing from incidental contact and small splashes. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of the lyophilized peptide to avoid the inhalation of dust particles. The type of respirator should be selected based on a thorough risk assessment. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | This is the minimum attire for working in any laboratory where hazardous materials are present. |
Operational Plan: Handling and Disposal
Proper handling and disposal are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.
-
Storage of Lyophilized Peptide: For long-term storage, keep the lyophilized peptide at -20°C in a tightly sealed container.
-
Storage of Peptide in Solution: It is not recommended to store peptides in solution for long periods. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions may be stable for up to one month at -20°C or up to six months at -80°C.
Handling Lyophilized Peptide:
-
Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.
-
Weigh the lyophilized powder quickly in a controlled environment, such as a chemical fume hood, to minimize exposure to air and moisture.
-
After weighing, tightly reseal the container.
Disposal Plan:
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Waste Disposal: Observe all federal, state, and local environmental regulations. A recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
Experimental Protocol: Reconstitution of this compound
This protocol outlines the general steps for reconstituting the lyophilized this compound powder to create a stock solution. The choice of solvent will depend on the specific experimental requirements. Ac-YVAD-CHO is soluble in DMF, DMSO, and ethanol.
Materials:
-
This compound, lyophilized powder
-
Appropriate solvent (e.g., DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated micropipettes and sterile, filtered pipette tips
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under a fume hood, carefully open the vial.
-
Add the required volume of the chosen solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Gently swirl or vortex the vial to dissolve the peptide completely. Sonication in a water bath can also be used to aid dissolution.
-
If the stock solution is not for immediate use, aliquot it into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Visual Guides to Safety and Workflow
The following diagrams illustrate the key relationships and workflows for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Logical Relationship of Hazard, PPE, and Procedure.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
